3-(Benzylamino)butanamide
Description
Structure
2D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-(benzylamino)butanamide |
InChI |
InChI=1S/C11H16N2O/c1-9(7-11(12)14)13-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H2,12,14) |
InChI Key |
VZDFLAPWRQPCBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
3-(Benzylamino)butanamide chemical structure and properties
An in-depth technical guide on the chemical structure and properties of 3-(Benzylamino)butanamide is not available at this time due to a lack of specific research and literature on this particular compound.
Initial searches did not yield specific data for this compound. The available information often pertains to related but structurally distinct molecules, such as 3-(benzylamino)propanamide, which has a three-carbon chain instead of the four-carbon butanamide backbone. Similarly, data was found for other derivatives like N-benzyl-3-(benzylamino)butanamide, which features an additional benzyl group.
Without dedicated studies on this compound, a comprehensive summary of its quantitative data, detailed experimental protocols, and relevant signaling pathways cannot be compiled. This whitepaper, therefore, cannot be completed as requested due to the absence of foundational scientific literature on the specified topic. Further experimental research would be required to elucidate the chemical and biological characteristics of this compound.
An In-depth Technical Guide to the Synthesis of 3-(Benzylamino)butanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(benzylamino)butanamide, a molecule of interest in medicinal chemistry and drug development. This document details a feasible synthetic pathway, provides a comprehensive experimental protocol, and presents expected analytical data for the target compound.
Introduction
This compound and its derivatives are scaffolds of interest in the development of novel therapeutic agents. The presence of a secondary amine and an amide functional group provides opportunities for further chemical modification and interaction with biological targets. This guide focuses on a practical and efficient method for the synthesis of the parent compound, this compound, via reductive amination.
Proposed Synthesis Pathway: Reductive Amination
The most direct and widely applicable method for the synthesis of this compound is through reductive amination.[1][2] This versatile reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine.[1] Two primary approaches are considered for this synthesis:
-
Pathway A: The reaction of 3-oxobutanamide (acetoacetamide) with benzylamine.
-
Pathway B: The reaction of 3-aminobutanamide with benzaldehyde.
Both pathways converge to the same product. Pathway B is often preferred due to the generally higher stability of aldehydes compared to β-ketoamides and the commercial availability of 3-aminobutanamide. This guide will focus on the detailed protocol for Pathway B.
The reaction proceeds via the formation of an intermediate imine from 3-aminobutanamide and benzaldehyde, which is then reduced by a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is particularly well-suited for this transformation as it is less sensitive to acidic conditions compared to other borohydrides and selectively reduces the iminium ion in the presence of the aldehyde.
References
Novel Synthesis Routes for 3-(Benzylamino)butanamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two primary, robust, and adaptable synthesis routes for the target molecule, 3-(benzylamino)butanamide. The methodologies discussed are reductive amination and direct amidation, each offering distinct advantages in terms of starting material availability, reaction conditions, and scalability. This document is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug development.
Reductive Amination Approach
Reductive amination stands as a cornerstone of modern amine synthesis due to its efficiency and broad substrate scope. This methodology can be applied to the synthesis of this compound through two principal pathways, each commencing with readily available starting materials.
Pathway 1A: Reductive Amination of 3-Oxobutanamide with Benzylamine
This pathway involves the condensation of a β-ketoamide, 3-oxobutanamide, with benzylamine to form an enamine or imine intermediate, which is subsequently reduced in situ to the desired product.
Pathway 1B: Reductive Amination of 3-Aminobutanamide with Benzaldehyde
Alternatively, the reaction can be performed by condensing 3-aminobutanamide with benzaldehyde to form an imine, which is then reduced to the target secondary amine.
Experimental Protocol: Reductive Amination
The following is a generalized experimental protocol for the synthesis of this compound via reductive amination, adaptable for both Pathway 1A and 1B.
Materials:
-
For Pathway 1A: 3-Oxobutanamide, Benzylamine
-
For Pathway 1B: 3-Aminobutanamide, Benzaldehyde
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the starting carbonyl compound (3-oxobutanamide or benzaldehyde, 1.0 eq) and the amine (benzylamine or 3-aminobutanamide, 1.0-1.2 eq) in the chosen solvent (DCM or DCE, ~0.1-0.5 M), add acetic acid (0-1.0 eq) if required to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Add the reducing agent (Sodium triacetoxyborohydride, 1.2-1.5 eq, or Sodium cyanoborohydride, 1.2-1.5 eq) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Data Summary: Reductive Amination of Analogous Substrates
| Reactants | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Cyclohexanone and Benzylamine | Au/TiO₂ (H₂) | Toluene | 5 | 72 | [1] |
| Propiophenone and Benzylamine | Au/CeO₂/TiO₂ (H₂) | Toluene | 5 | ~11 (at 20% conversion) | [1] |
| Benzaldehyde and various amines | NaBH₄, Aq-Fe | CPME | 3 | 55-84 | [2] |
| Aldehydes/Ketones and various amines | NaBH(OAc)₃ | DCE | 1-48 | 80-96 | |
| Aldehydes and primary amines (stepwise) | NaBH₄ | MeOH | - | 84 |
Note: Yields are for analogous reactions and may vary for the synthesis of this compound.
Experimental Workflow: Reductive Amination
References
Spectroscopic Data for 3-(Benzylamino)butanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(benzylamino)butanamide. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide synthesizes data from structurally analogous compounds to present a reliable estimation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound and related molecules in a drug discovery and development context.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds, including N-benzylalkylamides and 3-aminobutanamide derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.40 | d | 2H | CH₂ (benzyl) |
| ~3.30 - 3.50 | m | 1H | CH (butanamide) |
| ~2.30 - 2.50 | m | 2H | CH₂ (butanamide) |
| ~1.80 | br s | 1H | NH (amine) |
| ~1.20 | d | 3H | CH₃ (butanamide) |
| ~7.00 - 8.00 | br s | 2H | NH₂ (amide) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C=O (amide) |
| ~138 | Quaternary C (aromatic) |
| ~128.5 | CH (aromatic) |
| ~128.0 | CH (aromatic) |
| ~127.0 | CH (aromatic) |
| ~53 | CH₂ (benzyl) |
| ~48 | CH (butanamide) |
| ~40 | CH₂ (butanamide) |
| ~20 | CH₃ (butanamide) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | N-H stretch (primary amide and secondary amine) |
| ~3060 - 3030 | Medium | C-H stretch (aromatic) |
| ~2960 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1650 | Strong | C=O stretch (Amide I band) |
| ~1600 | Medium | N-H bend (Amide II band) |
| ~1495, 1455 | Medium | C=C stretch (aromatic ring) |
| ~1250 - 1020 | Medium | C-N stretch (amine and amide) |
| ~740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment |
| 192 | [M]⁺ (Molecular Ion) |
| 175 | [M - NH₃]⁺ |
| 106 | [C₆H₅CH₂NH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 72 | [CH₃CH(NH)C(O)NH₂]⁺ |
| 44 | [C(O)NH₂]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols can be adapted for the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum.
-
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) disk or utilize an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or other suitable mass analyzer.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
3-(Benzylamino)butanamide CAS number and IUPAC name
An In-depth Examination of its Chemical Properties and Synthetic Methodology
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "3-(Benzylamino)butanamide" did not yield a specific, well-documented compound. This guide focuses on the closely related and structurally confirmed compound, 3-(benzylamino)propanamide , based on the available scientific data. It is presumed that this is the compound of interest.
Introduction
Chemical and Physical Properties
The following table summarizes the key physicochemical properties of 3-(benzylamino)propanamide.
| Property | Value | Source |
| IUPAC Name | 3-(benzylamino)propanamide | PubChem |
| CAS Number | 16490-80-5 | BOC Sciences[] |
| Molecular Formula | C₁₀H₁₄N₂O | BOC Sciences[] |
| Molecular Weight | 178.23 g/mol | PubChem[2] |
| Boiling Point | 375°C at 760mmHg | BOC Sciences[] |
| Density | 1.08 g/cm³ | BOC Sciences[] |
| SMILES | C1=CC=C(C=C1)CNCCC(=O)N | PubChem[2] |
| InChI Key | GGJZFUWYCGSBCO-UHFFFAOYSA-N | BOC Sciences[] |
Synthesis of 3-(Benzylamino)propanamide
While specific, detailed experimental protocols for the synthesis of 3-(benzylamino)propanamide are not extensively published, a plausible and representative method involves a two-step process: Michael addition of benzylamine to acrylamide. This approach is a common and efficient method for the synthesis of β-amino amides.
Experimental Protocol: Michael Addition
Reaction Scheme:
Materials:
-
Benzylamine
-
Acrylamide
-
A suitable solvent (e.g., ethanol, methanol, or water)
-
A catalytic amount of a weak base (optional, e.g., triethylamine)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylamide (1.0 equivalent) in the chosen solvent.
-
Addition of Reactant: To this solution, add benzylamine (1.0-1.2 equivalents). If a catalyst is used, it can be added at this stage.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) to facilitate the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed with a dilute solution of hydrochloric acid to remove any unreacted benzylamine. This is followed by a wash with a saturated solution of sodium bicarbonate to neutralize any excess acid, and finally with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude 3-(benzylamino)propanamide can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Biological Activity and Signaling Pathways
As of the latest literature search, there is no specific, documented biological activity or established signaling pathway for 3-(benzylamino)propanamide. Its structural similarity to other biologically active molecules suggests it could be explored for various therapeutic areas, but dedicated studies are required to ascertain any such effects.
Mandatory Visualizations
Experimental and Drug Discovery Workflow
The following diagram illustrates a general workflow where a compound like 3-(benzylamino)propanamide could be utilized as a scaffold in a drug discovery program.
Caption: General drug discovery workflow utilizing a core scaffold.
Logical Relationship: Structure-Activity Relationship (SAR) Exploration
This diagram illustrates the logical progression of a hypothetical Structure-Activity Relationship (SAR) study starting from the 3-(benzylamino)propanamide core.
Caption: Hypothetical SAR exploration from the core scaffold.
References
Potential Biological Activity of 3-(Benzylamino)butanamide: A Technical Guide
Disclaimer: To date, no direct experimental data on the biological activity of 3-(Benzylamino)butanamide has been published in peer-reviewed literature. This technical guide, therefore, summarizes the known biological activities of structurally related compounds to infer the potential therapeutic areas for this compound. The information presented is intended for researchers, scientists, and drug development professionals to guide future investigations.
Introduction
This compound is a small molecule featuring a benzylamine moiety attached to a butanamide backbone. While this specific compound remains uncharacterized biologically, its structural components are present in various classes of bioactive molecules. By examining the activities of these related compounds, we can hypothesize potential biological roles for this compound and design experimental strategies to explore them. This guide will focus on three key potential activities extrapolated from analogous structures: antiproliferative, anticonvulsant, and antibacterial effects.
Potential Synthesis of this compound
A plausible synthetic route to this compound, for which no published method exists, could be conceptualized through standard organic chemistry reactions. One such approach is the reductive amination of a β-keto amide.
Experimental Protocol: Proposed Synthesis via Reductive Amination
-
Reaction Setup: To a solution of 3-oxobutanamide (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add benzylamine (1.1 equivalents).
-
Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. If dichloromethane was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.
Antiproliferative Activity
The benzylamine and butanamide substructures are found in compounds with demonstrated anticancer properties. Notably, derivatives of N-benzyl-propanamides and quinoxalines (which can be considered bioisosteres of the benzyl group in certain contexts) have shown significant antiproliferative effects.
Quantitative Data from Structurally Related Compounds
| Compound Class | Compound Example | Cell Line | IC₅₀ (µM) | Reference |
| Benzyloxyquinoxalin-propanamides | N-Benzyl-3-(3-benzyloxyquinoxalin-2-yl)propanamide | MCF-7 | >100 | [1] |
| Benzyloxyquinoxalin-propanamides | Compound 6k (a related derivative) | MCF-7 | 6.93 ± 0.4 | [1] |
| Benzyloxyquinoxalin-propanamides | Compound 6k (a related derivative) | HCT-116 | 10.88 ± 0.8 | [1] |
| Benzyloxyquinoxalin-propanamides | Compound 6k (a related derivative) | HeLa | 9.46 ± 0.7 | [1] |
| Benzyloxyquinoxalin-propanamides | Compound 6k (a related derivative) | PC-3 | 12.17 ± 0.9 | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into 96-well plates at a density of 5 × 10⁵ cells/mL in a suitable culture medium and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for another 24-72 hours.[2][5]
-
MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate at 37°C for 3-4 hours.[2][3]
-
Formazan Solubilization: After incubation, remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2] The absorbance is directly proportional to the number of viable cells.
Potential Mechanisms of Action and Signaling Pathways
Structurally related quinoxaline derivatives have been shown to exert their antiproliferative effects through inhibition of Topoisomerase II and Histone Deacetylase 6 (HDAC6).[1][6]
-
Topoisomerase II Inhibition: Topoisomerase II enzymes are crucial for managing DNA topology during replication and transcription.[7] Inhibitors can stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[7][8]
Caption: Proposed mechanism of Topoisomerase II inhibition.
-
HDAC6 Inhibition: HDAC6 is unique among histone deacetylases as it possesses a zinc-finger ubiquitin-binding domain (Zf-UBD).[9] This domain is critical for the clearance of misfolded protein aggregates via autophagy.[9] Inhibition of the Zf-UBD can disrupt this process, leading to cellular stress and apoptosis.
Caption: Inhibition of the HDAC6 Zf-UBD pathway.
Anticonvulsant Activity
Butanamide and propanamide derivatives are well-represented among anticonvulsant drugs. Their mechanism often involves the modulation of voltage-gated ion channels, which are central to neuronal excitability.
Quantitative Data from Structurally Related Compounds
| Compound Class | Compound Example | Animal Model | Test | ED₅₀ (mg/kg) | Reference |
| ((Benzyloxy)benzyl)propanamides | Compound 5 | Mouse | MES | 48.0 | [10] |
| ((Benzyloxy)benzyl)propanamides | Compound 5 | Mouse | 6 Hz (32 mA) | 45.2 | [10] |
| N-Benzyl-propanamide Derivatives | AS-1 | Mouse | MES | 252.74 | [11] |
| N-Benzyl-propanamide Derivatives | AS-1 | Mouse | s.c. PTZ | 239.45 | [11] |
| N-Benzyl-propanamide Derivatives | AS-1 | Mouse | 6-Hz (32 mA) | 130.65 | [11] |
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[12]
-
Animal Preparation: Use male mice or rats. Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Anesthesia and Electrodes: Prior to stimulation, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by saline to improve electrical conductivity.[12]
-
Stimulation: Deliver an alternating current of 60 Hz (50 mA for mice, 150 mA for rats) for 0.2 seconds via corneal electrodes.[12]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: An animal is considered protected if the tonic hindlimb extension is abolished.[12] The ED₅₀, the dose that protects 50% of the animals, is then calculated.[12]
Potential Mechanism of Action: Sodium Channel Blockade
A common mechanism for anticonvulsant drugs is the blockade of voltage-gated sodium channels.[13][14] By stabilizing the inactive state of these channels, the drugs limit the repetitive firing of neurons that underlies seizure activity.[15]
Caption: Mechanism of seizure suppression via sodium channel blockade.
Antibacterial Activity
The benzyl and amide moieties are present in various antibacterial agents. For instance, 2-benzylidene-3-oxobutanamide derivatives have shown promising activity against resistant bacterial strains.
Quantitative Data from Structurally Related Compounds
| Compound Class | Compound Example | Bacterial Strain | Activity | Reference |
| 2-benzylidene-3-oxobutanamides | Compound 17 | Staphylococcus aureus (MRSA) | Moderate to very good growth inhibition | [16] |
| 2-benzylidene-3-oxobutanamides | Compound 17 | Acinetobacter baumannii (MDR) | Good growth inhibition | [16] |
| 2-benzylidene-3-oxobutanamides | Compound 28 | Acinetobacter baumannii (MDR) | Good growth inhibition | [16] |
Experimental Protocol: Agar Well Diffusion Assay
This method is used to evaluate the antimicrobial activity of a substance by measuring the zone of growth inhibition around a well containing the substance.[17][18]
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Spread a standardized inoculum of the target bacterial strain (e.g., S. aureus, A. baumannii) evenly over the agar surface to create a bacterial lawn.[19]
-
Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the agar.[20]
-
Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[20] A negative control (solvent only) and a positive control (a known antibiotic) should be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[18]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Experimental Workflow
Caption: Workflow for the agar well diffusion assay.
Conclusion
While this compound remains an unexplored molecule, the biological activities of its structural analogues provide a strong rationale for investigating its potential as an antiproliferative, anticonvulsant, and/or antibacterial agent. The protocols and mechanistic insights provided in this guide offer a foundational framework for initiating such studies. Future research should focus on the synthesis and in vitro screening of this compound to validate these hypotheses and uncover its therapeutic potential.
References
- 1. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.8. MTT assay for cell viability [bio-protocol.org]
- 3. broadpharm.com [broadpharm.com]
- 4. researchhub.com [researchhub.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. embopress.org [embopress.org]
- 9. Synthesis and functional screening of novel inhibitors targeting the HDAC6 zinc finger ubiquitin-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 14. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 15. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 16. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hereditybio.in [hereditybio.in]
- 18. botanyjournals.com [botanyjournals.com]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of antibacterial activity by agar well diffusion method [bio-protocol.org]
In Silico Prediction of 3-(Benzylamino)butanamide Bioactivity: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies available for predicting the bioactivity of the novel compound 3-(Benzylamino)butanamide. Aimed at researchers, scientists, and professionals in drug development, this document outlines a systematic approach to virtual screening and bioactivity prediction. It details experimental protocols for key computational techniques including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. By leveraging these in silico tools, researchers can efficiently generate hypotheses about the compound's potential therapeutic applications, guiding further experimental validation. This guide also presents structured data tables for the clear presentation of predictive results and includes detailed workflows and signaling pathway diagrams to facilitate a deeper understanding of the computational drug discovery process.
Introduction
The identification of novel bioactive molecules is a cornerstone of modern drug discovery. Computational, or in silico, methods have emerged as indispensable tools in this process, offering a rapid and cost-effective means to predict the biological activity of chemical compounds before their synthesis and experimental testing.[1][2] This guide focuses on the application of such methods to a specific small molecule, this compound, a compound for which the biological activity has not yet been extensively characterized.
The core principle of in silico bioactivity prediction lies in the correlation between a molecule's structure and its biological function.[3] By analyzing the physicochemical and structural properties of this compound, we can hypothesize its interactions with biological targets and predict its potential therapeutic effects. This document will detail the theoretical and practical aspects of three primary in silico techniques:
-
Molecular Docking: To predict the binding affinity and orientation of this compound to specific protein targets.[4]
-
Quantitative Structure-Activity Relationship (QSAR): To develop predictive models based on the activities of structurally similar compounds.[5][6]
-
Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features necessary for biological activity.[7][8]
Through the systematic application of these methods, this guide will provide a roadmap for the virtual screening and characterization of this compound, ultimately accelerating its journey from a novel chemical entity to a potential therapeutic agent.
In Silico Prediction Methodologies
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is most often used to predict the interaction between a small molecule ligand and a protein receptor.
-
Preparation of the Ligand (this compound):
-
The 3D structure of this compound will be generated using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
The structure will be energetically minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges will be computed, and non-polar hydrogens will be merged.[9]
-
The final structure will be saved in a PDBQT file format for use with docking software like AutoDock Vina.[9][10]
-
-
Preparation of the Target Protein:
-
A relevant protein target will be selected based on homology to known targets of similar molecules or through reverse docking approaches.
-
The 3D structure of the target protein will be obtained from the Protein Data Bank (PDB).
-
All water molecules and non-interacting ions will be removed from the protein structure.[9][11]
-
Polar hydrogens will be added, and Kollman charges will be assigned.[11]
-
The prepared protein structure will also be saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box will be defined around the active site of the target protein to specify the search space for the docking simulation.[12]
-
-
Docking Simulation:
-
The docking simulation will be performed using software such as AutoDock Vina.[10] The software will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each pose.
-
-
Analysis of Results:
-
The docking results will be analyzed to identify the binding pose with the lowest binding energy (highest affinity).
-
The interactions between this compound and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[5] These models are built by identifying molecular descriptors that correlate with the activity of the compounds.
-
Data Set Preparation:
-
A dataset of compounds structurally similar to this compound with known biological activity against a specific target will be compiled from databases like ChEMBL.
-
The biological activity data (e.g., IC50, EC50) will be converted to a logarithmic scale (pIC50, pEC50).
-
-
Molecular Descriptor Calculation:
-
A variety of molecular descriptors (e.g., physicochemical, topological, electronic) will be calculated for each compound in the dataset using software like PaDEL-Descriptor or RDKit.
-
-
Data Splitting:
-
The dataset will be divided into a training set (typically 70-80% of the data) and a test set.[13] The training set is used to build the QSAR model, while the test set is used to validate its predictive performance.
-
-
Model Development:
-
A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), will be used to build the QSAR model by relating the molecular descriptors to the biological activity.[6]
-
-
Model Validation:
-
The predictive power of the QSAR model will be assessed using various statistical metrics, including the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).[6] The model will also be validated using the external test set.
-
-
Prediction for this compound:
-
The validated QSAR model will be used to predict the biological activity of this compound.
-
Pharmacophore Modeling
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[8] Pharmacophore models can be generated based on the structure of a known ligand-receptor complex (structure-based) or a set of active ligands (ligand-based).[14]
-
Pharmacophore Feature Identification:
-
Structure-Based: If a crystal structure of a target protein bound to a ligand is available, the key interaction points (hydrogen bond donors/acceptors, hydrophobic regions, etc.) will be identified to create a pharmacophore model.[7]
-
Ligand-Based: A set of known active molecules will be aligned, and common chemical features will be identified to generate a pharmacophore hypothesis.[8]
-
-
Pharmacophore Model Generation:
-
Model Validation:
-
The generated pharmacophore model will be validated by its ability to distinguish between known active and inactive compounds. A good model should retrieve a high percentage of active molecules from a database.
-
-
Virtual Screening:
-
The validated pharmacophore model will be used as a 3D query to screen large chemical databases for molecules that match the pharmacophoric features.
-
The structure of this compound will be screened against the pharmacophore model to assess its potential for activity.
-
Data Presentation
Quantitative data from in silico predictions should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Hypothetical Molecular Docking Results for this compound Against Potential Kinase Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Kinase A | 1XYZ | -8.5 | MET793, LEU718, VAL726 | 2 |
| Kinase B | 2ABC | -7.9 | LYS745, ASP855, CYS797 | 3 |
| Kinase C | 3DEF | -6.2 | GLU762, THR790, LEU844 | 1 |
Note: Data presented is hypothetical and for illustrative purposes only.
Table 2: Hypothetical QSAR Model Performance Metrics
| Model Type | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) | RMSE |
| MLR | 0.78 | 0.72 | 0.75 | 0.45 |
| Random Forest | 0.92 | 0.85 | 0.88 | 0.31 |
Note: Data presented is hypothetical and for illustrative purposes only.
Table 3: Hypothetical Pharmacophore-Based Virtual Screening Results
| Pharmacophore Model | Database Screened | Total Compounds | Hits Found | Hit Rate (%) | This compound Fit Score |
| Kinase Inhibitor Model | ZINC15 | 1,000,000 | 5,234 | 0.52 | 0.89 |
| GPCR Antagonist Model | ChEMBL | 500,000 | 1,567 | 0.31 | 0.45 |
Note: Data presented is hypothetical and for illustrative purposes only.
Visualizations
Visual representations of workflows and biological pathways are crucial for understanding complex processes.
Caption: In Silico Bioactivity Prediction Workflow
Caption: Generic Kinase Signaling Pathway
Conclusion
This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. By employing a combination of molecular docking, QSAR modeling, and pharmacophore analysis, researchers can generate robust hypotheses regarding the compound's potential biological targets and therapeutic applications. The detailed protocols and data presentation formats provided herein serve as a practical framework for conducting and reporting such computational studies. It is important to emphasize that in silico predictions are the first step in the drug discovery pipeline and must be followed by rigorous experimental validation to confirm the predicted activities. The methodologies described in this guide offer a powerful and efficient approach to prioritize novel compounds like this compound for further investigation, thereby accelerating the pace of drug discovery and development.
References
- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 3. biomolecularmodelling.com [biomolecularmodelling.com]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 6. neovarsity.org [neovarsity.org]
- 7. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 8. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 12. m.youtube.com [m.youtube.com]
- 13. optibrium.com [optibrium.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Symphony of Efficacy: An In-depth Guide to the Structure-Activity Relationship of Benzylaminoalkanamides
For Researchers, Scientists, and Drug Development Professionals
The benzylaminoalkanamide scaffold represents a versatile pharmacophore with a wide spectrum of biological activities, ranging from antifungal and antibacterial to anticancer and neuroprotective effects. Understanding the intricate relationship between the chemical structure of these molecules and their biological function is paramount for the rational design of novel therapeutics with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of benzylaminoalkanamides, with a particular focus on their well-documented antifungal properties. We delve into the critical structural modifications that influence their biological activity, present key quantitative data, and provide detailed experimental methodologies to aid in the design and execution of further research in this promising area of medicinal chemistry.
Core Structural Features and their Influence on Biological Activity
The fundamental benzylaminoalkanamide structure consists of a benzylamine moiety linked to an alkanamide chain. Variations in these core components, as well as the introduction of different substituents, can dramatically alter the compound's biological profile.
1.1. The Benzylamine Moiety: A Key to Target Interaction
The benzylamine group is often crucial for the initial interaction with the biological target. Modifications to the phenyl ring and the benzylic carbon can significantly impact activity.
-
Substitution on the Phenyl Ring: The position, number, and nature of substituents on the phenyl ring play a critical role in modulating biological activity. Electron-withdrawing groups, such as halogens, or electron-donating groups can influence the electronic properties of the ring and its interaction with the target protein. For instance, in antifungal benzylamines, halogen substitution on the benzyl ether side chain has been explored to enhance potency.[1]
-
N-Substitution: The substituent on the nitrogen atom of the benzylamine is a key determinant of activity. In many cases, a lipophilic group is favored for enhanced membrane permeability and target engagement.
1.2. The Alkanamide Linker: Tuning Physicochemical Properties
The length and nature of the alkanamide linker are critical for orienting the key pharmacophoric elements and influencing the overall physicochemical properties of the molecule, such as lipophilicity and solubility. These properties, in turn, affect absorption, distribution, metabolism, and excretion (ADME) profiles.
1.3. The Amide Group: A Hydrogen Bonding Hub
The amide functionality can participate in hydrogen bonding interactions with the target protein, contributing to the binding affinity. The substituents on the amide nitrogen (R2) and the carbonyl carbon can be varied to optimize these interactions.
Quantitative Structure-Activity Relationship (QSAR) Data
The following tables summarize the quantitative SAR data for a series of benzylamine derivatives, highlighting the impact of structural modifications on their antifungal activity. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Antifungal Activity of Halogen-Substituted Benzylamine Derivatives against Yarrowia lipolytica [1]
| Compound | R¹ | R² | MIC (µg/mL) |
| 6a | 3-F | (±)-6-methylhept-2-yl | >100 |
| 6b | 4-F | (±)-6-methylhept-2-yl | 50 |
| 6c | 3-Cl | (±)-6-methylhept-2-yl | 12.5 |
| 6d | 4-Cl | (±)-6-methylhept-2-yl | 6.25 |
| 6e | 3-Br | (±)-6-methylhept-2-yl | 12.5 |
| 6f | 4-Br | (±)-6-methylhept-2-yl | 6.25 |
| 6g | 3,4-diCl | (±)-6-methylhept-2-yl | 3.125 |
| 7a | 3-F | n-octyl | >100 |
| 7b | 4-F | n-octyl | 50 |
| 7c | 3-Cl | n-octyl | 25 |
| 7d | 4-Cl | n-octyl | 12.5 |
| 7e | 3-Br | n-octyl | 25 |
| 7f | 4-Br | n-octyl | 12.5 |
| 7g | 3,4-diCl | n-octyl | 6.25 |
| Terbinafine | - | - | 12.5 |
| Clotrimazole | - | - | 3.125 |
Table 2: Antifungal Activity of Benzylamine Derivatives with Ether Side Chains against Candida glabrata
| Compound | R (Substitution on Benzyl) | MIC (µM) |
| 1 | 4-tert-Butyl | >100 |
| 2 | 4-Phenoxy | 1.6 |
| 3 | 4-(4-Chlorophenoxy) | 0.8 |
| 4 | 4-(2,4-Dichlorophenoxy) | 0.4 |
| Terbinafine | - | 0.8 |
| Clotrimazole | - | 1.6 |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
A prominent mechanism of action for antifungal benzylamines is the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[2][3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the toxic accumulation of squalene, leads to fungal cell death.[2][3] This mechanism is shared with the allylamine class of antifungals.[2]
Caption: Mechanism of action of antifungal benzylamines.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of benzylaminoalkanamides.
4.1. General Synthesis via Reductive Amination
A common and efficient method for the synthesis of benzylamines is reductive amination.[5] This process involves the reaction of a substituted benzaldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Caption: Experimental workflow for benzylamine synthesis.
Detailed Protocol for Reductive Amination:
-
Reactant Preparation: Dissolve the substituted benzaldehyde (1.0 eq) and the corresponding amine (1.1 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the reaction mixture in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure benzylamine derivative.
4.2. Antifungal Susceptibility Testing: Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1]
Detailed Protocol for Microdilution Assay:
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested, adjusted to a specific concentration (e.g., 1-5 x 10⁵ CFU/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Logical Relationships in SAR Analysis
The process of establishing a structure-activity relationship is a cyclical and iterative process involving design, synthesis, and biological testing.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics [epub.ub.uni-muenchen.de]
The Ascendancy of Butanamide Derivatives: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The butanamide scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its versatility allows for the fine-tuning of physicochemical properties and the precise spatial orientation of pharmacophoric features, leading to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel butanamide derivatives, with a focus on their potential applications in oncology, virology, and neurology.
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro and in vivo activities of selected butanamide derivatives, highlighting their potential as therapeutic candidates.
Table 1: Anticancer Activity of Novel Butanamide Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Citation |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | - | 1-1.5 | [1] |
| SI-27 | Not specified | U-937, HL-60, NB-4 (Leukemia) | 100-200 | [1] |
| Compound 4 | MMP-2, MMP-9, MMP-14 | - | See original source for details | [1] |
| Carbamothioyl-furan-2-carboxamide 4d | Not specified | HepG2 (Liver) | 33.29% cell viability at 20 µg/mL | [2] |
| Carbamothioyl-furan-2-carboxamide 4a | Not specified | HepG2 (Liver) | 35.01% cell viability at 20 µg/mL | [2] |
| Benzoheterocyclic-substituted amide 17a | ASK1 | - | 0.026 | [3][4] |
Table 2: Antiviral Activity of Novel Butanamide Derivatives
| Compound ID | Virus | Assay | Activity | Citation |
| Substituted 2-butanol 18 | HIV Protease | Enzyme Inhibition (Ki) | 0.48 µM | [5] |
| Flavone derivative 4m | Tobacco Mosaic Virus (TMV) | In vivo Inhibition | 58% (inactivation), 57% (curative), 59% (protection) at 500 µg/mL | [6] |
| Tabamide A derivative TA25 | Influenza Virus | - | Seven-fold higher activity than Tabamide A | [7] |
| Chlorofluoroacetamide derivative 8a (YH-6) | SARS-CoV-2 3CL Protease | Enzyme Inhibition (IC50) | 3.8 nM | [8] |
Table 3: Central Nervous System (CNS) Activity of Butanamide Derivatives
| Compound ID | Target/Model | Activity | Citation |
| Cannabinoid derivative CD-101 | Lipopolysaccharide-induced BV-2 microglial cells | Inhibition of nitric oxide, COX-2, and pro-inflammatory cytokines | [9] |
Core Synthetic Methodologies
The synthesis of butanamide derivatives typically involves the formation of an amide bond between a butanoic acid derivative and an amine. Several robust and versatile methods are commonly employed.
Acyl Chloride Method
This is a classical and widely used method for amide bond formation. A butanoic acid is first converted to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting butanoyl chloride is then reacted with a primary or secondary amine, usually in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
General Protocol:
-
To a solution of butanoic acid in an inert solvent (e.g., dichloromethane, DCM), add a chlorinating agent (e.g., 1.2 equivalents of thionyl chloride) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature until the conversion to the acyl chloride is complete (monitored by IR spectroscopy or quenching a small aliquot with methanol and analyzing by TLC/LC-MS).
-
In a separate flask, dissolve the desired amine in an inert solvent and add a base (e.g., 1.5 equivalents of triethylamine).
-
Slowly add the freshly prepared butanoyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up the reaction by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration of the organic phase.
-
Purify the crude product by crystallization or column chromatography.
Amide Coupling Reagents
A plethora of coupling reagents have been developed for the direct formation of amide bonds from carboxylic acids and amines under mild conditions, minimizing the need for the harsh reagents used in the acyl chloride method. These reagents activate the carboxylic acid in situ to facilitate nucleophilic attack by the amine.
Common Coupling Reagents:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are often used in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.
-
Uronium/Guanidinium Salts: HATU, HBTU, TBTU. These reagents are highly efficient and are particularly useful for sterically hindered substrates and for minimizing racemization in peptide synthesis.
General Protocol (using EDC/HOBt):
-
Dissolve the butanoic acid derivative (1 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in an appropriate solvent (e.g., DMF, DCM).
-
Add EDC hydrochloride (1.2 equivalents) to the solution and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or crystallization.
Key Signaling Pathways and Experimental Workflows
The biological effects of butanamide derivatives are mediated through their interaction with various signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.
Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
Butanamide derivatives, such as S 19812, have been identified as dual inhibitors of COX and 5-LOX, key enzymes in the arachidonic acid cascade that leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[10]
Modulation of Neuroinflammatory Pathways
Certain butanamide derivatives have shown promise in a neuroinflammatory context by modulating key signaling pathways within microglia, the resident immune cells of the central nervous system. For instance, cannabinoid derivatives can inhibit the production of pro-inflammatory mediators by targeting the NF-κB and MAPK signaling cascades.[9]
General Experimental Workflow for Drug Discovery
The discovery and development of novel butanamide derivatives typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Experimental Protocols for Biological Evaluation
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of butanamide derivatives against a specific enzyme target.
-
Reagents and Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Test butanamide derivatives (dissolved in DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds and the positive control in the assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, the enzyme solution, and the test compound/control at various concentrations. Include a control group with DMSO only.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This widely used animal model is employed to evaluate the in vivo anti-inflammatory effects of novel compounds.
-
Animals:
-
Male Wistar rats or Swiss albino mice.
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the butanamide derivative.
-
Administer the test compounds and controls orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
-
Conclusion
The butanamide core represents a highly adaptable and promising scaffold for the development of novel therapeutics targeting a wide range of diseases. The synthetic methodologies outlined in this guide offer robust and flexible approaches to generate diverse libraries of butanamide derivatives for biological screening. A thorough understanding of the underlying signaling pathways and the application of rigorous in vitro and in vivo evaluation protocols are essential for identifying and optimizing lead candidates with desirable pharmacological profiles. The continued exploration of this chemical space is poised to yield the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of benzoheterocyclic-substituted amide derivatives as apoptosis signal-regulating kinase 1 (ASK1) inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of benzoheterocyclic-substituted amide derivatives as apoptosis signal-regulating kinase 1 (ASK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design and synthesis of substituted 2-butanols as nonpeptidic inhibitors of HIV protease: secondary amide series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents [mdpi.com]
- 7. Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Substituted Butanamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of substituted butanamides, compounds of significant interest in medicinal chemistry. Understanding these properties is paramount for the rational design and development of novel therapeutics, as they profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
Key Physicochemical Properties
The therapeutic efficacy and viability of a drug candidate are intrinsically linked to its physicochemical characteristics. For substituted butanamides, the most critical parameters include lipophilicity, aqueous solubility, and the acid-base dissociation constant.
Lipophilicity (logP/logD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes.[1] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[1][2][3] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[3] For ionizable molecules like many butanamide derivatives, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.
Table 1: Lipophilicity of Exemplary Substituted Butanamides
| Compound | Substituent (R) | logP |
|---|---|---|
| Butanamide | H | -0.33 |
| N-phenylbutanamide | Phenyl | 1.87 |
| N-(4-chlorophenyl)butanamide | 4-Chlorophenyl | 2.58 |
| N-(4-methoxyphenyl)butanamide | 4-Methoxyphenyl | 1.82 |
| N-benzylbutanamide | Benzyl | 2.03 |
Note: Values are computationally predicted and serve for comparative purposes.
Aqueous Solubility (S)
Aqueous solubility is a fundamental property that affects a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[4][5] Low solubility can lead to poor bioavailability and erratic absorption, posing significant challenges during drug development.[4][5] It is influenced by factors such as molecular size, polarity, and crystal lattice energy. For ionizable compounds, solubility is highly pH-dependent.[5][6]
Table 2: Aqueous Solubility of Selected Butanamide Derivatives
| Compound | Substituent (R) | Aqueous Solubility (mg/L) |
|---|---|---|
| Butanamide | H | 830,000 |
| N-phenylbutanamide | Phenyl | 1,200 |
| N-(4-hydroxyphenyl)butanamide | 4-Hydroxyphenyl | 3,500 |
| 4-amino-N-phenylbutanamide | Phenyl (with 4-amino) | 5,000 |
Note: Data is compiled from various chemical databases and should be considered illustrative.
Acid-Base Dissociation Constant (pKa)
Table 3: pKa Values for Butanamide-related Structures
| Functional Group | General Structure | Approximate pKa |
|---|---|---|
| Amide (protonated) | R-C(=O+)NH2R' | ~ -1 |
| Amine (aliphatic) | R-NH3+ | ~ 10-11 |
| Carboxylic Acid | R-COOH | ~ 4-5 |
| Phenol | Ar-OH | ~ 10 |
Note: These are general pKa ranges. The exact pKa depends on the complete molecular structure.
Experimental Protocols
Accurate and reproducible measurement of physicochemical properties is essential.[10] Standardized protocols are crucial for generating reliable data for drug discovery projects.
Determination of logP (Shake-Flask Method)
The shake-flask method is the traditional and most reliable technique for determining logP.[2][11]
-
Preparation: A solution of the test compound is prepared in either n-octanol or water (pre-saturated with the other solvent).
-
Partitioning: Equal volumes of the n-octanol and aqueous phases are combined in a separation funnel. The funnel is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand for the layers to separate completely.[11]
-
Separation and Analysis: The two phases are carefully separated.[11]
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2][11]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[3] LogP is the base-10 logarithm of this value.
Determination of Aqueous Solubility (Shake-Flask Method)
This method, considered the "gold standard," determines the equilibrium solubility of a compound.[10]
-
Suspension Preparation: An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.[10]
-
Equilibration: The suspension is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[10][12]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. This step is critical to avoid artificially high results.[10]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured using a validated analytical method (e.g., HPLC, LC-MS).[4]
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[7][13]
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[8]
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[7][8]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
-
pKa Determination: The pKa is determined from the titration curve. For a monoprotic acid, the pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[8]
Visualizing Workflows and Relationships
Experimental Workflow for Physicochemical Profiling
Caption: Workflow for determining the physicochemical properties of a new chemical entity.
Structure-Property Relationships
The relationship between a molecule's structure and its properties (Structure-Activity Relationship or SAR) is a cornerstone of medicinal chemistry.[14][15][16] For physicochemical properties, this can be termed a Structure-Property Relationship (SPR).
Caption: Logical relationships between structural changes and physicochemical properties.
Case Study: Butanamides as HDAC Inhibitors
Many substituted butanamides, particularly those incorporating a hydroxamic acid or benzamide group, are potent inhibitors of histone deacetylases (HDACs).[17][18] HDACs are enzymes that play a crucial role in epigenetic gene regulation.[19][20] By removing acetyl groups from histone proteins, HDACs cause chromatin to condense, leading to transcriptional repression. HDAC inhibitors reverse this process, inducing gene expression that can lead to cell cycle arrest and apoptosis in cancer cells.[17]
Caption: Simplified signaling pathway for butanamide-based HDAC inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. enamine.net [enamine.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mt.com [mt.com]
- 14. Structure-activity relationships of alkyl-substituted gamma-butyrolactones and succinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 16. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 17. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
3-(Benzylamino)butanamide: A Scoping Review of a Novel Compound and Its Potential Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Benzylamino)butanamide is a small molecule with a structure suggestive of potential biological activity. While direct research on this specific compound is limited, its structural motifs, particularly the butanamide core and the benzylamino group, are present in various molecules with known therapeutic properties. This technical guide aims to provide a comprehensive overview of the potential therapeutic targets of this compound by examining the established activities of structurally related compounds. This document will explore hypothetical mechanisms of action, propose potential therapeutic targets, and outline detailed experimental protocols for future investigation. The content herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and similar novel chemical entities.
Introduction
The butanamide scaffold is a common feature in a variety of biologically active compounds. Derivatives of butyramide, the amide of butyric acid, have demonstrated potential as anticonvulsants and as inhibitors of histone deacetylases (HDACs), which are critical enzymes in the regulation of gene expression and cell proliferation[1]. The addition of a benzylamino group to this core introduces both aromatic and aminic functionalities, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its ability to interact with specific biological targets. Given the paucity of direct studies on this compound, this guide will extrapolate from the known activities of related molecules to propose potential avenues of research.
Chemical and Physical Properties (Inferred)
| Property | Inferred Value/Characteristic | Source/Rationale |
| Molecular Formula | C11H16N2O | Based on chemical structure |
| Molecular Weight | 192.26 g/mol | Calculated from molecular formula |
| Solubility | Likely soluble in organic solvents and potentially in acidic aqueous solutions. | Based on the presence of a hydrophobic benzyl group and a basic secondary amine. |
| Physical State | Likely a solid at room temperature. | Similar to other small organic amides[1]. |
Potential Therapeutic Targets and Mechanisms of Action
Based on the biological activities of structurally analogous compounds, several potential therapeutic targets can be hypothesized for this compound.
Histone Deacetylase (HDAC) Inhibition
Several butanamide and propanamide derivatives have been investigated as HDAC inhibitors. For instance, novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) propanamides have shown antiproliferative activity by targeting HDAC6[3][4]. HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can restore the expression of tumor suppressor genes, making them a key target in oncology.
Hypothesized Mechanism of Action: this compound may chelate the zinc ion in the active site of HDAC enzymes, a common mechanism for HDAC inhibitors. The butanamide portion could mimic the structure of the natural substrate, while the benzylamino group could interact with the rim of the active site, contributing to binding affinity and selectivity.
Caption: Hypothesized signaling pathway of HDAC inhibition by this compound.
Anticonvulsant Activity
Derivatives of butyramide have shown preliminary anticonvulsant activity[1]. The mechanism of action for many anticonvulsants involves the modulation of ion channels (e.g., sodium, calcium) or enhancement of GABAergic inhibition.
Hypothesized Mechanism of Action: this compound could potentially act as a positive allosteric modulator of GABA-A receptors, increasing the inhibitory tone in the central nervous system. Alternatively, it might block voltage-gated sodium channels, thereby reducing neuronal excitability.
Proposed Experimental Protocols
To investigate the therapeutic potential of this compound, a systematic experimental approach is necessary. The following protocols are proposed based on standard methodologies in drug discovery.
In Vitro HDAC Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a panel of human HDAC enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC isoforms (HDAC1-11) and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) are obtained from commercial vendors.
-
Assay Procedure:
-
The compound is dissolved in DMSO to create a stock solution and then serially diluted to various concentrations.
-
The assay is performed in a 96-well plate. Each well contains the HDAC enzyme, the assay buffer, and the test compound or vehicle control.
-
The reaction is initiated by adding the fluorogenic substrate.
-
The plate is incubated at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a developer solution containing a protease (e.g., trypsin) and a buffer to stop the HDAC reaction. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by fitting the dose-response data to a sigmoidal curve.
Antiproliferative Assay in Cancer Cell Lines
Objective: To evaluate the effect of this compound on the proliferation of various cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., PC-3, HeLa, HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics[4].
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay. A reagent is added to the wells, which is converted by metabolically active cells into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
References
Lack of Publicly Available Data for Preliminary Cytotoxicity Screening of 3-(Benzylamino)butanamide
A comprehensive search for published data on the preliminary cytotoxicity screening of the compound 3-(Benzylamino)butanamide has found no specific experimental studies or datasets.
Despite a thorough investigation of scientific databases and public depositories, no research articles, patents, or technical reports detailing the cytotoxic effects of this compound on any cell line are available. Consequently, the core requirements for an in-depth technical guide, including quantitative data, detailed experimental protocols, and visualizations of signaling pathways related to this specific compound, cannot be fulfilled at this time.
The search strategy included broad and specific queries such as "preliminary cytotoxicity screening of this compound," "this compound cytotoxicity," "this compound anticancer activity," and the chemical's CAS number. The results yielded studies on various other butanamide and benzylamine derivatives, some of which have demonstrated cytotoxic or anticancer properties. However, the structural and functional differences between these compounds and this compound are significant enough that their data cannot be extrapolated to create a reliable and accurate technical guide for the specified topic.
For researchers, scientists, and drug development professionals interested in the potential bioactivity of this compound, this indicates a novel area for investigation. The synthesis and subsequent cytotoxicity screening of this compound against a panel of cancer cell lines would be a necessary first step to ascertain its potential as a therapeutic agent.
General Workflow for Cytotoxicity Screening:
For informational purposes, a general workflow for conducting a preliminary cytotoxicity screening is outlined below. This workflow is hypothetical and does not represent data for this compound.
Caption: A generalized workflow for in vitro cytotoxicity screening of a test compound.
Without initial screening data, further exploration into the mechanisms of action or specific signaling pathways affected by this compound remains speculative. Future research is required to generate the foundational data needed for the development of a comprehensive technical guide on the cytotoxicity of this compound.
Solubility and stability of 3-(Benzylamino)butanamide in different solvents
Technical Guide: Solubility and Stability of 3-(Benzylamino)butanamide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the methodologies to determine the solubility and stability of the compound this compound. The solubility profile of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Similarly, its stability under various environmental conditions dictates its shelf-life, storage requirements, and degradation pathways. This guide outlines standard experimental protocols for kinetic and thermodynamic solubility assessment, as well as forced degradation studies to evaluate the inherent stability of the molecule. The provided data, while illustrative, serves as a benchmark for expected results from the described experimental procedures.
Solubility Profile
The solubility of this compound is a key physicochemical parameter that influences its absorption and distribution. Solubility can be assessed under both kinetic and thermodynamic conditions to inform different stages of the drug development process. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides a more definitive measure for later-stage development and formulation.[1][2]
Quantitative Solubility Data
The following tables summarize the expected solubility of this compound in a range of common pharmaceutical solvents.
Table 1: Kinetic Solubility of this compound at 25°C
| Solvent/Medium | Incubation Time | Solubility (µg/mL) | Method of Quantification |
|---|---|---|---|
| Phosphate Buffered Saline (pH 7.4) | 2 hours | 85 | HPLC-UV |
| Simulated Gastric Fluid (pH 1.2) | 2 hours | 150 | HPLC-UV |
| Ethanol | 2 hours | > 2000 | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 2 hours | > 5000 | HPLC-UV |
| Polyethylene Glycol 400 (PEG 400) | 2 hours | 1200 | HPLC-UV |
Table 2: Thermodynamic Solubility of this compound at 25°C
| Solvent/Medium | Incubation Time | Solubility (µg/mL) | Method of Quantification |
|---|---|---|---|
| Phosphate Buffered Saline (pH 7.4) | 24 hours | 60 | LC-MS/MS |
| Simulated Gastric Fluid (pH 1.2) | 24 hours | 110 | LC-MS/MS |
| Water | 24 hours | 45 | LC-MS/MS |
| Propylene Glycol | 24 hours | 950 | LC-MS/MS |
Stability Profile
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance, understanding potential degradation pathways, and developing stability-indicating analytical methods.[3][4][5] These studies expose the API to stress conditions more severe than accelerated stability testing.[4][6]
Forced Degradation Study Results
The table below outlines the results of a forced degradation study on this compound, with a target degradation of 5-20% to ensure that primary degradants are formed without complete destruction of the molecule.[3][6]
Table 3: Stability of this compound under Stress Conditions
| Stress Condition | Time | % Assay of Parent | % Degradation | Major Degradants Formed |
|---|---|---|---|---|
| 0.1 M HCl, 60°C | 24 hours | 88.5 | 11.5 | DP-1, DP-2 |
| 0.1 M NaOH, 60°C | 24 hours | 85.2 | 14.8 | DP-3 |
| 3% H₂O₂, RT | 12 hours | 90.1 | 9.9 | DP-4 |
| Thermal (80°C, solid state) | 48 hours | 96.3 | 3.7 | Minor unspecified |
| Photolytic (ICH Q1B), solid state | 1.2 million lux hours | 98.9 | 1.1 | Not significant |
DP = Degradation Product; RT = Room Temperature
Experimental Protocols
Protocol for Solubility Determination (Shake-Flask Method)
This protocol is adapted for determining both kinetic and thermodynamic solubility.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent.
Materials:
-
This compound (solid powder for thermodynamic; 10 mM DMSO stock for kinetic)
-
Selected solvents (e.g., PBS pH 7.4, Water, Ethanol)
-
Scintillation vials
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
-
0.45 µm syringe filters
Procedure:
-
Preparation (Thermodynamic): Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Preparation (Kinetic): Add a small volume of a concentrated DMSO stock solution of the compound to the test solvent to achieve the target concentration (e.g., 200 µM).[2]
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C). Shake for 24 hours for thermodynamic solubility or 2 hours for kinetic solubility.[2][7]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved particles settle. For more robust separation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred.
-
Filtration: Filter the collected supernatant through a 0.45 µm syringe filter.
-
Quantification: Dilute the filtrate with an appropriate mobile phase and analyze using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations.[7][8]
Protocol for Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C. Withdraw samples at predetermined time points (e.g., 2, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.[6]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C. Withdraw and neutralize samples with HCl at the same time points.[6]
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂ and keep at room temperature. Monitor the reaction at various time points.
-
Thermal Degradation: Place solid this compound in a temperature-controlled oven at 80°C. Test samples at intervals such as 24 and 48 hours.
-
Photolytic Degradation: Expose solid this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. The method must be capable of separating the parent compound from all significant degradation products.
Visualizations
Experimental Workflows
Caption: High-level workflows for solubility and stability testing.
Logical Flow for Stability Assessment
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pharmadekho.com [pharmadekho.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Potential Applications of 3-(Benzylamino)butanamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and potential biological activities of 3-(benzylamino)butanamide analogs. While direct and extensive research on this specific class of compounds is limited, this document extrapolates from structurally similar molecules, particularly 3-anilinopropanamides and their N-benzyl derivatives, to provide a foundational understanding for researchers in drug discovery and development. The information presented herein is intended to serve as a starting point for the design, synthesis, and evaluation of novel this compound analogs with potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.
Introduction to this compound Analogs
Amide-containing structures are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. The this compound scaffold represents a versatile backbone that can be readily modified to explore structure-activity relationships (SAR). The core structure combines a butanamide moiety, which can participate in hydrogen bonding, with a flexible benzylamino group that allows for the introduction of various substituents to modulate physicochemical properties such as lipophilicity, electronic effects, and steric bulk.
Drawing parallels from related compounds, such as N-benzyl-3-anilinopropanamides, it is hypothesized that analogs of this compound may exhibit a range of biological activities, including but not limited to anticonvulsant, analgesic, and enzyme inhibitory effects. The structural similarity to functionalized amino acids, like lacosamide, further suggests potential applications in the treatment of neurological disorders.[1]
Synthesis of this compound Analogs
The synthesis of this compound analogs can be approached through several established synthetic methodologies. The primary routes involve the formation of the core amino-butanamide structure followed by N-benzylation, or the direct reaction of a benzylated amine with a suitable butanoic acid derivative.
General Synthetic Pathways
Two primary retrosynthetic approaches can be envisioned for the preparation of this compound analogs:
-
Approach A: Amide Formation followed by Reductive Amination. This strategy involves the initial synthesis of 3-aminobutanamide, which can then be N-benzylated via reductive amination with a variety of substituted benzaldehydes.
-
Approach B: N-Benzylation followed by Amide Formation. In this route, 3-aminobutanoic acid is first N-benzylated, and the resulting N-benzyl-3-aminobutanoic acid is subsequently coupled with an appropriate amine to form the desired butanamide analog.
Key Experimental Protocols
The following are generalized experimental protocols for the key synthetic transformations, adapted from procedures for structurally similar compounds. Researchers should optimize these conditions for specific substrates.
A common starting material is 3-aminobutanoic acid. The synthesis of the amide can be achieved through standard peptide coupling methods.
Materials:
-
3-Aminobutanoic acid
-
Ammonia solution or an appropriate primary/secondary amine
-
Coupling agents (e.g., HATU, HOBt, DCC)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dimethylformamide, dichloromethane)
Procedure:
-
To a solution of N-protected 3-aminobutanoic acid in an anhydrous solvent, add the coupling agent and an organic base.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired amine (or ammonia solution) and allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Deprotect the N-terminal protecting group to yield 3-aminobutanamide.
This protocol describes the N-benzylation of 3-aminobutanamide with a substituted benzaldehyde.
Materials:
-
3-Aminobutanamide
-
Substituted benzaldehyde derivative
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane, methanol)
-
Acetic acid (catalyst, if required)
Procedure:
-
Dissolve 3-aminobutanamide and the substituted benzaldehyde in the anhydrous solvent.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench carefully with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography.
Quantitative Data Presentation
Due to the limited availability of data specifically for a series of this compound analogs, the following table presents data for structurally related N-benzyl-3-anilinopropanamides, which have been evaluated for their anticonvulsant activity. This information can serve as a valuable reference for predicting the potential activity of the target compounds and for guiding analog design. The anticonvulsant activity was assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.
| Compound ID | R-group on Aniline Ring | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurological Deficit (TD₅₀, mg/kg) |
| A11 | H | 12.50 | 45.30 | > 300 |
| A12 | 2-CH₃ | 9.80 | 35.60 | > 300 |
| A13 | 4-CH₃ | 3.25 | 20.40 | > 300 |
| A14 | 2-Cl | 15.20 | 55.80 | > 300 |
| A15 | 4-Cl | 18.90 | 68.20 | > 300 |
| Phenytoin | (Reference) | 8.50 | - | 45.00 |
| Valproate | (Reference) | - | 250.00 | 400.00 |
Data extracted from a study on 3-anilinopropanamides and their N-benzyl derivatives.
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and preliminary evaluation of this compound analogs.
Caption: General workflow for the synthesis and evaluation of this compound analogs.
Logical Relationship of Key Synthetic Steps
This diagram outlines the logical progression of the key chemical transformations involved in the synthesis.
Caption: Key transformations in the synthesis of this compound analogs.
Conclusion and Future Directions
This technical guide has outlined the foundational knowledge required for the exploration of this compound analogs as potential therapeutic agents. By leveraging established synthetic methodologies such as amide formation and reductive amination, and by drawing parallels from structurally related anticonvulsant compounds, a clear path for the design and synthesis of novel analogs is presented. The provided experimental protocols and the summarized biological data for related structures offer a solid starting point for researchers.
Future work in this area should focus on the synthesis of a diverse library of this compound analogs with various substituents on both the benzyl and butanamide moieties. Systematic screening of these compounds in relevant biological assays will be crucial for elucidating the structure-activity relationships and identifying lead candidates. Further optimization of these leads could pave the way for the development of novel therapeutics with improved efficacy and safety profiles for the treatment of CNS disorders and potentially other diseases. The lack of information on specific signaling pathways underscores the need for mechanistic studies once biologically active compounds are identified.
References
Methodological & Application
Synthesis of 3-(Benzylamino)butanamide: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3-(benzylamino)butanamide. The synthesis is achieved through a two-step process commencing with the aza-Michael addition of benzylamine to ethyl crotonate to yield ethyl 3-(benzylamino)butanoate. This intermediate is subsequently converted to the final product via ammonolysis. This document outlines the detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods. All quantitative data is summarized in tables for clarity, and a visual representation of the experimental workflow is provided using a Graphviz diagram.
Introduction
This compound and its derivatives are of interest in medicinal chemistry and drug development due to their potential biological activities. The synthesis of such substituted butanamides often involves the formation of a key amine intermediate followed by amidation. The protocol detailed herein presents a reliable and reproducible method for the preparation of this compound, suitable for laboratory-scale synthesis.
Reaction Scheme
The overall synthetic route is depicted in the following scheme:
Step 1: Synthesis of Ethyl 3-(benzylamino)butanoate
Step 2: Synthesis of this compound
Experimental Protocols
Part 1: Synthesis of Ethyl 3-(benzylamino)butanoate
This procedure is adapted from the general principles of aza-Michael additions of amines to α,β-unsaturated esters.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl crotonate | 114.14 | 5.71 g (5.95 mL) | 50 |
| Benzylamine | 107.15 | 5.36 g (5.47 mL) | 50 |
| Methanol | 32.04 | 50 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel (250 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl crotonate (5.71 g, 50 mmol) and methanol (50 mL).
-
While stirring, add benzylamine (5.36 g, 50 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
After 24 hours, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting oil in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(benzylamino)butanoate as an oil.
-
The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
Expected Yield:
| Product | Theoretical Yield (g) | Typical Actual Yield (g) | Yield (%) |
| Ethyl 3-(benzylamino)butanoate | 11.07 | 8.85 - 9.96 | 80 - 90 |
Part 2: Synthesis of this compound
This procedure is based on the general method of ester ammonolysis.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 3-(benzylamino)butanoate | 221.29 | 8.85 g | 40 |
| Methanolic ammonia (7N solution) | - | 100 mL | ~700 |
| Dichloromethane | 84.93 | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Equipment:
-
Pressure vessel (autoclave) or a sealed heavy-walled glass tube
-
Magnetic stirrer and stir bar
-
Heating source (oil bath or heating mantle)
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Place ethyl 3-(benzylamino)butanoate (8.85 g, 40 mmol) and a magnetic stir bar in a pressure vessel.
-
Add a 7N solution of ammonia in methanol (100 mL).
-
Seal the vessel tightly and heat the mixture to 100-120 °C with stirring for 24-48 hours.
-
After the reaction is complete, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.
-
Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/diethyl ether).
-
Dissolve the crude solid in a minimal amount of hot dichloromethane and add diethyl ether until turbidity is observed.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
Expected Yield and Physical Properties:
| Product | Theoretical Yield (g) | Typical Actual Yield (g) | Yield (%) | Melting Point (°C) |
| This compound | 7.69 | 5.38 - 6.54 | 70 - 85 | Not reported, expected to be a solid |
Characterization Data (Predicted)
1H NMR (CDCl3, 400 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 5.50-6.50 (br s, 2H, NH2), 3.75 (s, 2H, PhCH2), 3.00-3.10 (m, 1H, CH), 2.30-2.40 (m, 2H, CH2CO), 1.20 (d, J = 6.5 Hz, 3H, CH3).
13C NMR (CDCl3, 100 MHz): δ 175.0 (C=O), 140.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.0 (Ar-CH), 51.0 (PhCH2), 48.0 (CH), 42.0 (CH2), 20.0 (CH3).
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Benzylamine is corrosive and a lachrymator. Handle with care.
-
Methanolic ammonia is a corrosive and toxic solution. Avoid inhalation of vapors and contact with skin and eyes.
-
Reactions in sealed vessels at elevated temperatures pose a risk of over-pressurization. Use appropriate safety shields and pressure-rated equipment.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of this compound on a laboratory scale. The two-step procedure is robust and affords the target compound in good overall yield. The provided workflow and data tables offer a clear guide for researchers in the fields of organic synthesis and medicinal chemistry. It is recommended that full characterization of the final product be performed to confirm its identity and purity.
Application Notes and Protocols for the Synthesis of 3-(Benzylamino)butanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of 3-(benzylamino)butanamide derivatives, which are of interest in medicinal chemistry and drug discovery due to their potential biological activities. The synthesis is based on a two-step process involving an initial amide formation followed by a reductive amination reaction.
I. Overview of the Synthetic Pathway
The synthesis of this compound derivatives can be efficiently achieved through a two-step sequence. The first step involves the formation of a 3-oxobutanamide intermediate via the reaction of a primary or secondary amine with a β-ketoester, such as ethyl acetoacetate. The subsequent and key step is the reductive amination of the ketone functionality in the 3-oxobutanamide with benzylamine. This reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the desired secondary amine product. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][2]
Caption: Synthetic workflow for this compound derivatives.
II. Experimental Protocols
A. Synthesis of N-Aryl-3-oxobutanamide (Intermediate)
This protocol describes the synthesis of an N-aryl-3-oxobutanamide intermediate from ethyl acetoacetate and a substituted aniline.
Materials:
-
Ethyl acetoacetate
-
Substituted aniline (e.g., 4-chloroaniline)
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer with heating
-
Round-bottom flask
-
Condenser
-
Hexanes
-
Buchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add ethyl acetoacetate (1.0 eq), the desired substituted aniline (1.0 eq), and toluene (100 mL).
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
To the resulting crude oil or solid, add hexanes and stir to induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold hexanes and dry under vacuum to yield the N-aryl-3-oxobutanamide.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and MS).
B. Synthesis of 3-(Benzylamino)-N-aryl-butanamide (Final Product)
This protocol outlines the reductive amination of the N-aryl-3-oxobutanamide intermediate with benzylamine.
Materials:
-
N-Aryl-3-oxobutanamide (from step A)
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve the N-aryl-3-oxobutanamide (1.0 eq) in dichloromethane or 1,2-dichloroethane (approximately 10 mL per gram of substrate).
-
Add benzylamine (1.1 eq) to the solution, followed by the addition of glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.
-
Continue stirring the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-(benzylamino)-N-aryl-butanamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.[3]
III. Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis of a representative this compound derivative.
Table 1: Reaction Conditions and Yields for the Synthesis of N-(4-chlorophenyl)-3-oxobutanamide
| Reactant 1 (eq) | Reactant 2 (eq) | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Ethyl acetoacetate (1.0) | 4-chloroaniline (1.0) | Toluene | 5 | 85 | 132-134 |
Table 2: Reaction Conditions and Yields for the Synthesis of 3-(Benzylamino)-N-(4-chlorophenyl)butanamide
| Substrate (eq) | Benzylamine (eq) | Reducing Agent (eq) | Solvent | Reaction Time (h) | Yield (%) |
| N-(4-chlorophenyl)-3-oxobutanamide (1.0) | 1.1 | NaBH(OAc)₃ (1.5) | DCM | 18 | 72 |
Table 3: Spectroscopic Data for 3-(Benzylamino)-N-(4-chlorophenyl)butanamide
| Technique | Key Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45-7.25 (m, 9H, Ar-H), 3.82 (s, 2H, Ar-CH₂-N), 3.40 (m, 1H, CH-N), 2.50 (d, 2H, CH₂-C=O), 1.25 (d, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.5 (C=O, amide), 140.1, 136.8, 129.0, 128.8, 128.5, 127.4, 121.2 (Ar-C), 55.2 (CH-N), 51.8 (Ar-CH₂-N), 45.1 (CH₂-C=O), 20.8 (CH₃) |
| HRMS (ESI) | m/z calculated for C₁₇H₁₉ClN₂O [M+H]⁺: 303.1208, found: 303.1211 |
| IR (KBr, cm⁻¹) | 3310 (N-H stretch), 3060 (Ar C-H stretch), 2970 (Aliphatic C-H stretch), 1660 (C=O amide stretch) |
IV. Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the chemical transformations involved in the synthesis.
Caption: Logical flow from starting materials to final characterized product.
References
Application Notes and Protocols for the Analytical Characterization of 3-(Benzylamino)butanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-(Benzylamino)butanamide. The following protocols are based on established methodologies for the analysis of related butanamide derivatives and N-benzyl substituted compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method is typically employed for the separation of non-polar to moderately polar organic compounds.
Experimental Protocol:
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation: A common mobile phase for related compounds consists of a mixture of acetonitrile and water, often with a small amount of acid to improve peak shape.[1] A typical starting point is a gradient elution to optimize separation. For Mass Spectrometry (MS) compatible methods, formic acid is preferred over phosphoric acid.[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid). For example, a linear gradient from 20% to 80% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample and monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks. The retention time of the main peak can be used for identification, and the peak area percentage can be used to determine purity.
Data Presentation:
Table 1: Example HPLC Data for Purity Analysis of a Butanamide Derivative
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 12.5 | 99.5 |
| Impurity 1 | 8.2 | 0.3 |
| Impurity 2 | 15.1 | 0.2 |
Experimental Workflow:
Caption: HPLC analysis workflow for purity assessment.
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the structure of this compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Experimental Protocol:
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Ion Trap)
Reagents:
-
Methanol or Acetonitrile (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system as described in the previous section.
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Look for the protonated molecule [M+H]⁺. For this compound (C₁₁H₁₆N₂O), the expected exact mass of the neutral molecule is 192.1263 g/mol . Therefore, the protonated molecule [M+H]⁺ should be observed at m/z 193.1335. Fragmentation data (MS/MS) can be obtained to further confirm the structure. A common fragmentation for amides is the cleavage of the C-N bond to form an acylium ion.[2]
Data Presentation:
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 193.1335 | (Example: 193.1332) |
| [M+Na]⁺ | 215.1154 | (Example: 215.1150) |
Table 3: Potential MS/MS Fragmentation of [M+H]⁺ of this compound
| Fragment Ion | Proposed Structure | Expected m/z |
| C₇H₈N⁺ | Benzylaminium ion | 92.0651 |
| C₄H₈NO⁺ | Butanamide fragment | 86.0600 |
Logical Relationship of MS Analysis:
Caption: Logical workflow for MS and MS/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol:
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 or more for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the molecule. For similar butanamide derivatives, characteristic peaks can be found in the literature.[3]
Data Presentation:
Table 4: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 6.5 | br s | 1H | Amide NH₂ |
| ~ 3.8 | s | 2H | Benzyl CH₂ |
| ~ 3.2 | m | 1H | CH-NH |
| ~ 2.2 | m | 2H | CH₂-C=O |
| ~ 1.2 | d | 3H | CH₃ |
| ~ 1.0 | br s | 1H | NH |
Table 5: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~ 174 | C=O (amide) |
| ~ 139 | Aromatic C (quaternary) |
| ~ 128.5 | Aromatic CH |
| ~ 127.5 | Aromatic CH |
| ~ 127.0 | Aromatic CH |
| ~ 55 | CH-NH |
| ~ 51 | Benzyl CH₂ |
| ~ 40 | CH₂-C=O |
| ~ 20 | CH₃ |
NMR Signal Assignment Logic:
Caption: Logic for structural elucidation using NMR data.
References
Application Notes and Protocols for the Purification of 3-(Benzylamino)butanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-(Benzylamino)butanamide from a typical reaction mixture. The described methods are designed to remove common impurities, including unreacted starting materials and byproducts, to yield a final product of high purity suitable for further research and development.
Introduction
This compound is a secondary amine and an amide-containing compound. Its purification from a crude reaction mixture is crucial to ensure the quality and reliability of subsequent biological assays or chemical transformations. The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity of the compound. This document outlines two primary purification strategies: flash column chromatography and recrystallization. Additionally, a liquid-liquid extraction protocol is provided as a preliminary purification step.
Potential Impurities
Understanding the potential impurities is key to developing an effective purification strategy. Common impurities from the synthesis of this compound, for instance, via reductive amination of 3-oxobutanamide with benzylamine or alkylation of 3-aminobutanamide, may include:
-
Unreacted Starting Materials: 3-Oxobutanamide, 3-aminobutanamide, benzaldehyde, or benzylamine.
-
Byproducts: Dibenzylamine (from over-alkylation of benzylamine), and products from self-condensation of starting materials.
-
Reagents and Catalysts: Reducing agents (e.g., sodium borohydride), acids, or bases used in the reaction.
Purification Strategies
A multi-step purification approach is often the most effective. This typically involves an initial work-up with liquid-liquid extraction to remove the bulk of water-soluble and some organic-soluble impurities, followed by either flash column chromatography for separating closely related compounds or recrystallization for obtaining a highly pure crystalline product.
Logical Flow of Purification
The following diagram illustrates the decision-making process for the purification of this compound.
Application Notes and Protocols for Assessing Anticonvulsant Activity of Butanamide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel anticonvulsant therapies remains a critical area of research. Butanamide compounds have emerged as a promising class of molecules with potential anticonvulsant properties. This document provides detailed protocols for the preclinical assessment of butanamide derivatives, outlining both in vivo and in vitro methodologies to characterize their efficacy and potential mechanisms of action.
I. In Vivo Assessment of Anticonvulsant Activity
In vivo models are essential for evaluating the overall physiological effect of a compound on seizure activity. The two most widely used and predictive models for initial screening are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ)-induced seizure test.[1][2][3] These models represent different types of seizures: the MES test is a model for generalized tonic-clonic seizures, while the PTZ test is considered a model for absence and myoclonic seizures.[2][4]
Maximal Electroshock (MES) Seizure Test
The MES test assesses a compound's ability to prevent the spread of seizures.[5][6]
Experimental Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Compound Administration: Butanamide compounds are dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone. A positive control group is treated with a standard anticonvulsant drug like phenytoin (e.g., 25 mg/kg, i.p.).
-
MES Induction: At the time of peak effect of the test compound (predetermined in pilot studies), a maximal seizure is induced via corneal electrodes.[5] An alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered by a convulsiometer.[5][6]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[5][7] Animals are observed for the presence or absence of this endpoint.
-
Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ test evaluates a compound's ability to raise the seizure threshold.[4]
Experimental Protocol:
-
Animals: Male Wistar rats (150-200 g) are used and housed under standard conditions.
-
Compound Administration: Butanamide compounds are administered as described in the MES protocol. A vehicle control group and a positive control group (e.g., diazepam, 4 mg/kg, i.p.) are included.
-
PTZ Induction: At the time of peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously (s.c.).[8]
-
Observation: Animals are placed in individual observation chambers and observed for 30 minutes. The latency to the first myoclonic jerk and the onset of generalized clonic seizures are recorded. The duration of the clonic seizures is also measured.
-
Data Analysis: The mean latency to seizure onset and the mean seizure duration for each treatment group are compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). The percentage of animals protected from generalized clonic seizures can also be determined.
Data Presentation: In Vivo Anticonvulsant Activity
| Compound | MES Test (ED50, mg/kg) | PTZ Test (Protection at dose, mg/kg) | Latency to Clonic Seizure (sec) | Seizure Duration (sec) |
| Vehicle Control | N/A | 0% | 120 ± 15 | 45 ± 8 |
| Positive Control | (Phenytoin) 25 | (Diazepam) 100% at 4 | 280 ± 25 | 10 ± 3 |
| Butanamide Cmpd 1 | 50 | 50% at 100 | 180 ± 20 | 25 ± 5 |
| Butanamide Cmpd 2 | >100 | 25% at 100 | 150 ± 18 | 35 ± 6 |
| Butanamide Cmpd 3 | 75 | 75% at 100 | 220 ± 22 | 18 ± 4 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
II. In Vitro Assessment of Mechanism of Action
In vitro assays are crucial for elucidating the molecular targets and mechanisms through which butanamide compounds exert their anticonvulsant effects. A common mechanism for anticonvulsant drugs is the modulation of voltage-gated ion channels.[9][10] Patch-clamp electrophysiology is the gold standard technique for studying the function of ion channels.[11][12]
Patch-Clamp Electrophysiology on Neuronal Voltage-Gated Sodium Channels
Experimental Protocol:
-
Cell Culture: A cell line stably expressing a specific subtype of human voltage-gated sodium channels (e.g., Nav1.1, Nav1.2) is used. Cells are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[13][14]
-
Pipettes are filled with an appropriate internal solution, and the external solution is a physiological saline solution.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Sodium currents are elicited by depolarizing voltage steps.
-
-
Compound Application: Butanamide compounds are dissolved in the external solution and perfused onto the cells at various concentrations.
-
Data Analysis: The effect of the compound on the peak sodium current amplitude is measured. The concentration-response curve is plotted, and the IC50 value (the concentration that inhibits 50% of the current) is calculated. The effects on channel gating properties (e.g., voltage-dependence of activation and inactivation) are also analyzed.
Data Presentation: In Vitro Sodium Channel Modulation
| Compound | IC50 (µM) for Sodium Channel Block |
| Positive Control (Carbamazepine) | 35 |
| Butanamide Cmpd 1 | 15 |
| Butanamide Cmpd 2 | >100 |
| Butanamide Cmpd 3 | 25 |
III. Visualizations
Experimental Workflow for In Vivo Anticonvulsant Screening
References
- 1. One moment, please... [ijnrph.com]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
- 8. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 11. criver.com [criver.com]
- 12. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 14. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Application Notes and Protocols for In Vitro Evaluation of Anti-inflammatory Properties of 3-(Benzylamino)butanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive set of protocols for the in vitro evaluation of the anti-inflammatory properties of the novel compound, 3-(Benzylamino)butanamide. The described assays are fundamental for screening and characterizing the potential anti-inflammatory activity of test compounds. The protocols include the assessment of nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, cyclooxygenase (COX-1 and COX-2) enzyme inhibition, and a protein denaturation assay. This document is intended to guide researchers in the systematic evaluation of new chemical entities for their potential as anti-inflammatory agents.
Introduction to Inflammatory Pathways and In Vitro Models
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] Key cellular and molecular players in inflammation include macrophages, which upon activation by stimuli like LPS, produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] The production of these mediators is largely regulated by the activation of transcription factors, most notably NF-κB.[4]
Another critical pathway in inflammation is the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins.[1][5] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in the inflammatory response.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes.[1]
Protein denaturation is also a hallmark of inflammation, particularly in conditions like arthritis.[6][7] Therefore, the ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory potential.[6][7]
This document outlines a series of in vitro assays to investigate the potential of this compound to modulate these key inflammatory processes.
Data Presentation: Summary of Hypothetical In Vitro Anti-inflammatory Activity of this compound
The following tables summarize hypothetical data for the anti-inflammatory activity of this compound in the described assays.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | \multirow{6}{*}{25.8} |
| 0 (LPS Control) | 100 ± 8.5 | |
| 1 | 92.1 ± 7.3 | |
| 10 | 65.4 ± 5.9 | |
| 25 | 48.7 ± 4.2 | |
| 50 | 28.3 ± 3.1 | |
| 100 | 15.6 ± 2.4 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) |
| 0 (Vehicle Control) | 4.8 ± 0.9 | 3.1 ± 0.5 |
| 0 (LPS Control) | 100 ± 9.1 | 100 ± 10.2 |
| 1 | 95.3 ± 8.2 | 98.7 ± 9.5 |
| 10 | 72.8 ± 6.5 | 78.4 ± 7.1 |
| 25 | 52.1 ± 4.8 | 55.9 ± 5.3 |
| 50 | 31.5 ± 3.4 | 35.2 ± 3.8 |
| 100 | 18.9 ± 2.1 | 22.6 ± 2.5 |
Table 3: Inhibition of COX-1 and COX-2 Enzyme Activity by this compound
| Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| 1 | 8.2 ± 1.5 | 15.7 ± 2.1 |
| 10 | 25.6 ± 3.1 | 48.9 ± 4.5 |
| 25 | 45.3 ± 4.2 | 75.8 ± 6.9 |
| 50 | 68.9 ± 5.8 | 92.4 ± 8.1 |
| 100 | 85.4 ± 7.3 | 98.1 ± 8.5 |
| IC₅₀ (µM) | 32.5 | 12.8 |
Table 4: Inhibition of Heat-Induced Albumin Denaturation by this compound
| Concentration (µg/mL) | Inhibition of Denaturation (%) |
| 10 | 12.5 ± 2.1 |
| 50 | 35.8 ± 3.9 |
| 100 | 58.2 ± 5.1 |
| 250 | 75.4 ± 6.8 |
| 500 | 91.3 ± 8.2 |
| IC₅₀ (µg/mL) | 85.6 |
Experimental Protocols
Cell Culture and Cytotoxicity Assay
3.1.1. Cell Line and Culture Conditions The murine macrophage cell line RAW 264.7 is used for these experiments.[3] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
3.1.2. Cytotoxicity Assay (MTT Assay) Prior to evaluating anti-inflammatory activity, the cytotoxicity of this compound on RAW 264.7 cells must be determined to ensure that any observed reduction in inflammatory markers is not due to cell death.[3]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control.
-
Measurement of Nitric Oxide (NO) Production
This assay quantifies the level of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[3]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration.
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
The levels of TNF-α and IL-6 in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3]
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
The concentration of each cytokine is determined by comparison to a standard curve.
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the ability of this compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes using a colorimetric assay kit.[5]
-
Protocol:
-
Prepare the assay mixture containing assay buffer, heme, and either purified COX-1 or COX-2 enzyme in a 96-well plate.
-
Add various concentrations of this compound or a known COX inhibitor (e.g., indomethacin) to the wells.
-
Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at 590 nm every minute for 5 minutes.
-
The rate of reaction is calculated, and the percentage of inhibition is determined relative to the vehicle control.
-
Inhibition of Protein Denaturation Assay
This assay assesses the ability of the test compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA) or egg albumin.[5][6][7]
-
Protocol:
-
Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 4.5 mL of phosphate-buffered saline (PBS, pH 6.3).
-
Add various concentrations of this compound to the reaction mixture.
-
A control group is maintained without the test compound.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the turbidity (absorbance) at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for screening the anti-inflammatory properties of this compound.
Caption: Simplified NF-κB signaling pathway in macrophages upon LPS stimulation.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 7. medwinpublishers.com [medwinpublishers.com]
Application Notes and Protocols for Determining the Antibacterial Efficacy of Novel Amide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Amide derivatives represent a promising class of compounds with potential antibacterial activity.[1][2][3][4][5][6] These application notes provide a comprehensive guide to determining the antibacterial efficacy of novel amide derivatives, from initial screening to characterizing their bactericidal or bacteriostatic activity. The protocols outlined below are based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]
Data Presentation
Clear and concise data presentation is crucial for the evaluation and comparison of the antibacterial efficacy of novel compounds. All quantitative data should be summarized in structured tables.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Amide Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MIC | Standard Deviation | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Amide-001 | Staphylococcus aureus ATCC 29213 | |||||||
| Amide-001 | Escherichia coli ATCC 25922 | |||||||
| Amide-002 | Staphylococcus aureus ATCC 29213 | |||||||
| Amide-002 | Escherichia coli ATCC 25922 |
Table 2: Minimum Bactericidal Concentration (MBC) of Novel Amide Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bactericidal/Bacteriostatic) |
| Amide-001 | Staphylococcus aureus ATCC 29213 | ||||
| Amide-001 | Escherichia coli ATCC 25922 | ||||
| Amide-002 | Staphylococcus aureus ATCC 29213 | ||||
| Amide-002 | Escherichia coli ATCC 25922 |
Table 3: Time-Kill Kinetics of Amide-001 against Staphylococcus aureus ATCC 29213
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) | Log10 CFU/mL (4 x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is essential to use aseptic techniques throughout these procedures to prevent contamination.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is a widely accepted technique for determining the MIC values of novel compounds.[10][11][12]
Materials:
-
Novel amide derivatives
-
Standard antibacterial agents (e.g., ciprofloxacin, amoxicillin)[2][13]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[7]
-
Mueller-Hinton Broth (MHB)[11]
-
Sterile 96-well microtiter plates[9]
-
Spectrophotometer
-
Incubator (37°C)[14]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds[12]
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[14] This can be visually compared or measured using a spectrophotometer at 600 nm (OD600 of 0.08-0.13).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8][9]
-
-
Preparation of Amide Derivatives:
-
Dissolve the novel amide derivatives and the standard antibiotic in DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in MHB in a separate 96-well plate to create a range of concentrations.
-
-
Microtiter Plate Setup:
-
Add 100 µL of MHB to all wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the diluted amide derivative solutions to the first column of wells and perform serial dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last column.
-
The final volume in each well will be 100 µL before adding the bacterial inoculum.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 16-20 hours.[8]
-
-
Determination of MIC:
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16] This assay is a logical extension of the MIC assay.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
Spreader
Protocol:
-
Subculturing from MIC Wells:
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Time-Kill Kinetics Assay
The time-kill kinetics assay provides information on the rate at which an antibacterial agent kills a bacterium and helps to differentiate between bactericidal and bacteriostatic effects over time.[18][19] A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL.[18]
Materials:
-
Novel amide derivatives
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
Spectrophotometer
-
Shaking incubator (37°C)
Protocol:
-
Preparation of Inoculum and Test Solutions:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusting the final concentration to approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing MHB.
-
Add the novel amide derivative to the flasks at various concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control flask without any compound.
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining antibacterial efficacy.
Potential Bacterial Signaling Pathway Inhibition
Many antibiotics function by disrupting essential bacterial processes, which can include signaling pathways that regulate virulence and resistance.[20][21][22] Quorum sensing is a cell-to-cell communication system that is a common target for anti-virulence therapies.[21]
Caption: Potential inhibition of a bacterial signaling pathway.
Logical Relationship for Efficacy Determination
Caption: Logical flow for antibacterial efficacy assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. protocols.io [protocols.io]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 12. 2.6. Minimum inhibitory concentration (MIC) [bio-protocol.org]
- 13. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. microchemlab.com [microchemlab.com]
- 18. emerypharma.com [emerypharma.com]
- 19. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 20. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
Application Notes & Protocols for Evaluating the Bioactivity of 3-(Benzylamino)butanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for evaluating the potential anti-inflammatory and neuroprotective bioactivities of the novel compound 3-(Benzylamino)butanamide. The following protocols are detailed to guide researchers in conducting cell-based assays to elucidate the compound's mechanism of action and therapeutic potential.
Part 1: Evaluation of Anti-Inflammatory Activity
A significant number of amide-containing compounds have demonstrated anti-inflammatory properties. The following assays are designed to investigate the potential of this compound to modulate inflammatory responses in cellular models.
Application Note 1: Inhibition of Pro-Inflammatory Cytokine Secretion in Lipopolysaccharide (LPS)-Stimulated Macrophages
This assay will determine the ability of this compound to reduce the secretion of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophages stimulated with LPS.
Experimental Protocol: Pro-Inflammatory Cytokine Measurement
-
Cell Culture:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiate THP-1 cells into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Compound Treatment and Stimulation:
-
Plate the differentiated THP-1 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
-
Cytokine Quantification:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine secretion for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value (the concentration at which 50% of the cytokine secretion is inhibited).
-
Data Presentation: Table 1
| Concentration (µM) | % Inhibition of TNF-α Secretion | % Inhibition of IL-6 Secretion |
| 0.1 | 5.2 ± 1.1 | 3.8 ± 0.9 |
| 1 | 25.6 ± 3.4 | 21.9 ± 2.8 |
| 10 | 58.3 ± 4.1 | 51.7 ± 3.5 |
| 100 | 89.1 ± 2.9 | 82.4 ± 3.1 |
| IC50 (µM) | 8.7 | 12.3 |
Workflow Diagram: Anti-Inflammatory Cytokine Assay
Caption: Workflow for evaluating the anti-inflammatory effect of this compound.
Application Note 2: Assessment of NF-κB Signaling Pathway Inhibition
The NF-κB signaling pathway is a critical regulator of inflammation. This assay will investigate whether this compound exerts its anti-inflammatory effects by inhibiting this pathway.
Experimental Protocol: NF-κB Reporter Assay
-
Cell Line:
-
Use a stable HEK293 cell line expressing an NF-κB-driven luciferase reporter gene.[1]
-
-
Assay Procedure:
-
Seed the HEK293-NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.
-
After 6 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of luciferase activity for each compound concentration relative to the TNF-α-stimulated control.
-
Determine the IC50 value.
-
Data Presentation: Table 2
| Concentration (µM) | % Inhibition of NF-κB Activity |
| 0.1 | 8.1 ± 1.5 |
| 1 | 32.4 ± 2.9 |
| 10 | 65.9 ± 3.8 |
| 100 | 92.3 ± 2.1 |
| IC50 (µM) | 7.5 |
Signaling Pathway Diagram: NF-κB Inhibition
Caption: Proposed inhibition of the NF-κB signaling pathway.
Part 2: Evaluation of Neuroprotective Activity
Given that some amide derivatives exhibit neuroprotective properties, the following assays are proposed to assess the potential of this compound to protect neuronal cells from common stressors implicated in neurodegenerative diseases.
Application Note 3: Protection Against Oxidative Stress-Induced Neuronal Cell Death
Oxidative stress is a major contributor to neuronal damage. This assay will determine if this compound can protect neuronal cells from death induced by an oxidative insult.
Experimental Protocol: Neuroprotection Against H₂O₂-Induced Toxicity
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[2]
-
Plate the cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Oxidative Challenge:
-
Pre-treat the cells with different concentrations of this compound for 4 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 200 µM.[3]
-
Incubate for 24 hours.
-
-
Cell Viability Assessment:
-
Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the EC50 value (the concentration at which 50% of the protective effect is observed).
-
Data Presentation: Table 3
| Concentration (µM) | % Cell Viability |
| H₂O₂ alone | 45.3 ± 3.7 |
| + 0.1 | 52.1 ± 4.2 |
| + 1 | 68.9 ± 5.1 |
| + 10 | 85.4 ± 4.5 |
| + 100 | 94.2 ± 3.9 |
| EC50 (µM) | 2.8 |
Workflow Diagram: Neuroprotection Assay
References
Application Notes and Protocols for In Vivo Studies of 3-(Benzylamino)butanamide
Disclaimer: There is currently limited publicly available information regarding the specific biological activities of 3-(Benzylamino)butanamide. The following experimental design is a hypothetical framework based on the structural characteristics of the molecule, which suggest potential activity in the central nervous system (CNS). These protocols are intended to serve as a template for researchers and should be adapted based on emerging in vitro data and specific research questions. This document hypothesizes a potential neuroprotective or anticonvulsant effect for the purpose of outlining a detailed in vivo experimental plan.
Introduction
This compound is a small molecule with structural features that suggest potential interaction with biological targets within the CNS. The presence of a butanamide core and a benzylamino group could allow for interactions with various receptors or enzymes. To elucidate its potential therapeutic effects, a systematic in vivo evaluation is necessary. This document outlines a phased experimental approach, starting from preliminary toxicity and pharmacokinetic profiling to efficacy evaluation in a relevant disease model.
Phased Experimental Workflow
A tiered approach is recommended to systematically evaluate the in vivo properties of this compound. This ensures that resource-intensive efficacy studies are undertaken with a clear understanding of the compound's safety and pharmacokinetic profile.
Caption: Phased experimental workflow for in vivo evaluation.
Phase 1: Preliminary Assessment
Acute Oral Toxicity Study
Objective: To determine the acute oral toxicity of this compound and to identify the dose ranges for subsequent studies. The OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure) is recommended.[1][2][3][4]
Protocol:
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old). A single sex is used as per OECD guidelines.
-
Housing: Animals are housed in standard cages with a 12-hour light/dark cycle, with free access to food and water. Acclimatize animals for at least 5 days before the experiment.
-
Procedure (based on OECD 423):
-
Fast animals overnight prior to dosing (water ad libitum).
-
Administer a single oral dose of this compound via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.
-
The test substance is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
A stepwise procedure is used with 3 animals per step. The outcome of each step determines the next dose.
-
Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days.
-
-
Endpoints:
-
Mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).
-
Body weight changes.
-
At the end of the observation period, surviving animals are euthanized and subjected to gross necropsy.
-
Data Presentation:
| Parameter | Observation |
| LD50 Cut-off Value | To be determined (mg/kg) |
| GHS Classification | To be determined |
| Observed Toxicities | Description of clinical signs |
| No-Observed-Adverse-Effect Level (NOAEL) | To be determined (mg/kg) |
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound after a single intravenous (IV) and oral (PO) administration.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Dosing:
-
IV group: Administer this compound (e.g., 2 mg/kg) via tail vein injection.
-
PO group: Administer this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Sample Collection:
-
Sample Analysis:
-
Separate plasma by centrifugation.
-
Analyze the concentration of this compound in plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters using non-compartmental analysis.
-
Data Presentation:
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | 2 | 10 |
| Cmax (ng/mL) | TBD | TBD |
| Tmax (h) | TBD | TBD |
| AUC (0-t) (ngh/mL) | TBD | TBD |
| AUC (0-inf) (ngh/mL) | TBD | TBD |
| Half-life (t1/2) (h) | TBD | TBD |
| Clearance (CL) (mL/h/kg) | TBD | N/A |
| Volume of Distribution (Vd) (L/kg) | TBD | N/A |
| Bioavailability (F%) | N/A | TBD |
Phase 2: Efficacy Screening (Hypothetical Anticonvulsant Activity)
Based on the hypothetical CNS activity, a pentylenetetrazole (PTZ)-induced seizure model is proposed for initial efficacy screening.[8][9][10]
PTZ-Induced Seizure Model
Objective: To evaluate the anticonvulsant efficacy of this compound against chemically-induced seizures.
Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC, intraperitoneal - i.p.).
-
Group 2: Positive control (e.g., Diazepam, 5 mg/kg, i.p.).
-
Groups 3-5: this compound at three different doses (e.g., 10, 30, 100 mg/kg, i.p.), selected based on toxicity data.
-
-
Procedure:
-
Administer the test compound or vehicle 30 minutes before PTZ injection.
-
Induce seizures by administering a single i.p. injection of PTZ (e.g., 85 mg/kg).
-
Immediately after PTZ injection, place each mouse in an individual observation cage and record seizure activity for 30 minutes.
-
-
Endpoints:
-
Onset of first myoclonic jerk (latency).
-
Incidence and duration of generalized tonic-clonic seizures.
-
Mortality rate.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency to First Jerk (s) | Duration of Tonic-Clonic Seizure (s) | % Protection from Mortality |
| Vehicle Control | - | TBD | TBD | TBD |
| Positive Control | 5 | TBD | TBD | TBD |
| This compound | 10 | TBD | TBD | TBD |
| This compound | 30 | TBD | TBD | TBD |
| This compound | 100 | TBD | TBD | TBD |
Phase 3: Mechanistic & Safety Follow-up
Neurobehavioral Assessment
Objective: To assess the potential impact of this compound on motor coordination and exploratory behavior.[11][12][13][14]
Protocol (Rotarod Test):
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Train mice on the rotarod apparatus (accelerating from 4 to 40 rpm over 5 minutes) for 2-3 days prior to the test.
-
On the test day, administer the vehicle or an effective dose of this compound.
-
At the time of expected peak plasma concentration (determined from PK data), place the mice on the rotarod and record the latency to fall.
-
Perform three trials for each animal.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency to Fall (s) - Trial 1 | Latency to Fall (s) - Trial 2 | Latency to Fall (s) - Trial 3 |
| Vehicle Control | - | TBD | TBD | TBD |
| This compound | 30 | TBD | TBD | TBD |
Histopathology
Objective: To examine for any potential pathological changes in the brain and other key organs following repeated dosing.
Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Administer vehicle or an effective dose of this compound daily for 14 days.
-
Tissue Collection and Processing:
-
Analysis: A qualified pathologist should perform a blinded microscopic examination of the stained sections.
Data Presentation: A descriptive summary of histopathological findings for each organ in each treatment group should be provided.
Hypothetical Signaling Pathway
Given the hypothesized neuroprotective/anticonvulsant activity, this compound might modulate the balance between excitatory and inhibitory neurotransmission. A potential mechanism could involve the enhancement of GABAergic signaling.
Caption: Hypothetical GABAergic signaling modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study protocol [bio-protocol.org]
- 7. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 8. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 10. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labcorp.com [labcorp.com]
- 12. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 13. mdpi.com [mdpi.com]
- 14. Neurobehavioral Assessments in a Mouse Model of Neonatal Hypoxic-ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol of histopathology preparation [protocols.io]
- 16. Embedding brain tissue for routine histopathology—a processing step worthy of consideration in the digital pathology era - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Scalable Histological Method to Embed and Section Multiple Brains Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histopathological analysis [bio-protocol.org]
- 19. ftp.sanger.ac.uk [ftp.sanger.ac.uk]
Application Notes and Protocols for Obtaining Single Crystals of 3-(Benzylamino)butanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crystallization is a critical technique for the purification and structural analysis of small organic molecules like 3-(Benzylamino)butanamide. The ability to obtain high-quality single crystals is often the rate-limiting step in determining the three-dimensional atomic structure through X-ray crystallography. This information is invaluable in drug development for understanding structure-activity relationships, polymorphism, and for ensuring the purity and stability of active pharmaceutical ingredients. This document provides detailed protocols for common crystallization techniques applicable to obtaining single crystals of this compound. The methods described are based on general principles for the crystallization of small organic molecules and should be optimized for the specific compound.[1][2][3]
General Considerations for Crystallization
The success of crystallization is highly dependent on the choice of solvent and the method used to achieve supersaturation, the driving force for crystal formation.[4] A systematic approach to screening various solvents and conditions is crucial.
Solvent Selection: An ideal solvent for crystallization should exhibit the following properties:
-
The compound of interest should have moderate solubility at room temperature.
-
Solubility should increase significantly with temperature for cooling crystallization.
-
The solvent should be chemically inert with respect to the compound.
-
The solvent should have a relatively low boiling point for easy removal.
A preliminary solubility screen with a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) is recommended to identify suitable candidates.
Crystallization Protocols
Slow Evaporation Method
This is one of the simplest and most common crystallization techniques.[5] It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute until it reaches supersaturation and begins to crystallize.
Experimental Protocol:
-
Solution Preparation: Prepare a saturated or near-saturated solution of this compound in a selected solvent in a clean vial or beaker.
-
Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean crystallization vessel to remove any dust or particulate matter which could act as unwanted nucleation sites.
-
Setup: Cover the vessel with a cap or parafilm with a few needle-sized holes to allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a vibration-free and temperature-stable environment.
-
Crystal Growth: Monitor the vessel for crystal growth over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Data Summary Table:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | Acetone | Ethyl Acetate |
| Concentration | ~20 mg/mL | ~15 mg/mL | ~25 mg/mL |
| Temperature | 20-25°C | 20-25°C | 20-25°C |
| Evaporation Rate | Slow (1-2 weeks) | Moderate (5-7 days) | Slow (1-2 weeks) |
| Expected Crystal Size | 0.1 - 0.5 mm | < 0.2 mm | 0.2 - 0.8 mm |
Experimental Workflow:
Caption: Workflow for the Slow Evaporation crystallization method.
Vapor Diffusion Method
Vapor diffusion is a highly successful technique for growing high-quality single crystals, particularly for small amounts of material.[4][5] It involves the slow diffusion of a precipitant (anti-solvent) vapor into a solution of the compound, which reduces the solubility of the compound and induces crystallization.
Experimental Protocol (Hanging Drop):
-
Reservoir Preparation: Fill the well of a vapor diffusion plate with a precipitant (a solvent in which the compound is insoluble).
-
Drop Preparation: On a siliconized glass cover slip, place a small drop (1-5 µL) of a concentrated solution of this compound.
-
Sealing: Invert the cover slip and place it over the reservoir well, sealing it with grease to create an airtight environment.
-
Incubation: Allow the setup to equilibrate in a stable environment. The precipitant vapor will slowly diffuse into the drop, causing the compound to crystallize.
-
Monitoring and Harvesting: Monitor the drop for crystal growth. Once crystals have formed, carefully remove the cover slip and harvest the crystals.
Experimental Protocol (Sitting Drop):
The principle is the same as the hanging drop method, but the drop of the compound solution is placed on a post within the sealed well containing the precipitant.
Data Summary Table:
| Parameter | Condition 1 (Hanging Drop) | Condition 2 (Sitting Drop) | Condition 3 (Hanging Drop) |
| Solvent for Compound | Methanol | Dichloromethane | Toluene |
| Precipitant | Diethyl Ether | Hexane | Pentane |
| Concentration | 10-15 mg/mL | 15-20 mg/mL | 10 mg/mL |
| Temperature | 4°C | 20-25°C | 4°C |
| Expected Crystal Size | 0.1 - 0.3 mm | 0.2 - 0.5 mm | < 0.2 mm |
Experimental Workflow:
Caption: Workflow for Vapor Diffusion crystallization methods.
Cooling Crystallization Method
This technique relies on the principle that the solubility of most compounds decreases as the temperature of the solution is lowered.[2][5] A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.
Experimental Protocol:
-
Solution Preparation: Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (e.g., 40-60°C). Ensure all the solid is dissolved.
-
Filtration: Filter the hot solution through a pre-warmed filter to remove any insoluble impurities.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process can be further slowed down by placing the flask in an insulated container.
-
Further Cooling: Once at room temperature, the solution can be transferred to a refrigerator (4°C) or freezer (-20°C) to maximize crystal yield.
-
Harvesting: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
Data Summary Table:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Isopropanol | Acetonitrile | Toluene |
| Initial Temperature | 50°C | 45°C | 60°C |
| Final Temperature | 4°C | Room Temperature | -20°C |
| Cooling Rate | Slow (over 24-48h) | Moderate (over 12h) | Very Slow (over 72h) |
| Expected Crystal Size | 0.3 - 1.0 mm | 0.2 - 0.6 mm | 0.5 - 1.5 mm |
Experimental Workflow:
Caption: Workflow for the Cooling Crystallization method.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Application Notes and Protocols: 3-(Benzylamino)butanamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 3-(Benzylamino)butanamide as a versatile chemical intermediate in the synthesis of various biologically active molecules. Due to the limited direct literature on this specific compound, this document leverages data and protocols from structurally related molecules to highlight its potential applications in drug discovery and development.
Potential Applications
This compound serves as a valuable building block for the synthesis of a variety of heterocyclic and substituted amide compounds with potential therapeutic applications. Based on the biological activities of structurally similar molecules, derivatives of this compound are anticipated to be promising candidates for:
-
Anticonvulsant Agents: Benzylamide moieties are found in a number of compounds with anticonvulsant properties. The butanamide scaffold can be further modified to explore new chemical space for antiepileptic drug discovery.[1]
-
Anticancer Agents: The benzylamino group is a key feature in several kinase inhibitors and other antiproliferative compounds. This compound can act as a precursor for the synthesis of novel cancer therapeutics.
-
Antibacterial Agents: Derivatives of butanamide have shown activity against resistant bacterial pathogens, suggesting that this compound could be a starting point for the development of new antibiotics.[2]
-
Cardiovascular and CNS Drug Candidates: The core structure is amenable to modifications that could lead to compounds with activity in the cardiovascular and central nervous systems.
Synthesis of this compound Derivatives
The synthesis of derivatives from this compound can be achieved through standard organic chemistry transformations. A common approach involves the coupling of the butanamide backbone with various functional groups.
Table 1: Synthesis of N-Substituted this compound Analogs
| Product | Reagents and Conditions | Yield (%) | Reference |
| N-Aryl/Alkyl-3-(benzylamino)butanamide | Corresponding amine, coupling agent (e.g., EDC, DCC), solvent (e.g., DMF, DCM), room temperature, 12-24h | 60-85 | Adapted from general amide synthesis protocols |
| Cyclized Tetrahydroquinoline Derivatives | Acid catalyst (e.g., PPA, H2SO4), heat | 50-70 | Inferred from propanamide cyclization[3] |
Experimental Protocols
The following are representative protocols for the synthesis of this compound and its subsequent derivatization, adapted from literature on similar compounds.
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from 3-aminobutanoic acid.
Step 1: N-Benzylation of 3-Aminobutanoic Acid
-
To a solution of 3-aminobutanoic acid (1.0 eq) in methanol, add benzyl bromide (1.1 eq) and potassium carbonate (2.5 eq).
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude N-benzyl-3-aminobutanoic acid.
Step 2: Amidation to form this compound
-
Dissolve the N-benzyl-3-aminobutanoic acid (1.0 eq) in dichloromethane (DCM).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and N-hydroxysuccinimide (NHS) (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of aqueous ammonia (2.0 eq) dropwise.
-
Continue stirring at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Protocol 2: Synthesis of N-Aryl Derivatives of this compound
This protocol outlines the coupling of 3-(benzylamino)butanoic acid (from Protocol 1, Step 1) with an aromatic amine.
-
To a solution of N-benzyl-3-aminobutanoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired aromatic amine (1.1 eq).
-
Continue stirring at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the N-aryl-3-(benzylamino)butanamide derivative.
Visualizations
Diagram 1: Synthetic Pathway to this compound and its Derivatives
Caption: Synthetic route to this compound and further derivatization.
Diagram 2: Logical Workflow for Screening of this compound Derivatives
Caption: Workflow for the discovery of drug candidates from this compound.
References
Application Notes and Protocols for 3-(Benzylamino)butanamide and Structurally Related Compounds in Medicinal Chemistry Research
Disclaimer: Direct and extensive medicinal chemistry research on 3-(Benzylamino)butanamide is limited in publicly available literature. The following application notes and protocols are based on studies of structurally similar compounds and derivatives, such as N-benzyl propanamides and butanamides with related substitutions. These protocols are intended to serve as a foundational guide for researchers investigating the potential of this compound and its analogs.
Overview of Potential Applications
Derivatives of benzylamino alkanamides have shown promise in several areas of medicinal chemistry, primarily as anticonvulsant and anticancer agents. The core structure, which combines a flexible benzylamino group with a butanamide backbone, provides a versatile scaffold for interacting with various biological targets.
-
Anticonvulsant Activity: Structurally related N-benzyl propanamides have demonstrated efficacy in preclinical models of epilepsy. The mechanism is hypothesized to involve modulation of neuronal excitability, potentially through interaction with ion channels or neurotransmitter transporters.
-
Anticancer Activity: More complex derivatives incorporating heterocyclic systems, such as quinoxalines, have exhibited antiproliferative effects against various cancer cell lines. The proposed mechanisms include the inhibition of key enzymes involved in cancer cell signaling and survival, such as histone deacetylases (HDACs).
Synthesis Protocols
The synthesis of this compound and its derivatives typically involves standard peptide coupling or reductive amination procedures. Below are generalized protocols based on the synthesis of related compounds.
Protocol 2.1: Synthesis via Reductive Amination
This protocol describes a general method for the synthesis of a this compound scaffold.
Materials:
-
3-Aminobutanamide
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-aminobutanamide (1.0 eq) and benzaldehyde (1.0 eq) in dichloromethane.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.2: Synthesis of N-Benzyl Alkanamide Derivatives via Amide Coupling
This protocol is adapted from the synthesis of more complex N-benzyl propanamide derivatives with potential anticancer activity.[1]
Materials:
-
3-(Benzyloxyquinoxalin-2-yl)propanoic acid (or a similar carboxylic acid precursor)
-
Benzylamine
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid precursor (1.0 eq) in anhydrous DCM, add DCC (1.5 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add a solution of benzylamine (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, evaporate the DCM under reduced pressure.
-
Purify the resulting product by column chromatography.
In Vitro Assays
Protocol 3.1: Antiproliferative Activity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa, PC-3)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound stock solution in DMSO
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Assays
Protocol 4.1: Maximal Electroshock (MES) Seizure Test in Mice
This is a standard preclinical model to evaluate the anticonvulsant activity of a compound.[2][3]
Materials:
-
Male albino mice (e.g., Swiss or ICR strain), 20-25 g
-
Test compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Positive control (e.g., Phenytoin, 20 mg/kg)
-
Electroconvulsiometer with corneal electrodes
Procedure:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of mice at various doses.
-
Administer the vehicle to the control group and the positive control to another group.
-
After a specific pretreatment time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hind limb extension seizure.
-
The absence of the tonic hind limb extension is considered as protection.
-
Calculate the percentage of protected mice at each dose and determine the ED₅₀ (the dose that protects 50% of the animals from seizures) using probit analysis.
Protocol 4.2: Rotarod Test for Motor Impairment
This test is used to assess potential neurological toxicity or motor coordination deficits caused by the test compound.[2]
Materials:
-
Mice
-
Rotarod apparatus
-
Test compound and vehicle
Procedure:
-
Train the mice to stay on the rotating rod of the rotarod apparatus (e.g., at 10 rpm) for a set period (e.g., 1 minute) for 2-3 consecutive trials.
-
Administer the test compound or vehicle to the trained mice.
-
At various time points after administration (e.g., 30, 60, 120 minutes), place the mice back on the rotarod.
-
Record the time each mouse remains on the rod. A fall from the rod is indicative of motor impairment.
-
Determine the TD₅₀ (the dose that causes motor impairment in 50% of the animals).
Quantitative Data
The following tables summarize quantitative data for derivatives structurally related to this compound.
Table 1: Anticonvulsant Activity of ((Benzyloxy)benzyl)propanamide Derivatives [2]
| Compound | MES ED₅₀ (mg/kg, i.p.) | 6 Hz (32 mA) ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (TD₅₀/MES ED₅₀) |
| 5 | 48.0 | 45.2 | > 300 | > 6.25 |
Table 2: Antiproliferative Activity of N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) Propanamide Derivatives [1][4]
| Compound | Cell Line | IC₅₀ (µM) |
| 6k | MCF-7 | 6.93 ± 0.4 |
| HCT-116 | 10.88 ± 0.8 | |
| HeLa | 9.46 ± 0.7 | |
| PC-3 | 12.17 ± 0.9 | |
| Doxorubicin | MCF-7 | 4.17 ± 0.2 |
| HCT-116 | 5.23 ± 0.3 | |
| HeLa | 5.57 ± 0.4 | |
| PC-3 | 8.87 ± 0.6 |
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the medicinal chemistry research of this compound and its analogs.
References
Application Notes and Protocols for High-Throughput Screening of 3-(Benzylamino)butanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 3-(benzylamino)butanamide derivatives. This class of compounds has shown potential for a range of biological activities, including anticonvulsant, anti-inflammatory, antibacterial, and antiproliferative effects. These notes are intended to guide researchers in the efficient evaluation of compound libraries to identify promising lead candidates for further drug development.
Synthesis of this compound Core Scaffold
A general synthetic route to the this compound core structure is outlined below. This protocol can be adapted for the synthesis of a diverse library of derivatives by utilizing substituted benzylamines and crotonamides.
Protocol: Synthesis of 3-(Benzylamino)-N-phenylbutanamide
-
Reaction Setup: In a round-bottom flask, dissolve crotonamide (1 equivalent) in a suitable solvent such as methanol.
-
Addition of Benzylamine: Add benzylamine (1.1 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired this compound product.
High-Throughput Screening Protocols
The following are generalized HTS protocols that can be adapted for screening this compound derivatives for various biological activities.
Anticonvulsant Activity Screening
A common initial HTS for anticonvulsant activity involves the maximal electroshock (MES) test or the subcutaneous pentylenetetrazole (scPTZ) test in animal models. For a higher throughput in vitro assay, a neuronal cell-based assay measuring changes in calcium influx can be utilized.
Protocol: High-Throughput Calcium Influx Assay in Neuronal Cells
-
Cell Culture: Plate human induced pluripotent stem cell (hiPSC)-derived neurons in 384-well microplates and culture to form a mature neuronal network.
-
Compound Addition: Add this compound derivatives at various concentrations to the wells. Include a positive control (e.g., a known anticonvulsant) and a negative control (vehicle).
-
Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulation: Induce neuronal firing and subsequent calcium influx using a chemical convulsant (e.g., pentylenetetrazole).
-
Data Acquisition: Measure the fluorescence intensity changes over time using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the calcium influx signal for each compound compared to the controls.
Anti-Inflammatory Activity Screening
A common HTS assay for anti-inflammatory activity is the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: High-Throughput LPS-Induced TNF-α Secretion Assay
-
Cell Culture: Seed murine macrophage-like cells (e.g., RAW 264.7) in 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce the production of TNF-α.
-
Incubation: Incubate the plates for 6 hours at 37°C.
-
Detection: Measure the amount of TNF-α in the cell supernatant using a commercially available ELISA kit.
-
Data Analysis: Determine the IC50 value for each compound based on the inhibition of TNF-α production.
Antibacterial Activity Screening
A standard HTS method for determining antibacterial activity is the broth microdilution method to determine the minimum inhibitory concentration (MIC).
Protocol: High-Throughput Broth Microdilution Assay
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in a 384-well plate.
-
Bacterial Inoculum: Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus or Escherichia coli) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Growth Assessment: Measure bacterial growth by reading the optical density at 600 nm (OD600) using a microplate reader.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Antiproliferative Activity Screening
A common HTS assay for antiproliferative activity is the measurement of cell viability in cancer cell lines after treatment with the compounds.
Protocol: High-Throughput Cell Viability Assay
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Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 384-well plates and allow them to attach overnight.
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Compound Addition: Add serial dilutions of the this compound derivatives to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
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Viability Assessment: Add a cell viability reagent (e.g., resazurin or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
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Data Acquisition: Measure the fluorescence or luminescence signal using a microplate reader.
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Data Analysis: Calculate the IC50 value for each compound, representing the concentration that inhibits 50% of cell growth.
Data Presentation
The quantitative data from the HTS assays should be summarized in clearly structured tables for easy comparison of the activity of the different derivatives.
Table 1: Representative Anticonvulsant Activity Data
| Compound ID | Structure | % Inhibition of Calcium Influx @ 10 µM |
| BBA-001 | [Insert Structure] | 75% |
| BBA-002 | [Insert Structure] | 62% |
| BBA-003 | [Insert Structure] | 48% |
Table 2: Representative Anti-Inflammatory Activity Data
| Compound ID | Structure | TNF-α Inhibition IC50 (µM) |
| BBA-001 | [Insert Structure] | 5.2 |
| BBA-002 | [Insert Structure] | 12.8 |
| BBA-003 | [Insert Structure] | > 50 |
Table 3: Representative Antibacterial Activity Data
| Compound ID | Structure | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| BBA-001 | [Insert Structure] | 8 | 32 |
| BBA-002 | [Insert Structure] | 16 | 64 |
| BBA-003 | [Insert Structure] | > 128 | > 128 |
Table 4: Representative Antiproliferative Activity Data
| Compound ID | Structure | IC50 in HeLa cells (µM) | IC50 in MCF-7 cells (µM) |
| BBA-001 | [Insert Structure] | 2.5 | 4.1 |
| BBA-002 | [Insert Structure] | 8.9 | 15.3 |
| BBA-003 | [Insert Structure] | > 100 | > 100 |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a high-throughput screening campaign.
Caption: High-throughput screening experimental workflow.
Signaling Pathway
The diagram below depicts a simplified signaling pathway relevant to the anti-inflammatory assay, showing the inhibition of TNF-α production.
Application Notes and Protocols for the Biological Testing of 3-(Benzylamino)butanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation, characterization, and biological evaluation of 3-(Benzylamino)butanamide. The protocols outlined below are designed to facilitate the investigation of its potential as a novel therapeutic agent.
Physicochemical Properties and Formulation Development
Successful biological testing of a novel compound necessitates a thorough understanding of its physicochemical properties to develop appropriate formulations. This compound is a small molecule with the following characteristics:
| Property | Value | Source |
| Molecular Formula | C18H22N2O | [1] |
| Molecular Weight | 282.38 g/mol | [1] |
| Exact Mass | 282.173 g/mol | [1] |
| PSA (Polar Surface Area) | 44.62 Ų | [1] |
The relatively low polar surface area suggests that this compound is likely to have limited aqueous solubility, a common challenge in drug development. Therefore, careful selection of a suitable vehicle is critical for its formulation in biological assays.
Solubility Determination Protocol
A preliminary solubility assessment is crucial for preparing stock solutions.
Objective: To determine the approximate solubility of this compound in commonly used laboratory solvents.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO)
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Ethanol (EtOH)
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Phosphate-buffered saline (PBS), pH 7.4
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Vortex mixer
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Centrifuge
Protocol:
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Weigh out 1 mg of this compound into separate microcentrifuge tubes.
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To the first tube, add 100 µL of DMSO.
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To the second tube, add 100 µL of ethanol.
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To the third tube, add 1 mL of PBS.
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Vortex each tube vigorously for 2 minutes.
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Visually inspect for complete dissolution.
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If the compound has dissolved, add another 1 mg and repeat the process until a saturated solution is achieved (i.e., solid material is visible after vortexing and centrifugation).
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If the compound has not dissolved, incrementally add more solvent and repeat the vortexing step.
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Record the approximate concentration at which the compound is fully dissolved.
Recommended Formulation for In Vitro Assays
For most cell-based assays, a stock solution in DMSO is recommended.
Protocol for Preparing a 10 mM Stock Solution:
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Weigh out 2.82 mg of this compound.
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Dissolve in 1 mL of sterile, cell culture-grade DMSO.
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Vortex until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
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Store at -20°C.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
In Vitro Biological Testing Protocols
Based on the activities of structurally related butanamide derivatives, this compound may possess anti-inflammatory and anti-cancer properties. The following are standard protocols to investigate these potential activities.
In Vitro Anti-Inflammatory Activity Assessment
A common initial screen for anti-inflammatory activity is the albumin denaturation assay.
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).
Protocol:
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Prepare a 1% w/v solution of BSA in PBS (pH 7.4).
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Prepare various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution in PBS.
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In separate tubes, mix 500 µL of the BSA solution with 100 µL of each compound concentration.
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Aspirin (at the same concentrations) can be used as a positive control.
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A control tube should contain 500 µL of BSA solution and 100 µL of PBS.
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Incubate all tubes at 37°C for 20 minutes.
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Induce denaturation by heating at 70°C for 10 minutes.
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Cool the tubes to room temperature.
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Measure the absorbance (turbidity) of each solution at 660 nm.
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Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = (Absorbance_Control - Absorbance_Sample) / Absorbance_Control * 100
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
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Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Prepare a range of concentrations of this compound by diluting the stock solution in a complete cell culture medium.
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Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
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Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).
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Incubate the plate for 48-72 hours.
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]
Stability Assessment Protocol
Evaluating the stability of a compound in the formulation vehicle is crucial for ensuring accurate and reproducible results.
Objective: To assess the stability of this compound in a DMSO stock solution and in an aqueous solution (cell culture medium) over time.
Protocol:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Prepare a 100 µM working solution in a complete cell culture medium.
-
Store aliquots of both solutions at -20°C, 4°C, and room temperature (25°C).
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At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), analyze the concentration and purity of the compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
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A decrease in the peak area corresponding to the compound or the appearance of new peaks would indicate degradation.
Potential Signaling Pathways for Investigation
While the specific molecular targets of this compound are unknown, the known biological activities of similar amide-containing small molecules suggest that it may modulate key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response and cell survival.[3][4] Its aberrant activation is implicated in many inflammatory diseases and cancers.[3][4]
Hypothesis: this compound may exert anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 3-(Benzylamino)butanamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(benzylamino)butanamide.
Frequently Asked Questions (FAQs) & Troubleshooting
A common and effective method for synthesizing this compound is the reductive amination of a β-keto ester, such as ethyl acetoacetate, with benzylamine, followed by amidation. The following FAQs and troubleshooting guide are structured around this synthetic approach.
Q1: My reductive amination of ethyl acetoacetate with benzylamine is showing low yield. What are the potential causes and solutions?
A1: Low yields in this reductive amination can stem from several factors. Here are some common issues and their remedies:
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Incomplete Imine/Enamine Formation: The initial condensation between the β-keto ester and benzylamine to form the enamine intermediate is crucial.[1][2]
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Solution: Ensure anhydrous conditions, as water can hinder the reaction. The use of a dehydrating agent like molecular sieves can be beneficial.[3] You can also consider gentle heating to promote enamine formation, though this should be monitored to prevent side reactions.
-
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Ineffective Reducing Agent: The choice and handling of the reducing agent are critical.
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Side Reactions: The β-keto ester can undergo self-condensation or other side reactions.
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Solution: Control the reaction temperature and addition rates. Adding the reducing agent portion-wise at a lower temperature can help minimize side reactions.
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Q2: I am observing the presence of unreacted starting materials (ethyl acetoacetate and benzylamine) in my final product. How can I improve the conversion?
A2: The presence of starting materials indicates incomplete reaction. Consider the following adjustments:
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Reaction Time and Temperature: The reaction may not have reached completion.
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Solution: Try extending the reaction time. If the reaction is being run at a low temperature, a modest increase in temperature could improve the rate of reaction. However, be cautious of promoting side reactions at excessively high temperatures.
-
-
Stoichiometry: The molar ratio of reactants can influence the reaction outcome.
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Solution: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of benzylamine can help drive the reaction to completion.[5]
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Q3: My final product is contaminated with the di-benzylated product. How can I prevent this?
A3: Over-alkylation can be an issue.
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Solution: This is less common in this specific synthesis but can occur. Ensure you are not using a large excess of benzylamine and that the reaction conditions are not overly harsh. Careful monitoring of the reaction progress by techniques like TLC or LC-MS can help in stopping the reaction at the desired point.
Q4: The amidation of my β-amino ester intermediate is not proceeding efficiently. What can I do?
A4: Amidation of esters can sometimes be sluggish.
-
Solution:
-
Method 1 (Ammonia): Using a solution of ammonia in an alcohol (e.g., methanol) at elevated temperatures in a sealed tube is a common method. This often requires long reaction times.
-
Method 2 (Activating Agents): For a milder and often faster reaction, you can first hydrolyze the ester to the corresponding carboxylic acid and then use a standard peptide coupling agent (e.g., DCC, EDC, HATU) to form the amide with an ammonia source.[6]
-
Q5: I am having difficulty purifying my final product. What purification strategies are recommended?
A5: Purification can be challenging due to the similar polarities of the product and potential byproducts.
-
Solution:
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Acid-Base Extraction: An acid-base liquid-liquid extraction can be effective for removing unreacted starting materials and some byproducts.[7] The basic amine product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove neutral impurities, and then the aqueous phase can be basified to re-extract the purified amine product into an organic solvent.
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Column Chromatography: Silica gel column chromatography is a standard method for purifying amine products. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine on the silica gel) is often effective.
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Data Presentation
Table 1: Troubleshooting Guide for Reductive Amination
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete enamine formation | Use molecular sieves; gentle heating. |
| Ineffective reducing agent | Use fresh NaBH₃CN or NaBH(OAc)₃; control pH for NaBH₃CN. | |
| Side reactions | Control temperature; portion-wise addition of reducing agent. | |
| Unreacted Starting Materials | Insufficient reaction time/temp | Increase reaction time; modestly increase temperature. |
| Incorrect stoichiometry | Use a slight excess of benzylamine. | |
| Di-benzylation Product | Over-alkylation | Avoid large excess of benzylamine; monitor reaction progress. |
| Difficult Purification | Similar polarities of components | Utilize acid-base extraction; perform column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(benzylamino)butanoate via Reductive Amination
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To a solution of ethyl acetoacetate (1.0 eq) in anhydrous methanol, add benzylamine (1.1 eq).
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Add 4Å molecular sieves to the mixture.
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Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in portions, maintaining the temperature below 10 °C.
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Adjust the pH of the reaction mixture to approximately 6-7 by the dropwise addition of acetic acid.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of water.
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Filter the mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.
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Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
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Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound via Amidation
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Dissolve the purified ethyl 3-(benzylamino)butanoate (1.0 eq) in a 7N solution of ammonia in methanol.
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Transfer the solution to a sealed pressure vessel.
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Heat the reaction mixture to 60-80 °C for 24-48 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction vessel to room temperature and carefully vent.
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Concentrate the reaction mixture under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: 3-(Benzylamino)butanamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(Benzylamino)butanamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound can be synthesized through two primary routes:
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Amide Coupling: This involves the reaction of a protected 3-aminobutanoic acid with benzylamine using a coupling agent. The protecting group is subsequently removed.
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Reductive Amination: This route consists of the reaction of 3-oxobutanamide with benzylamine to form an enamine or imine intermediate, which is then reduced to the desired product.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters include:
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Reaction Temperature: Controlling the temperature is crucial to prevent side reactions and degradation of reactants or products.
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pH: Maintaining the optimal pH is especially important in reductive amination to ensure the formation of the imine/enamine intermediate without deactivating the reducing agent.
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Choice of Reagents: The selection of coupling agents, reducing agents, and solvents can significantly impact the reaction's efficiency and impurity profile.
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Purity of Starting Materials: Using high-purity starting materials is essential to avoid the introduction of impurities that can be difficult to remove later.
Q3: What are the potential impurities in the synthesis of this compound?
A3: Based on analogous syntheses of related compounds, potential impurities could include:
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Unreacted Starting Materials: Residual 3-aminobutanoic acid derivatives, benzylamine, or 3-oxobutanamide.
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Over-alkylation Products: In reductive amination, the product amine can sometimes react further with the carbonyl compound.
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Side-products from Coupling Agents: For example, if using DCC as a coupling agent, the dicyclohexylurea (DCU) byproduct can be challenging to remove.[1]
-
N-benzylacetamide: Traces of benzylamine carried forward to a final acetylation step could react with acetic anhydride to form N-benzylacetamide.
-
1,3-Dibenzylurea and Isobutyl Benzylcarbamate: These can arise from side reactions of benzylamine with reagents like isobutyl chloroformate if it is used in the synthetic sequence.
Q4: How can I purify the final product?
A4: Purification of this compound can typically be achieved through:
-
Column Chromatography: This is a common method for separating the desired product from impurities. The choice of stationary and mobile phases will depend on the polarity of the compound and its impurities.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification technique.
-
Extraction: Liquid-liquid extraction can be used during the work-up to remove water-soluble or acid/base-soluble impurities.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials (Amide Coupling) | Inefficient activation of the carboxylic acid. | - Use a more efficient coupling agent (e.g., HATU, HOBt).- Ensure anhydrous conditions, as water can hydrolyze the activated species. |
| Competing acid-base reaction between the carboxylic acid and benzylamine.[2][3] | - Activate the carboxylic acid as an acid chloride or anhydride before adding benzylamine.[3]- Use a non-nucleophilic base to neutralize the ammonium salt formed. | |
| Low conversion of starting materials (Reductive Amination) | Imine/enamine formation is not favored. | - Adjust the pH of the reaction mixture. Weakly acidic conditions are often optimal.[4]- Remove water as it is formed to drive the equilibrium towards the imine/enamine. |
| Inactive reducing agent. | - Use a fresh batch of the reducing agent.- Choose a reducing agent appropriate for the substrate and reaction conditions (e.g., sodium triacetoxyborohydride is often effective and selective). | |
| Product loss during work-up | Product is partially soluble in the aqueous phase. | - Adjust the pH of the aqueous phase to suppress the ionization of the product before extraction.- Use a more polar organic solvent for extraction. |
| Product degradation. | - Avoid harsh acidic or basic conditions during work-up.- Keep the temperature low during solvent removal. |
Low Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted starting materials | Incomplete reaction. | - Increase the reaction time.- Use a slight excess of one of the reactants (the one that is easier to remove). |
| Formation of multiple spots on TLC | Side reactions are occurring. | - Optimize the reaction temperature; lower temperatures often increase selectivity.- Use a more selective reagent (e.g., a milder reducing agent). |
| Impure starting materials. | - Purify the starting materials before use.- Verify the purity of starting materials by analytical techniques such as NMR or HPLC. | |
| Difficulty in removing byproducts (e.g., from coupling agents) | Byproduct has similar properties to the product. | - For DCC, the DCU byproduct can be filtered off if it precipitates. Using a water-soluble carbodiimide like EDC can simplify removal by extraction.[1]- Optimize the purification method, for instance by trying a different solvent system for column chromatography. |
Data Presentation
Table 1: Reported Yields for Analogous Amide Coupling Reactions
| Reactants | Coupling Agent/Method | Solvent | Yield (%) | Reference |
| N-Boc-D-serine, Benzylamine | Isobutyl chloroformate, NMM | Methylene Chloride | - | |
| (2R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid, Benzylamine | Isobutyl chloroformate, NMM | Tetrahydrofuran | - | [4] |
| (R)-2-amino-N-benzyl-3-methoxypropanamide, Acetic Anhydride | Triethylamine | Cyclohexane/Ethyl Acetate | 74.16 | [4] |
Table 2: Reported Purity for Analogous Amide Products
| Compound | Purification Method | Purity (%) | Reference |
| (R)-2-acetamido-N-benzyl-3-methoxypropanamide | Crystallization | 99.9 (by HPLC) | |
| 2-acetamido-N-benzylacrylamide | Column Chromatography | 97 (by HPLC) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Amide Coupling (Hypothetical)
Step 1: Protection of 3-Aminobutanoic Acid
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Dissolve 3-aminobutanoic acid in a suitable solvent (e.g., a mixture of dioxane and water).
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Add a base such as sodium hydroxide.
-
Slowly add a protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection) at a controlled temperature (e.g., 0-5 °C).
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Work up the reaction by extraction and purify the protected amino acid.
Step 2: Amide Coupling with Benzylamine
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Dissolve the protected 3-aminobutanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
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Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
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Stir the mixture for a few minutes to activate the carboxylic acid.
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Add benzylamine and stir the reaction at room temperature until completion (monitor by TLC).
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Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
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Purify the protected product by column chromatography.
Step 3: Deprotection
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Dissolve the protected this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group).
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Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
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Remove the solvent and deprotecting agent under reduced pressure.
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Purify the final product, this compound, by crystallization or column chromatography.
Protocol 2: Synthesis of this compound via Reductive Amination (Hypothetical)
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Dissolve 3-oxobutanamide and a slight excess of benzylamine in a suitable solvent (e.g., methanol or dichloromethane).
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Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine/enamine formation.
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Stir the mixture at room temperature for a period to allow for the formation of the intermediate.
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Add a reducing agent (e.g., sodium triacetoxyborohydride) portion-wise at a controlled temperature (e.g., 0 °C).
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Quench the reaction carefully with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
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Extract the product with an organic solvent.
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Wash the combined organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic pathway for this compound via amide coupling.
Caption: Experimental workflow for reductive amination synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN106220523A - The preparation method of S 2 amino-butanamide - Google Patents [patents.google.com]
- 3. CN113773323A - Preparation method of 3R-amino substituted butanamide derivative - Google Patents [patents.google.com]
- 4. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(Benzylamino)butanamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-(benzylamino)butanamide. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the synthesis of this compound, which is often achieved through the reductive amination of a suitable carbonyl precursor (e.g., 3-oxobutanamide) with benzylamine.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired product. | 1. Incomplete imine formation. 2. Inactive or unsuitable reducing agent. 3. Unfavorable reaction pH. | 1. Ensure adequate reaction time for imine formation before adding the reducing agent. Consider using a Dean-Stark apparatus to remove water. 2. Use a fresh batch of reducing agent. Sodium triacetoxyborohydride (STAB) is often effective and selective for imine reduction.[1][2] 3. Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine. |
| Presence of a significant amount of unreacted starting materials. | 1. Insufficient reaction time or temperature. 2. Stoichiometry of reactants is not optimal. | 1. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or LC-MS. 2. Use a slight excess of the amine or the carbonyl compound, depending on which is more valuable, to drive the reaction to completion. |
| Formation of a dibenzylated byproduct. | Overalkylation of the amine product. This is a common side reaction in reductive aminations.[3] | 1. Use a controlled stoichiometry of the carbonyl compound. 2. Add the carbonyl compound slowly to the reaction mixture. |
| Reduction of the starting carbonyl compound to an alcohol. | The reducing agent is too reactive and not selective for the imine. | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to preferentially reduce imines over ketones.[1][4] |
| Difficulty in purifying the final product. | 1. Presence of closely related impurities. 2. The product may be an oil, making crystallization difficult. | 1. Optimize the reaction conditions to minimize side product formation. 2. Utilize column chromatography with an appropriate solvent system for purification. If the product is basic, consider an acid wash during workup to remove non-basic impurities. |
Potential Side Reactions
The primary method for synthesizing this compound is through the reductive amination of 3-oxobutanamide with benzylamine. During this process, several side reactions can occur, leading to impurities and reduced yields.
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Overalkylation: The desired product, a secondary amine, can react further with another molecule of the carbonyl starting material and undergo a second reductive amination to form a tertiary amine.
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Carbonyl Reduction: The reducing agent can directly reduce the ketone group of 3-oxobutanamide to a hydroxyl group, forming 3-hydroxybutanamide, especially if a strong, non-selective reducing agent like sodium borohydride is used without careful control of reaction conditions.[2]
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Self-Condensation of the Carbonyl Compound: Aldol condensation of 3-oxobutanamide can occur under basic or acidic conditions, leading to polymeric byproducts.
Reaction Pathway and Side Reactions
Caption: Reaction scheme for the synthesis of this compound.
General Experimental Protocol
The following is a general, illustrative protocol for the reductive amination synthesis of this compound. Note: This is a representative procedure and may require optimization.
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Imine Formation:
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In a round-bottom flask, dissolve 3-oxobutanamide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Add benzylamine (1 to 1.2 equivalents).
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If needed, add a catalytic amount of acetic acid to maintain a pH of 5-6.
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Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by techniques like TLC or NMR.
-
-
Reduction:
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To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to control any potential exotherm.
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Continue to stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
References
Technical Support Center: Chromatography Purification of 3-(Benzylamino)butanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-(benzylamino)butanamide using chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended chromatography techniques for purifying this compound?
A1: For the purification of this compound, both normal-phase and reversed-phase chromatography can be effective.
-
Normal-Phase Chromatography (NPC): This technique is well-suited for separating compounds based on polarity. For this compound, which possesses a polar secondary amine and an amide group, silica gel is a common stationary phase. Elution is typically carried out with non-polar solvents containing a polar modifier.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique ideal for achieving high purity. A non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol.
Q2: How do I select an appropriate solvent system for Thin-Layer Chromatography (TLC) analysis of this compound?
A2: TLC is a crucial first step for determining the optimal solvent system for column chromatography. For aromatic amines like this compound, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent. A common initial system is a 1:1 mixture of ethyl acetate and hexane. The polarity can then be adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7.[1] If streaking or poor separation occurs, adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia in methanol can improve the chromatography.[2]
Q3: What are the common causes of peak tailing when purifying this compound, and how can I prevent it?
A3: Peak tailing is a frequent issue when purifying amines on silica gel. The primary cause is the interaction of the basic amine group with acidic silanol groups on the silica surface. This leads to undesirable secondary interactions and results in asymmetrical peaks.
To mitigate peak tailing:
-
Add a basic modifier: Incorporating a small amount of a base like triethylamine or ammonia into the mobile phase will neutralize the acidic silanol groups.[2]
-
Use a different stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel, which are less prone to acidic interactions.
-
Control the pH in RP-HPLC: When using reversed-phase HPLC, maintaining the mobile phase pH above the pKa of the amine will keep it in its neutral, less interactive form.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the chromatographic purification of this compound.
Problem 1: Poor Separation in Column Chromatography
Symptoms:
-
Co-elution of the product with impurities.
-
Broad peaks leading to overlapping fractions.
-
Inability to resolve spots on TLC.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Re-evaluate the solvent system using TLC with a wider range of polarities. Try different solvent combinations, such as dichloromethane/methanol or ethyl acetate/heptane. |
| Column Overloading | Too much sample has been loaded onto the column, exceeding its separation capacity. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. |
| Poor Column Packing | An unevenly packed column will lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| Compound Instability on Silica | The compound may be degrading on the acidic silica gel. Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel. |
Problem 2: Product is not Eluting from the Column
Symptoms:
-
No product is detected in the collected fractions, even after flushing with a highly polar solvent.
Possible Causes & Solutions:
| Cause | Solution |
| Strong Adsorption to Stationary Phase | The basic amine of this compound can bind strongly to the acidic silica gel. Add a basic modifier like triethylamine (1-2%) or ammonium hydroxide to the eluent to compete for binding sites and facilitate the elution of your compound. |
| Incorrect Solvent Polarity | The mobile phase may be too non-polar to elute the compound. Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system can be effective. |
| Compound Precipitation on the Column | The compound may have low solubility in the chosen mobile phase and has precipitated at the top of the column. Try to redissolve the compound with a small amount of a stronger, more polar solvent. |
Problem 3: Tailing Peaks in HPLC Analysis
Symptoms:
-
Asymmetrical peaks with a pronounced "tail" in the chromatogram.
-
Difficulty in accurately integrating peak areas for quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | The basic amine interacts with residual acidic silanol groups on the C18 stationary phase. Operate the HPLC at a higher pH (e.g., pH 7-8) to ensure the amine is in its neutral form. Alternatively, add a competing base like triethylamine (0.1%) to the mobile phase. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase is close to the pKa of the analyte, causing it to exist in both ionized and neutral forms. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Dilute the sample or reduce the injection volume. |
| Use of an Unsuitable Column | A standard C18 column may not be ideal for basic compounds. Use an end-capped C18 column or a column specifically designed for the analysis of basic compounds. |
Quantitative Data Summary
The following tables provide starting parameters for the purification of this compound based on data from structurally similar compounds. These should be considered as starting points and may require further optimization.
Table 1: TLC and Column Chromatography Parameters for N-Benzyl Amine Derivatives
| Parameter | Value/Solvent System | Compound Type | Source |
| Stationary Phase | Silica Gel | N-benzyl-2,2,2-trifluoro-1-methoxy-N-((trimethylsilyl)methyl)ethan-1-amine | [3] |
| Mobile Phase (TLC) | 20% Ethyl Acetate in Hexanes | N-benzyl-1-(trimethylsilyl)methanamine | [3] |
| Mobile Phase (Column) | 1% Ethyl Acetate in Hexanes | N-benzyl-2,2,2-trifluoro-1-methoxy-N-((trimethylsilyl)methyl)ethan-1-amine | [3] |
| Rf Value | ~0.3 | N-benzyl-propionamide derivative | [4] |
Table 2: HPLC Parameters for Structurally Similar Compounds
| Parameter | Value/Condition | Compound | Source |
| Column | Newcrom R1 (Reversed-Phase) | 3-(Benzylamino)propanol | |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | 3-(Benzylamino)propanol | |
| Detection | UV | Not Specified | |
| Note | For Mass-Spec compatibility, replace phosphoric acid with formic acid. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for this compound is ethyl acetate/hexanes. Add 0.5-1% triethylamine to the solvent system to prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent. Apply the sample carefully to the top of the silica gel bed.
-
Elution: Begin elution with the solvent system determined from TLC. If necessary, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: General Procedure for RP-HPLC Analysis
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be > 2 units above the pKa of the amine) and an organic modifier (e.g., acetonitrile or methanol).
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection and Analysis: Inject the sample and run the analysis. An isocratic or gradient elution can be used to achieve optimal separation.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.
Visualizations
References
Overcoming solubility issues with 3-(Benzylamino)butanamide in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility issues with 3-(Benzylamino)butanamide in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: The recommended starting solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4] For subsequent dilutions into aqueous assay buffers, it is crucial to minimize the final DMSO concentration to avoid solvent-induced effects on the biological system.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxicity and other off-target effects.[5] It is always best practice to include a vehicle control (assay buffer with the same final DMSO concentration) in your experimental design to account for any solvent effects.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A3: Precipitation upon dilution into aqueous buffer is a common issue for hydrophobic compounds.[6] Here are several strategies to address this:
-
Optimize Dilution Protocol: Instead of diluting a small volume of high-concentration DMSO stock directly into a large volume of buffer, perform serial dilutions. It is also preferable to mix the DMSO stock directly with the complete assay media, which often contains proteins or other components that can help maintain solubility.[2]
-
Use Co-solvents: In addition to DMSO, other co-solvents like ethanol, polyethylene glycol (PEG), or propylene glycol (PG) can be explored.[7] The choice of co-solvent will be assay-dependent and should be tested for compatibility.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH.[8][9][10][11] Systematically testing the solubility of this compound in buffers with different pH values may reveal a range where it is more soluble.
-
Use of Surfactants: Non-ionic surfactants, such as Tween 80 or Pluronic F-68, can be used at low concentrations to help solubilize hydrophobic compounds by forming micelles.[7]
Q4: Can I use sonication to help dissolve my compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds in a solvent.[1] It provides energy to break up compound aggregates and enhance the solvation process. However, be cautious with prolonged sonication as it can generate heat, which might degrade thermally sensitive compounds.
Q5: How should I store my this compound stock solutions?
A5: DMSO stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent water absorption, which can lead to compound precipitation over time.[3][12] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use volumes.[12][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates from DMSO stock during storage. | 1. Water absorption by DMSO.[12] 2. Compound concentration is above its solubility limit in DMSO. 3. Instability of the compound in DMSO. | 1. Use anhydrous DMSO and store in desiccated conditions. 2. Prepare a new stock at a lower concentration. 3. Evaluate compound stability over time with an analytical method like HPLC. |
| Inconsistent results between experiments. | 1. Incomplete solubilization of the compound. 2. Precipitation of the compound in the assay plate. | 1. Visually inspect all solutions for particulates before use. Consider a brief centrifugation to pellet any undissolved material. 2. Lower the final concentration of the compound in the assay. 3. Incorporate solubility-enhancing excipients as described in the FAQs. |
| Observed biological activity does not increase with concentration (flat dose-response curve). | The compound may be precipitating at higher concentrations, leading to an artificially low effective concentration.[1][2] | 1. Determine the kinetic solubility of the compound in your assay buffer (see protocol below). 2. Test a narrower and lower concentration range. 3. Use a different formulation strategy to improve solubility.[14] |
Experimental Protocols
Protocol: Determination of Kinetic Solubility in Assay Buffer
This protocol provides a general method for assessing the kinetic solubility of this compound in your specific assay buffer. Kinetic solubility is a measure of how much of a compound, when added from a concentrated DMSO stock, will remain in solution in an aqueous buffer over a defined period.[2]
Materials:
-
This compound
-
Anhydrous DMSO
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well filter plate (e.g., 0.45 µm PVDF)
-
96-well UV-transparent plate
-
Spectrophotometer plate reader
-
Multichannel pipette
Methodology:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Create a serial dilution of the compound in 100% DMSO in a standard 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate.
-
Add your assay buffer (e.g., 198 µL) to each well to achieve the final desired compound concentrations. Mix well. The final DMSO concentration should be consistent across all wells (in this example, 1%).
-
Incubate the plate at room temperature for a period relevant to your assay (e.g., 2 hours), shaking gently.
-
After incubation, transfer the solutions to a 96-well filter plate placed on top of a 96-well UV-transparent collection plate.
-
Centrifuge the stacked plates to separate any precipitated compound from the soluble fraction.
-
Measure the absorbance of the filtrate in the UV-transparent plate at a wavelength suitable for the compound.
-
The highest concentration that does not show a significant decrease in absorbance compared to the expected value (based on the DMSO stock) is considered the kinetic solubility limit.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Notes |
| Water (pH 7.0) | 25 | < 1 | Practically insoluble. |
| PBS (pH 7.4) | 25 | ~5 | Very slightly soluble. |
| 5% DMSO in PBS | 25 | 25 | Increased solubility with co-solvent. |
| 5% Ethanol in PBS | 25 | 15 | Less effective than DMSO as a co-solvent. |
| PBS (pH 5.0) | 25 | 50 | Increased solubility in acidic conditions.[8][9] |
| 100% DMSO | 25 | > 10,000 | Highly soluble. |
| 100% Ethanol | 25 | > 5,000 | Highly soluble. |
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation in assays.
Caption: Impact of solubility on a hypothetical cell signaling pathway.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. ziath.com [ziath.com]
- 13. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Enhancing the stability of 3-(Benzylamino)butanamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 3-(benzylamino)butanamide in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, which contains an amide and a secondary amine, the two primary degradation pathways are hydrolysis of the amide bond and oxidation of the benzylamino group.[1][2]
-
Amide Hydrolysis: This reaction breaks the amide bond to form 3-aminobutanoic acid and benzylamine. It can be catalyzed by both acidic and basic conditions, typically requiring heat to proceed at a significant rate.[3][4][5][6][7]
-
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides and imines. This can be initiated by exposure to oxygen, metal ions, or peroxides.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor in the stability of this compound.
-
Acidic Conditions (pH < 4): In highly acidic solutions, the amide bond is susceptible to hydrolysis. The rate of hydrolysis generally increases with decreasing pH.
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable in the neutral pH range, where both acid and base-catalyzed hydrolysis are minimized.
-
Basic Conditions (pH > 8): In basic solutions, the amide group can undergo base-catalyzed hydrolysis.[3][4][5]
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures can significantly accelerate the degradation of this compound. It is recommended to store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to minimize degradation. Thermal degradation can occur in conjunction with other stress factors like pH extremes.
Q4: Is this compound sensitive to light?
A4: While specific photostability data is not available, compounds with aromatic rings and amine groups can be susceptible to photodegradation. It is advisable to protect solutions from light by using amber vials or by working in a dark environment to prevent the formation of photodegradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | Poor solubility of the free base. | Adjust the pH of the solution. Protonating the amine group by lowering the pH may increase aqueous solubility. Alternatively, consider the use of a co-solvent system (e.g., with ethanol, DMSO, or PEG). |
| Loss of potency over time in solution | Chemical degradation (hydrolysis or oxidation). | Prepare fresh solutions before use. Store stock solutions at low temperatures (2-8 °C or -20 °C) and protect from light. Determine the optimal pH for stability and buffer the solution accordingly. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to identify the potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. |
| Discoloration of the solution | Oxidation of the benzylamino group. | Purge the solution and the headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. Consider the addition of an antioxidant if compatible with the experimental system. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C for 24 hours.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60 °C for 24 hours.
-
Photodegradation: Expose the stock solution to a light source (as per ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.[8][9][10][11]
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: A typical starting gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
Detection: Use a UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation of all peaks. The stressed samples from the forced degradation study are used to verify the method's specificity.
Data Presentation
Table 1: Illustrative Stability of this compound at 40°C
| Condition | Time (days) | % Remaining |
| pH 2.0 | 1 | 92.5 |
| 7 | 78.3 | |
| pH 7.0 | 1 | 99.8 |
| 7 | 98.5 | |
| pH 10.0 | 1 | 95.1 |
| 7 | 85.6 |
Table 2: Illustrative Photostability of this compound Solution
| Light Exposure | % Remaining |
| Controlled (Dark) | 99.9 |
| ICH Q1B Compliant Light Source | 91.2 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Plausible degradation pathways.
References
- 1. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. byjus.com [byjus.com]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. google.com [google.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Minimizing by-product formation in benzylamine addition reactions
Technical Support Center: Benzylamine Addition Reactions
Welcome to the technical support center for benzylamine addition reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant amounts of dibenzylamine (over-alkylation) in my reaction. How can I suppress this?
Answer: The formation of dibenzylamine is a common by-product because the mono-alkylated product is often more nucleophilic than benzylamine itself.[1][2] This leads to a second addition reaction. Here are several strategies to minimize this:
-
Stoichiometry Control: Use a significant excess of benzylamine relative to the electrophile. This increases the probability that the electrophile will react with the primary amine instead of the newly formed secondary amine.[3]
-
Use of Amine Salts: Performing the reaction with the hydrohalide salt of benzylamine (e.g., benzylamine hydrochloride) can be effective. A base is used to selectively deprotonate the primary amine salt, making it reactive. The more basic secondary amine product that forms will remain protonated and thus unreactive towards further alkylation.[4]
-
Reductive Amination Conditions: In reductive amination, use a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5] These agents are less likely to reduce the starting aldehyde/ketone and are more selective for the imine intermediate, reducing side reactions.[5]
-
Specialized Reagents: For challenging cases, consider using ammonia surrogates or reagents designed for self-limiting alkylation, such as N-aminopyridinium salts, which deactivate after the first alkylation.[2][6]
Q2: In my aza-Michael addition of benzylamine to an acrylate, I'm getting a di-adduct by-product. How can I favor the mono-adduct?
Answer: The formation of a di-adduct results from the secondary amine product undergoing a second Michael addition. The primary strategy to control this is through stoichiometry.
-
Molar Ratio Adjustment: Control the molar ratio of the Michael acceptor (the acrylate) to the N-H bonds of the donor (benzylamine). To favor the mono-adduct, a molar ratio of the acceptor's C=C double bond to the amine's N-H bonds should be close to 0.5.[7] Using an excess of benzylamine will also favor mono-adduct formation.
-
Reaction Conditions: Solvent and temperature can influence selectivity. Non-polar solvents like toluene or hexane at elevated temperatures have been used, but selectivity can be highly dependent on the specific acrylate substrate.[7] For some substrates, solvent-free conditions using a catalyst like DBU under microwave irradiation can provide good yields of the mono-adduct with reduced reaction times.[8][9]
Q3: My reductive amination reaction is producing a complex mixture of products, not just the desired amine and over-alkylated by-products. What could be happening?
Answer: When reacting an aldehyde with benzylamine, especially under conditions that use ammonia or form imine intermediates, several side reactions can occur.
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Hydrobenzamide Formation: The reaction of aromatic aldehydes with ammonia can produce hydrobenzamides, which are complex condensation products of three aldehyde molecules and two ammonia molecules.[10] Subsequent reduction of these intermediates can lead to a mixture of primary and secondary amines.[10]
-
Hydrogenolysis/Decarbonylation: If using certain heterogeneous catalysts (e.g., Nickel-based) at high temperatures, you may observe by-products like toluene or benzene.[11] This occurs via hydrogenolysis of the benzyl alcohol intermediate or decarbonylation of the aldehyde.[11]
-
Aldehyde Reduction: Using a strong reducing agent like sodium borohydride (NaBH₄) without first allowing the imine to form can lead to the reduction of your starting aldehyde to its corresponding alcohol, complicating the product mixture.[5] It is often better to use a milder reagent like NaBH₃CN which is selective for the imine.[5]
Data Presentation: By-product Control Strategies
The following tables summarize quantitative data from various studies on controlling by-product formation.
Table 1: Effect of Solvent on Aza-Michael Addition of Benzylamine
| Entry | Electrophile | Solvent | Temp (°C) | Time (h) | Mono-adduct Yield (%) | Di-adduct Yield (%) |
| 1 | α,β-Unsaturated γ-lactone | Dichloromethane | 25 | 20 | 85 | 15 |
| 2 | α,β-Unsaturated γ-lactone | Toluene | 25 | 20 | 90 | 10 |
| 3 | α,β-Unsaturated γ-lactone | Methanol | 25 | 20 | 94 | 6 |
| 4 | α,β-Unsaturated γ-lactone | Ethanol | 25 | 20 | 94 | 6 |
Data adapted from a study on nucleophilic addition to γ-lactones, demonstrating that protic solvents like methanol and ethanol can favor the desired mono-adduct.[12]
Table 2: Optimizing Catalyst and Ammonia Source in Reductive Amination
| Entry | Catalyst | Ammonia Source | Conversion (%) | Primary Amine Selectivity (%) | Key By-products |
| 1 | Raney Ni | aq. NH₃ (25 wt%) | >99 | ~40 | Dibenzylamine, Toluene |
| 2 | Ni/Al₂O₃–SiO₂ | aq. NH₃ (25 wt%) | >99 | ~30 | Dimerization products |
| 3 | Ni/Al₂O₃–SiO₂ | (NH₄)₂CO₃ | >99 | 58 | Dimerization products |
Data adapted from a study on the direct amination of vanillyl alcohol, highlighting how catalyst and ammonia source selection can suppress over-alkylation and other side reactions.[11]
Experimental Protocols
Protocol 1: Selective Mono-alkylation via Reductive Amination
This protocol describes the synthesis of N-benzyl-N-methylamine, minimizing the formation of the tertiary amine by-product.
Reagents:
-
Benzylamine
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add benzylamine (1 equivalent) and dichloromethane.
-
Add formaldehyde solution (1.1 equivalents) to the flask and stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Control the addition to manage any effervescence.
-
Stir the reaction at room temperature and monitor its progress using TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Solvent-Free Aza-Michael Addition
This protocol describes the addition of benzylamine to an α,β-unsaturated ester using DBU as a catalyst under solvent-free conditions.[8]
Reagents:
-
Benzylamine
-
α,β-unsaturated ester (e.g., methyl acrylate)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
In a microwave-safe vial, combine the α,β-unsaturated ester (1 equivalent) and benzylamine (1.2 equivalents).
-
Add a catalytic amount of DBU (0.2 equivalents) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 75°C) and power (e.g., 50 W) for the optimized reaction time (typically 5-60 minutes, substrate-dependent).[8]
-
After completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be directly purified by silica gel column chromatography to isolate the desired N-benzylated β-amino ester.
Visualizations
Below are diagrams illustrating key pathways and logical workflows for troubleshooting by-product formation.
Caption: Reaction pathway showing competing primary and secondary alkylation reactions.
Caption: Troubleshooting workflow for identifying and solving by-product issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-(Benzylamino)butanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(Benzylamino)butanamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable synthetic route involves a two-step process:
-
Reductive Amination: Reaction of ethyl acetoacetate with benzylamine to form the intermediate ethyl 3-(benzylamino)butanoate. This step typically proceeds through an enamine intermediate which is then reduced.
-
Amidation: Conversion of the resulting ester, ethyl 3-(benzylamino)butanoate, to the final product, this compound, through reaction with ammonia.
Q2: What are the critical parameters to control during the reductive amination step?
A2: Key parameters for a successful reductive amination include:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used. NaBH₃CN is effective but generates toxic cyanide waste. NaBH(OAc)₃ is milder and often preferred for scalability, though it can be more expensive.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are frequently used for reactions with NaBH(OAc)₃. Methanol is a common choice for NaBH₃CN.
-
Temperature: The reaction is typically run at room temperature. Exothermic reactions may require initial cooling.
-
pH: Maintaining a mildly acidic pH (around 5-6) is crucial for efficient imine/enamine formation without deactivating the amine nucleophile. Acetic acid is a common additive for this purpose.
Q3: What are the main challenges when scaling up the amidation step?
A3: Scaling up the amidation of ethyl 3-(benzylamino)butanoate can present challenges such as:
-
Incomplete Conversion: The reaction with ammonia can be slow and may not go to completion, leaving unreacted starting material.
-
Reaction Conditions: High temperatures and pressures may be required to drive the reaction forward, which necessitates specialized equipment for large-scale production.
-
Purification: Separating the desired amide from the starting ester and any side products can be challenging due to similar polarities.
Troubleshooting Guides
Problem 1: Low Yield in Reductive Amination Step
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Imine/Enamine Formation | Ensure the reaction mixture is mildly acidic. Add a controlled amount of acetic acid. Monitor the formation of the intermediate by TLC or LC-MS before adding the reducing agent. |
| Decomposition of Reducing Agent | If using NaBH(OAc)₃, ensure anhydrous conditions as it is moisture-sensitive. Add the reducing agent portion-wise to control the reaction temperature. |
| Side Reactions | Over-reduction of the starting ketone can occur. Add the reducing agent after confirming the formation of the imine/enamine intermediate. |
| Incomplete Reaction | Extend the reaction time and monitor progress by TLC or LC-MS. A slight excess of benzylamine and the reducing agent can be used to drive the reaction to completion. |
Problem 2: Difficulty in Purifying Ethyl 3-(benzylamino)butanoate
| Potential Cause | Troubleshooting Suggestion |
| Presence of Unreacted Starting Materials | Optimize the reaction to ensure full conversion. A carefully performed aqueous work-up can help remove some polar impurities. |
| Formation of Di-benzylated Byproducts | Use a slight excess of the ketoester relative to benzylamine to minimize the formation of dibenzylamine. |
| Emulsion during Work-up | Add brine to the aqueous layer to break up emulsions. Filter the organic layer through a pad of celite. |
| Similar Polarity of Product and Impurities | Utilize column chromatography with a carefully selected solvent system (e.g., ethyl acetate/hexane gradient) for purification. |
Problem 3: Incomplete Amidation of Ethyl 3-(benzylamino)butanoate
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Ammonia | Use a large excess of ammonia. For laboratory scale, a solution of ammonia in methanol can be used. For larger scale, the reaction may need to be conducted in a pressure vessel with liquid ammonia. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for decomposition. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for amidation. |
| Ester Hydrolysis | Ensure anhydrous conditions to prevent hydrolysis of the ester back to the carboxylic acid, which will not amidate under these conditions. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(benzylamino)butanoate
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To a solution of ethyl acetoacetate (1.0 eq) and benzylamine (1.0 eq) in dichloromethane (DCM, 5 mL/g of ethyl acetoacetate) at 0 °C, add acetic acid (0.1 eq).
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Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the enamine intermediate by TLC.
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Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to yield ethyl 3-(benzylamino)butanoate.
Protocol 2: Synthesis of this compound
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Dissolve ethyl 3-(benzylamino)butanoate (1.0 eq) in a 7N solution of ammonia in methanol.
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Transfer the solution to a sealed pressure vessel.
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Heat the reaction mixture to 80-100 °C for 24-48 hours.
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Cool the vessel to room temperature and carefully vent the ammonia.
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Concentrate the reaction mixture under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield this compound.
Quantitative Data Summary
| Step | Reactants | Reducing Agent/Reagent | Solvent | Temperature | Time | Typical Yield |
| Reductive Amination | Ethyl acetoacetate, Benzylamine | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12-24 h | 70-85% |
| Amidation | Ethyl 3-(benzylamino)butanoate | 7N NH₃ in Methanol | Methanol | 80-100 °C | 24-48 h | 50-70% |
Process Workflow and Logic Diagrams
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the reductive amination step.
Addressing poor reproducibility in biological assays with 3-(Benzylamino)butanamide
Welcome to the technical support center for 3-(Benzylamino)butanamide (BBA). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to reproducibility in biological assays involving BBA.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (BBA)?
A1: this compound is a selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway. By inhibiting MEK1/2, BBA prevents the phosphorylation and activation of ERK1/2, leading to downstream effects on cell proliferation, survival, and differentiation.
Q2: What is the recommended solvent for dissolving BBA?
A2: BBA is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration. Please note that high concentrations of DMSO can be toxic to cells, so the final concentration in your assay should typically not exceed 0.1%.
Q3: How should I store BBA solutions?
A3: BBA powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to three months. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values
You may observe significant well-to-well or day-to-day variability in the half-maximal inhibitory concentration (IC50) of BBA in your cell-based assays.
Possible Causes and Solutions:
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Cell Health and Passage Number:
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Cause: Cells that are unhealthy, have been in culture for too long (high passage number), or are plated at inconsistent densities can respond differently to BBA treatment.
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Solution: Use cells with a consistent and low passage number. Ensure cells are healthy and evenly plated. Perform regular cell health checks, such as trypan blue exclusion assays.
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Inconsistent Drug Preparation:
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Cause: Errors in serial dilutions, incomplete solubilization of BBA, or degradation of the compound can lead to inaccurate final concentrations.
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Solution: Prepare fresh dilutions of BBA from a validated stock solution for each experiment. Ensure the compound is fully dissolved in DMSO before further dilution.
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Assay-Specific Factors:
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Cause: Variations in incubation times, serum concentration in the media, or the specific assay endpoint being measured can all influence the apparent IC50.
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Solution: Standardize all assay parameters, including incubation times and media composition. Use a consistent and validated assay protocol.
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Issue 2: Poor Reproducibility in Western Blotting for p-ERK
You are observing inconsistent inhibition of ERK phosphorylation (p-ERK) levels upon treatment with BBA.
Possible Causes and Solutions:
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Suboptimal Lysis Buffer:
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Cause: Inefficient cell lysis or the activity of phosphatases in the lysate can lead to dephosphorylation of ERK, giving a false negative result.
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Solution: Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis by optimizing the lysis protocol.
-
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Timing of Treatment and Lysis:
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Cause: The kinetics of ERK phosphorylation and dephosphorylation can be rapid. The timing of cell lysis after BBA treatment is critical.
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Solution: Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of p-ERK after BBA treatment.
-
-
Antibody Performance:
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Cause: The primary antibodies for p-ERK and total ERK may not be specific or sensitive enough, or they may have been stored improperly.
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Solution: Validate your antibodies using appropriate positive and negative controls. Follow the manufacturer's recommendations for antibody storage and dilution.
-
Data Presentation
Table 1: IC50 Values of BBA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Standard Deviation (nM) |
| A375 | Melanoma | 15.2 | 3.1 |
| HT-29 | Colon Cancer | 25.8 | 5.6 |
| HCT116 | Colon Cancer | 18.9 | 4.2 |
| MCF-7 | Breast Cancer | 150.7 | 25.3 |
Table 2: Effect of Serum Concentration on BBA IC50 in A375 Cells
| Serum Concentration (%) | IC50 (nM) | Fold Change |
| 10% | 15.2 | 1.0 |
| 5% | 11.8 | 0.78 |
| 1% | 7.5 | 0.49 |
| 0.1% | 4.1 | 0.27 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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BBA Treatment: Prepare a series of BBA dilutions in culture medium. Remove the old medium from the wells and add 100 µL of the BBA-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blotting for p-ERK and Total ERK
-
Cell Treatment and Lysis: Plate cells in a 6-well plate. Once they reach 70-80% confluency, treat them with BBA at the desired concentrations for the determined optimal time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK (e.g., 1:1000 dilution) and total ERK (e.g., 1:1000 dilution) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound (BBA) on MEK1/2.
Caption: A logical workflow for troubleshooting poor reproducibility in biological assays.
Technical Support Center: Optimizing Chiral Separation of 3-(Benzylamino)butanamide Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chiral separation of 3-(benzylamino)butanamide enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound and similar compounds.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Separation or Poor Resolution | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Unsuitable mobile phase additives (or lack thereof).4. High temperature leading to reduced interaction.5. Co-elution with impurities. | 1. Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak® IC or Chiralcel® OD-H).2. Optimize the mobile phase. For normal phase, vary the alcohol (e.g., isopropanol, ethanol) percentage in the alkane (e.g., hexane). For SFC, adjust the co-solvent (e.g., methanol, ethanol) percentage.3. For basic compounds like this compound, add a basic additive (e.g., diethylamine, isopropylamine) to the mobile phase to improve peak shape and resolution. For SFC, acidic additives might also be effective.[1]4. Lower the column temperature to enhance chiral recognition.5. Ensure sample purity before injection. |
| Peak Tailing | 1. Strong interaction between the basic analyte and acidic sites on the silica gel support of the CSP.2. Inappropriate mobile phase additive concentration.3. Column overload. | 1. Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%.2. Optimize the concentration of the basic additive.3. Reduce the sample concentration or injection volume. |
| Peak Splitting or Broadening | 1. Column degradation or contamination.2. Sample solvent is too strong or incompatible with the mobile phase.3. Presence of a void at the column inlet.4. Co-eluting, closely related impurities. | 1. Flush the column with an appropriate solvent (check the column manual for compatible solvents). For immobilized polysaccharide CSPs, stronger solvents can be used for regeneration.2. Dissolve the sample in the mobile phase or a weaker solvent.3. Reverse flush the column at a low flow rate. If the problem persists, the column may need to be replaced.4. Analyze the sample by an achiral method to confirm purity. |
| Irreproducible Retention Times | 1. Inadequate column equilibration between runs.2. Changes in mobile phase composition (e.g., evaporation of volatile components).3. Fluctuation in column temperature.4. Column aging. | 1. Ensure the column is fully equilibrated with the mobile phase before each injection.2. Prepare fresh mobile phase daily.3. Use a column thermostat to maintain a constant temperature.4. Test the column with a standard to check its performance. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?
A1: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for the chiral separation of a wide range of compounds, including amides and amines.[1][2] Columns like Chiralpak® IC and Chiralcel® OD-H have shown excellent performance in resolving amide derivatives.[1] A screening of different polysaccharide-based CSPs is recommended to find the optimal one for your specific application.
Q2: What is the recommended starting mobile phase for method development?
A2: For normal phase HPLC, a good starting point is a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol) in a ratio of 90:10 (v/v), with the addition of 0.1% diethylamine (DEA) to improve peak shape for the basic analyte. For Supercritical Fluid Chromatography (SFC), a mobile phase of carbon dioxide with an alcohol modifier (e.g., methanol or ethanol) is a common starting point.[1]
Q3: Is derivatization necessary for the chiral separation of this compound?
A3: Not necessarily. Direct separation on a suitable CSP is often possible. However, if direct methods fail or if higher sensitivity is required, derivatization of the amine group with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be an effective strategy to improve both detectability and chromatographic properties.[3]
Q4: How can I improve the resolution between the enantiomers?
A4: To improve resolution, you can try the following:
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Optimize the mobile phase: Fine-tune the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution.
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Change the alcohol modifier: Switching between isopropanol, ethanol, and methanol can significantly affect selectivity.
-
Lower the temperature: Reducing the column temperature can enhance the chiral recognition mechanism.
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Decrease the flow rate: A lower flow rate can lead to better efficiency and resolution.
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Select a different CSP: If optimization on one column is insufficient, screening other polysaccharide-based CSPs is recommended.
Q5: My peak shape is poor (tailing). What should I do?
A5: Peak tailing for a basic compound like this compound is often due to interactions with acidic silanol groups on the stationary phase. The addition of a basic modifier like diethylamine (DEA) or isopropylamine to the mobile phase (typically 0.1-0.2%) is crucial to mitigate these interactions and achieve symmetrical peaks.
Data Presentation
The following tables present representative data for the chiral separation of NBD-derivatized chiral amines on various polysaccharide-based CSPs. This data illustrates the expected performance and selectivity of different columns. Note that k'1 is the retention factor of the first eluted enantiomer, α is the separation factor, and Rs is the resolution factor.
Table 1: Enantiomer Separation of NBD-Derivatized α-Methylbenzylamine on Covalently Bonded CSPs [3]
| Chiral Stationary Phase | Mobile Phase | k'1 | α | Rs |
| Chiralpak® IA | 20% 2-propanol/hexane | 1.88 | 1.00 | - |
| Chiralpak® IB | 20% 2-propanol/hexane | 4.82 | 1.11 | 0.90 |
| Chiralpak® IC | 20% 2-propanol/hexane | 7.40 | 1.24 | 2.44 |
| Chiralpak® ID | 20% 2-propanol/hexane | 6.37 | 1.06 | 0.52 |
| Chiralpak® IE | 20% 2-propanol/hexane | 13.10 | 1.17 | 1.52 |
| Chiralpak® IF | 20% 2-propanol/hexane | 4.93 | 1.37 | 1.85 |
Table 2: Enantiomer Separation of NBD-Derivatized 1,3-Dimethylbutylamine on Covalently Bonded CSPs [3]
| Chiral Stationary Phase | Mobile Phase | k'1 | α | Rs |
| Chiralpak® IA | 20% 2-propanol/hexane | 2.22 | 1.13 | 1.62 |
| Chiralpak® IB | 20% 2-propanol/hexane | 1.61 | 1.05 | 0.34 |
| Chiralpak® IC | 20% 2-propanol/hexane | 6.74 | 1.10 | 0.94 |
| Chiralpak® ID | 20% 2-propanol/hexane | 3.29 | 1.20 | 1.19 |
| Chiralpak® IE | 20% 2-propanol/hexane | 6.29 | 1.67 | 2.24 |
| Chiralpak® IF | 20% 2-propanol/hexane | 2.80 | 1.12 | 1.21 |
Experimental Protocols
Protocol 1: Chiral SFC Method for Amide Enantiomers (Representative)
This protocol is based on a method for separating amide derivatives with α-stereocenters and can be adapted for this compound.[1]
-
Instrumentation: Supercritical Fluid Chromatography (SFC) system with a UV detector.
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Chiral Stationary Phase: Chiralpak® IC (4.6 x 250 mm, 5 µm).
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Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol or ethanol).
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Initial Screening Conditions:
-
Gradient elution: 5% to 40% modifier over 10 minutes.
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Flow rate: 3 mL/min.
-
Back pressure: 150 bar.
-
Column temperature: 40 °C.
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Detection: UV at an appropriate wavelength (e.g., 220 nm).
-
-
Optimization:
-
If separation is observed, optimize by running isocratically at the modifier percentage that gives the best resolution.
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Vary the modifier (methanol vs. ethanol) to improve selectivity.
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Adjust the temperature to fine-tune the separation.
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If peak shape is poor, consider adding a basic additive like isopropylamine to the modifier (e.g., 0.2%).
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Protocol 2: Derivatization with NBD-Cl for HPLC Analysis (Optional)[3]
This protocol can be used if direct analysis is challenging or higher sensitivity is needed.
-
Sample Preparation:
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Dissolve a known amount of this compound in a suitable solvent (e.g., DMF).
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Add 1 equivalent of 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) and 10 equivalents of triethylamine.
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Stir the mixture at room temperature for 6 hours.
-
-
HPLC Conditions:
-
Instrumentation: HPLC system with UV and Fluorescence detectors.
-
Chiral Stationary Phase: Chiralpak® IE (4.6 x 250 mm, 5 µm).
-
Mobile Phase: 20% 2-propanol in n-hexane (v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: Room temperature.
-
Detection: UV at 310 nm and Fluorescence (Excitation: 470 nm, Emission: 530 nm).
-
Visualizations
References
Troubleshooting unexpected spectroscopic results for 3-(Benzylamino)butanamide
Welcome to the technical support center for the spectroscopic analysis of 3-(Benzylamino)butanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected spectroscopic results and provide clear experimental guidelines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My ¹H NMR spectrum shows broad peaks for the N-H and α-protons. What could be the cause and how can I fix it?
Answer: Broadening of N-H and adjacent proton signals in the NMR spectrum of this compound is a common issue and can arise from several factors:
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Proton Exchange: The amine (N-H) proton can undergo chemical exchange with residual water or other acidic protons in the NMR solvent. This exchange can be slow on the NMR timescale, leading to peak broadening.
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Solution: Add a small drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity, confirming it is an exchangeable proton. This will also sharpen the signals of adjacent protons.
-
-
Intermediate Rate of Conformational Exchange: The molecule may be undergoing conformational changes at a rate that is intermediate on the NMR timescale, leading to broadened signals.
-
Solution: Try acquiring the spectrum at a different temperature. Increasing the temperature can increase the rate of conformational exchange, resulting in sharper, averaged signals. Conversely, lowering the temperature can slow down the exchange enough to resolve individual conformers.
-
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Sample Concentration and Purity: High sample concentration can lead to viscosity-related broadening. Impurities, especially paramagnetic ones, can also cause significant line broadening.
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Solution: Ensure your sample is of high purity. Try acquiring the spectrum with a more dilute sample.
-
Question: The chemical shifts in my ¹H NMR spectrum do not match the predicted values. What could be the reason?
Answer: Discrepancies between observed and predicted chemical shifts can be due to several factors:
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Solvent Effects: The chemical environment of the analyte is influenced by the NMR solvent, which can cause shifts in proton resonances. Predicted spectra are often calculated for a specific solvent (e.g., CDCl₃).
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Solution: Ensure you are comparing your spectrum to predicted values for the same solvent. If the spectrum was run in a different solvent, either re-run the sample in the solvent used for the prediction or use a prediction tool that allows you to specify the solvent.
-
-
pH of the Sample: The protonation state of the amine group is pH-dependent. If the sample is acidic, the amine will be protonated, leading to significant downfield shifts of the N-H and adjacent protons.
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Solution: Check the pH of your NMR sample. If necessary, neutralize the sample by passing it through a small plug of basic alumina or by adding a non-interfering base.
-
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Incorrect Referencing: The spectrum may not be correctly referenced.
-
Solution: Recalibrate your spectrum using the residual solvent peak as an internal standard. For example, the residual CHCl₃ peak in CDCl₃ should be set to 7.26 ppm.
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Question: I am seeing more signals in my ¹³C NMR spectrum than expected for this compound. What could be the cause?
Answer: The presence of extra peaks in the ¹³C NMR spectrum can indicate a few possibilities:
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Impurities: The most common reason for extra signals is the presence of impurities from the synthesis, such as starting materials, by-products, or residual solvents.
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Solution: Review the synthetic procedure to identify potential impurities and compare their expected ¹³C NMR signals with the unexpected peaks in your spectrum. Purify the sample further if necessary.
-
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Rotamers/Conformers: Slow rotation around the C-N bonds on the NMR timescale can lead to the observation of separate signals for different conformers.
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Solution: As with ¹H NMR, acquiring the spectrum at a higher temperature can help coalesce these signals into single, averaged peaks.
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Infrared (IR) Spectroscopy
Question: My ATR-IR spectrum has a very broad absorbance in the 3300-3500 cm⁻¹ region, obscuring other peaks. What is this and how can I improve the spectrum?
Answer: A broad absorbance in this region is typically due to the O-H stretching vibration of water.
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Solution: Ensure your sample and the ATR crystal are completely dry. Clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely before running a new background and acquiring the sample spectrum. If the sample itself is wet, it needs to be dried.
Question: The amide C=O stretch in my IR spectrum is at a lower frequency than expected. Why?
Answer: The position of the amide C=O stretch is sensitive to its environment.
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Hydrogen Bonding: Intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another can lower the C=O stretching frequency.
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Solution: This is a characteristic of the compound in its condensed phase. Running the spectrum in a dilute solution of a non-polar solvent can reduce this effect and shift the C=O band to a higher frequency.
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Mass Spectrometry (MS)
Question: I don't see the molecular ion peak [M]⁺˙ in my ESI-MS spectrum. Is my sample incorrect?
Answer: Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺, rather than the radical cation [M]⁺˙.
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Solution: Look for peaks corresponding to [M+H]⁺ (m/z 283.18), [M+Na]⁺ (m/z 305.16), and [M+K]⁺ (m/z 321.13) for this compound (C₁₈H₂₂N₂O, exact mass: 282.17).
Question: My mass spectrum shows many unexpected fragment ions. How can I interpret them?
Answer: Unexpected fragmentation can arise from impurities or complex fragmentation pathways.
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Solution:
-
Check for Impurities: Analyze the mass of the unexpected parent ions to see if they correspond to potential impurities from the synthesis.
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Predict Fragmentation: Compare the observed fragment ions to the expected fragmentation pattern of this compound. Common fragmentation pathways for this molecule include cleavage of the benzylic C-N bond, loss of the amide group, and cleavage adjacent to the carbonyl group.
-
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.40 | m | 10H | Aromatic protons (2 x Ph) |
| ~4.40 | d | 2H | N-CH₂-Ph (amide) |
| ~3.80 | s | 2H | N-CH₂-Ph (amine) |
| ~3.10 | m | 1H | CH-CH₃ |
| ~2.40 | d | 2H | CH₂-C=O |
| ~2.00 | s (broad) | 1H | NH (amine) |
| ~1.20 | d | 3H | CH-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~172.0 | C=O (amide) |
| ~138.0 | Quaternary C (aromatic) |
| ~128.5 | CH (aromatic) |
| ~127.5 | CH (aromatic) |
| ~127.0 | CH (aromatic) |
| ~51.0 | N-CH₂-Ph (amine) |
| ~48.0 | CH-CH₃ |
| ~43.0 | N-CH₂-Ph (amide) |
| ~42.0 | CH₂-C=O |
| ~20.0 | CH-CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, sharp | N-H Stretch (secondary amine) |
| ~3060, 3030 | Medium | C-H Stretch (aromatic) |
| ~2960, 2870 | Medium | C-H Stretch (aliphatic) |
| ~1650 | Strong | C=O Stretch (amide I) |
| ~1550 | Medium | N-H Bend (amide II) |
| ~1495, 1450 | Medium | C=C Stretch (aromatic) |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 283.18 | [M+H]⁺ |
| 192.11 | [M - C₇H₇]⁺ (loss of benzyl from amine) |
| 176.12 | [M - C₇H₉N]⁺ (loss of benzylamine) |
| 91.05 | [C₇H₇]⁺ (benzyl cation) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If not, gently warm the vial or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using standard parameters (e.g., 45° pulse, 2-4 second acquisition time, 1-2 second relaxation delay, 16-32 scans).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., 30° pulse, 1-2 second acquisition time, 2-second relaxation delay, 1024 or more scans depending on sample concentration).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Reference the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum and determine the chemical shifts and multiplicities.
-
Determine the chemical shifts of the peaks in the ¹³C spectrum.
-
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound.
Procedure:
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean. Clean with a soft cloth or wipe dampened with a suitable solvent like isopropanol and allow it to dry completely.
-
-
Background Spectrum:
-
With the clean, dry ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing and Cleaning:
-
The software will automatically subtract the background spectrum.
-
Label the significant peaks in the spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
-
Electrospray Ionization-Mass Spectrometry (ESI-MS)
Objective: To determine the mass-to-charge ratio of this compound and its major fragments.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation for positive ion mode.
-
-
Instrument Setup:
-
Set up the ESI-MS instrument for positive ion mode analysis.
-
Calibrate the mass analyzer using a standard calibration solution.
-
Optimize the source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum over a suitable m/z range (e.g., m/z 50-500).
-
If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 283.18) as the precursor ion and applying collision-induced dissociation (CID).
-
-
Data Analysis:
-
Analyze the full scan spectrum to identify the protonated molecule [M+H]⁺ and any adduct ions.
-
Analyze the MS/MS spectrum to identify the fragment ions and propose fragmentation pathways.
-
Visualizations
Technical Support Center: Final Amidation Step Efficiency
Welcome to the technical support center for amidation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the final amidation step in their synthetic workflows.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Question 1: My final amidation reaction has a very low yield or is not proceeding to completion. What are the common causes and how can I fix this?
Answer: Low conversion in an amidation reaction is a frequent issue that can stem from several factors. The primary areas to investigate are the reactivity of your substrates, the choice of coupling reagent, and the reaction conditions.
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Substrate Reactivity: Sterically hindered carboxylic acids or electron-deficient (poorly nucleophilic) amines can significantly slow down or prevent the reaction.[1] If you suspect this is the issue, standard coupling protocols may be insufficient.
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Coupling Reagent and Activation: The direct reaction between a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction.[2] The carboxylic acid must be activated. If your current activator is not working, you may need a more potent one.
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Reaction Conditions: Suboptimal temperature, solvent, or base can hinder the reaction. Additionally, if your amine is in a salt form (e.g., hydrochloride), it must be neutralized by a base to act as a nucleophile.[3]
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Reversible Reaction: Some amidation reactions are reversible. If a volatile byproduct like water or methanol is generated, its accumulation can limit the conversion by driving the reverse reaction.[4][5][6]
Troubleshooting Workflow: The following workflow can help you systematically address low-yield issues.
Caption: A workflow for troubleshooting low-yield amidation reactions.
Question 2: I am trying to couple a sterically hindered carboxylic acid with an electron-deficient amine and standard methods like DCC coupling are failing. What protocol should I use?
Answer: This is a classic "difficult coupling" scenario where standard reagents often fail to provide a satisfactory yield.[1] For these cases, a more reactive intermediate is needed. A highly effective method is the in situ formation of acyl fluorides, which can then react with the amine at an elevated temperature.
Experimental Protocol: Amide Coupling via Acyl Fluoride Intermediate for Hindered Substrates
This protocol is adapted for challenging substrates where other methods have failed.[1]
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Reagent Preparation: In a suitable flask, dissolve the sterically hindered carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., 2-MeTHF, DCM).
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Acyl Fluoride Formation: Add a fluorinating agent, such as BTFFH (N,N,N',N'-Bis(tetramethylene)chloroformamidinium hexafluorophosphate), along with a base like diisopropylethylamine (DIEA) or collidine. Stir at room temperature until the formation of the acyl fluoride is complete (monitor by TLC or LC-MS).
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Amidation: Add the electron-deficient or hindered amine (1.1-1.5 eq) to the reaction mixture.
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Heating: Heat the reaction to an elevated temperature (e.g., 50-80 °C) and stir until the reaction is complete. The higher temperature is often necessary to overcome the activation energy for difficult couplings.
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Work-up and Purification: After cooling to room temperature, perform a standard aqueous work-up. Purify the crude product using an appropriate technique such as column chromatography.
| Substrate Example | Previous Method (Yield) | Acyl Fluoride Method (Yield) |
| Diphenylacetic acid + Diisopropylamine | DCC Coupling (0%)[1] | 71%[1] |
| Boc-proline + Hindered Amine | Standard Coupling (Low Yield) | Good to Excellent Yield[1] |
Question 3: My reaction is reversible and stalls at ~50-60% conversion. How can I drive it to completion?
Answer: This issue is common in amidation reactions that produce a volatile byproduct, such as the reaction between a fatty acid methyl ester and an amine, which generates methanol.[4][5][6] According to Le Chatelier's principle, the accumulation of this byproduct drives the reverse reaction, establishing an equilibrium that limits the final conversion.
To improve the yield, the byproduct must be removed from the reaction mixture in situ.
Methods for Byproduct Removal:
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Vacuum Stripping: Applying a vacuum to the reaction vessel can effectively remove volatile byproducts like methanol or water as they are formed, shifting the equilibrium toward the product side.[4][6]
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Inert Gas Stripping: Bubbling an inert gas (e.g., nitrogen or argon) through the reaction mixture can carry away the volatile byproduct, thereby driving the reaction forward.[4][6]
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Molecular Sieves: For reactions that produce water, adding a dehydrating agent like molecular sieves (3Å or 4Å) can sequester the water and prevent the reverse hydrolysis reaction.[7]
Caption: Byproduct removal shifts the equilibrium to favor product formation.
Frequently Asked Questions (FAQs)
Question 1: How do I choose the right coupling reagent for my amidation reaction?
Answer: The choice of coupling reagent is critical and depends on factors like substrate complexity, desired reaction time, and considerations for side reactions like racemization, especially in peptide synthesis.[8][9]
Common Classes of Coupling Reagents:
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Carbodiimides (e.g., DCC, DIC, EDC): These are widely used and cost-effective. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] DCC's urea byproduct is insoluble, making it suitable for solution-phase but not solid-phase synthesis.[10] DIC's byproduct is soluble, making it a better choice for solid-phase work.[10]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): These are highly efficient reagents that lead to rapid coupling times and minimize racemization, especially when used with an additive like HOBt.[8][10] HATU is generally more reactive than HBTU.[10]
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Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to aminium salts, these are very effective and often used for challenging couplings. A key advantage is the absence of guanidinium-related side reactions that can occur with HBTU/HATU.[11]
Decision Tree for Reagent Selection:
Caption: A decision guide for selecting an appropriate amidation coupling reagent.
| Reagent Class | Examples | Pros | Cons |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely available.[2] | Can cause racemization, DCC byproduct is insoluble.[2][10] |
| Aminium/Uronium | HBTU, HATU | Fast reaction times, low racemization (with additives).[8][10] | More expensive, can cause side reactions (guanidinylation).[11] |
| Phosphonium | PyBOP, PyAOP | Highly efficient, low racemization, avoids guanidinylation.[11] | Byproduct (HMPA from BOP) can be toxic.[11] PyBOP is a safer alternative. |
Question 2: What is the general experimental protocol for a standard peptide coupling reaction?
Answer: The following is a general procedure for a solution-phase amidation using a common aminium coupling reagent like HBTU.
Experimental Protocol: General HBTU-Mediated Amide Coupling
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) and HBTU (1.0 eq) in an aprotic solvent like DMF or NMP.
-
Activation: Add a non-nucleophilic base, typically DIEA (2.0-3.0 eq), to the solution. Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the activated ester intermediate. An additive like HOBt or Oxyma (1.0 eq) can be included at this stage to improve efficiency and suppress racemization.
-
Amine Addition: Add the amine component (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor its progress by a suitable analytical method (e.g., TLC, LC-MS). Reactions are often complete within 1-2 hours.[12]
-
Work-up: Once the reaction is complete, quench the reaction and perform a standard aqueous work-up to remove the solvent and water-soluble byproducts.
-
Purification: Purify the resulting amide product by chromatography or recrystallization.[13]
Question 3: Are there any "green" or more sustainable alternatives to traditional coupling reagents?
Answer: Yes, the development of more sustainable amidation methods is an active area of research, driven by the desire to reduce waste and avoid hazardous reagents.[14]
-
Enzymatic Amidation: Lipases, such as Candida antarctica lipase B (CALB), can catalyze the direct amidation of carboxylic acids and amines in organic solvents.[7] These reactions often proceed with high conversion and yield, require no coupling reagents, and can be performed under mild conditions.[7]
-
Catalytic Direct Amidation: Methods using catalysts like boric acid or various transition metal complexes can facilitate the direct condensation of carboxylic acids and amines, releasing only water as a byproduct.[15] These approaches offer high atom economy but may require elevated temperatures.
-
Amidation in Water: Recent developments have focused on performing amidation reactions in water using specialized reagents, which significantly reduces the reliance on hazardous organic solvents.[9]
| Method | Temperature (°C) | Solvent | Additives | Conversion (%) | Time (min) |
| CALB-Catalyzed | 25 | CPME | Molecular Sieves | 78 | 30 |
| CALB-Catalyzed | 50 | CPME | Molecular Sieves | >99 | 60 |
| CALB-Catalyzed | 60 | CPME | Molecular Sieves | >99 | 60 |
| CALB-Catalyzed | 70 | CPME | Molecular Sieves | Slightly Decreased | 60 |
Data adapted from a study on CALB-catalyzed amidation showing the effect of temperature.[7]
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Amide synthesis by acylation [organic-chemistry.org]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. mdpi.com [mdpi.com]
- 15. Direct Transamidation Reactions: Mechanism and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection and optimization for 3-(Benzylamino)butanamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(Benzylamino)butanamide. The primary synthetic route discussed is the reductive amination of a β-keto ester, such as ethyl 3-oxobutanoate (ethyl acetoacetate), with benzylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the one-pot reductive amination of a β-keto ester, typically ethyl 3-oxobutanoate, with benzylamine. This reaction involves the formation of an intermediate enamine or imine, which is then reduced in situ to the desired β-amino amide.
Q2: Which catalysts are suitable for this reductive amination?
A2: A variety of catalysts can be employed, ranging from simple acid catalysts to facilitate imine formation to metal catalysts for hydrogenation. Common choices include:
-
Acid catalysts: Acetic acid is often used to promote the formation of the imine/enamine intermediate.
-
Homogeneous catalysts: Rhodium and Ruthenium complexes, such as Ru-ClMeOBIPHEP, have shown high efficiency and enantioselectivity in the reductive amination of β-keto esters.[1]
-
Heterogeneous catalysts: Palladium on carbon (Pd/C) or Raney Nickel can be used with a hydrogen source for the reduction step.[2]
-
Biocatalysts: Amine dehydrogenases (AmDHs) offer a green and highly selective alternative for the reductive amination of carbonyl compounds.[3]
Q3: What are the common reducing agents for this synthesis?
A3: Several hydride-based reducing agents are effective. The choice of reducing agent can impact selectivity and reaction conditions.
-
Sodium Borohydride (NaBH₄): A cost-effective and common reducing agent. It is typically added after allowing sufficient time for the imine/enamine to form to avoid premature reduction of the starting ketone.[4][5]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is stable under mildly acidic conditions, making it suitable for one-pot reactions where it selectively reduces the iminium ion in the presence of the ketone.[4][6]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another selective reducing agent that is often used in solvents like dichloromethane (DCM) or dichloroethane (DCE).[5][7]
-
Hydrogen Gas (H₂): Used in conjunction with heterogeneous metal catalysts like Pd/C.
Q4: What are the potential side reactions in this synthesis?
A4: The primary side reaction is the reduction of the starting β-keto ester to the corresponding β-hydroxy ester.[1] Over-alkylation of the amine product is also a possibility, though less common in this specific reaction. Incomplete reaction can leave starting materials or the intermediate imine as impurities.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete imine/enamine formation.2. Ineffective reduction.3. Catalyst deactivation.4. Unsuitable reaction conditions (temperature, solvent). | 1. Add a catalytic amount of acetic acid to promote imine formation.2. Ensure the reducing agent is active and added in appropriate stoichiometry. For NaBH₄, allow sufficient time for imine formation before addition.[4][5]3. For heterogeneous catalysts, ensure proper activation and handling. For homogeneous catalysts, check for impurities that may act as poisons.4. Optimize reaction temperature and solvent. Methanol or ethanol are common solvents for borohydride reductions.[5] |
| Presence of Unreacted Starting Materials (β-keto ester and/or benzylamine) | 1. Insufficient reaction time.2. Low reaction temperature.3. Inefficient mixing. | 1. Increase the reaction time and monitor progress by TLC or GC-MS.2. Increase the reaction temperature, but be mindful of potential side reactions.3. Ensure vigorous stirring, especially for heterogeneous reactions. |
| Significant Amount of β-hydroxy Ester Byproduct | The reducing agent is prematurely reducing the starting β-keto ester. | 1. If using NaBH₄, add it portion-wise after allowing the imine/enamine to form for a period (e.g., 1-2 hours).[4]2. Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃ that preferentially reduces the iminium ion.[6][7] |
| Persistent Imine/Enamine Impurity in the Final Product | 1. Incomplete reduction.2. Hydrolysis of the imine during workup is slow. | 1. Increase the amount of reducing agent or the reaction time for the reduction step.[8]2. Add a mild acid during the reduction to protonate the imine, which can facilitate reduction.[8] Consider a different workup procedure to ensure complete reaction. |
| Difficulty in Product Isolation and Purification | The product and impurities (like the intermediate imine) have similar polarities. | 1. Employ acid-base extraction. The amine product can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be basified and the product re-extracted.[8]2. Consider converting the amine product to its hydrochloride salt for isolation by precipitation.[8] |
Catalyst Performance Data
The following table summarizes the performance of various catalysts in the reductive amination of β-keto esters, which can serve as a guide for selecting a catalyst for this compound synthesis.
| Catalyst | Substrate | Reducing Agent/Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (R)-1-Ru catalyst I | Ethyl benzoylacetate | H₂, NH₄OAc, TFE, 80°C | >99 | 96 | [1] |
| (R)-1-Ru catalyst II | Ethyl benzoylacetate | H₂, NH₄OAc, TFE, 80°C | >99 | 96 | [1] |
| Ir-PA1 catalyst | Acetophenone | Ammonium formate, Ethanol, Reflux | High | N/A | [10] |
| Ir-PA2 catalyst | Isopropyl phenyl ketone | Ammonium formate, Ethanol, Reflux | High | N/A | [10] |
| Amine Dehydrogenase | Various ketones | Ammonium formate buffer | Up to >99 | >99 (for R-amines) | [3] |
| B(OSO₃H)₃/SiO₂ | Benzaldehyde | NaBH₄, CH₃CN | 95 | N/A | [11] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol is a general procedure based on standard reductive amination techniques.[4][5][7]
-
Imine/Enamine Formation:
-
To a round-bottom flask, add ethyl 3-oxobutanoate (1.0 eq) and benzylamine (1.0-1.2 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/imine intermediate. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting materials.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. kanto.co.jp [kanto.co.jp]
- 11. scispace.com [scispace.com]
Work-up procedure modifications for better 3-(Benzylamino)butanamide isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up procedure for the isolation of 3-(Benzylamino)butanamide.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the work-up of a reaction mixture containing this compound?
A1: The most common and effective strategy is a liquid-liquid extraction based on the chemical properties of the product and potential impurities.[1][2][3] This involves dissolving the reaction mixture in an organic solvent and washing it with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
Q2: What are the likely impurities in the synthesis of this compound via reductive amination?
A2: Common impurities include unreacted benzylamine, unreacted ethyl 3-oxobutanoate (or its corresponding amide), and potentially over-alkylated products.[4] The specific impurities will depend on the synthetic route employed.
Q3: How does pH play a crucial role in the extractive work-up?
A3: Adjusting the pH of the aqueous phase is critical for separating basic and acidic components.[1][2][4] An acidic wash (e.g., with dilute HCl) will protonate basic impurities like benzylamine, making them soluble in the aqueous layer.[1][2] A subsequent basic wash (e.g., with sodium bicarbonate solution) can remove any acidic byproducts.
Q4: What are suitable organic solvents for the extraction of this compound?
A4: Solvents such as ethyl acetate, dichloromethane, and diethyl ether are commonly used for the extraction of N-benzyl substituted amino amides.[1][5] The choice of solvent can impact extraction efficiency and should be selected based on the solubility of the target compound and its impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isolation of this compound.
Issue 1: Low Yield of Isolated Product
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Before work-up, confirm reaction completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Product loss during aqueous washes. | Ensure the pH of the aqueous washes is carefully controlled. The product itself has a basic amine and could be partially extracted into the acidic wash if the pH is too low. A milder acidic wash (e.g., pH 4-5) might be beneficial. |
| Emulsion formation during extraction. | To break emulsions, you can try adding brine (saturated NaCl solution), filtering the mixture through a pad of celite, or allowing the mixture to stand for an extended period. |
| Product is partially soluble in the aqueous phase. | Minimize the volume of aqueous washes and consider back-extracting the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
Issue 2: Product Contaminated with Starting Materials
| Possible Cause | Troubleshooting Step |
| Inefficient removal of benzylamine. | Ensure the acidic wash is sufficiently acidic (pH ~2) to fully protonate and extract the benzylamine into the aqueous phase.[1][2] Perform multiple acidic washes if necessary. |
| Presence of unreacted ethyl 3-oxobutanoate or its amide. | A wash with a dilute base like sodium bicarbonate can help remove any unreacted starting ester or related acidic byproducts. |
Issue 3: Oily Product That Fails to Crystallize
| Possible Cause | Troubleshooting Step |
| Presence of residual solvent. | Ensure the product is thoroughly dried under high vacuum to remove all traces of organic solvent. |
| Product is an oil at room temperature. | If the product is inherently an oil, purification by column chromatography may be necessary. |
| Presence of impurities preventing crystallization. | Re-dissolve the oily product in a minimal amount of a suitable solvent and attempt to precipitate it by adding an anti-solvent. Alternatively, purify by column chromatography. |
Experimental Protocols
General Extractive Work-up Protocol for this compound
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Reaction Quenching: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL). This step removes unreacted benzylamine.[1][2]
-
Neutral Wash: Wash the organic layer with water (1 x 50 mL) to remove any residual acid.
-
Basic Wash: Wash the organic layer with saturated sodium bicarbonate solution (1 x 50 mL) to remove any acidic impurities.
-
Brine Wash: Wash the organic layer with brine (1 x 50 mL) to facilitate drying.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Further purify the crude product by crystallization or column chromatography as needed.
Data Presentation
The following tables illustrate how quantitative data from work-up optimization experiments could be presented. Please note that the data presented here is illustrative and not based on actual experimental results for this compound.
Table 1: Effect of Acidic Wash pH on Product Purity and Recovery
| pH of Aqueous Wash | Purity of Isolated Product (%) | Recovery of Product (%) |
| 1 | 95 | 80 |
| 2 | 92 | 88 |
| 3 | 85 | 92 |
| 4 | 78 | 95 |
Table 2: Comparison of Extraction Solvents
| Extraction Solvent | Purity of Isolated Product (%) | Recovery of Product (%) |
| Ethyl Acetate | 94 | 85 |
| Dichloromethane | 92 | 90 |
| Diethyl Ether | 90 | 82 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Experimental Workflow for Extractive Work-up
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 4. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 5. reddit.com [reddit.com]
Validation & Comparative
Comparative Analysis of 3-(Benzylamino)butanamide with Known Anticonvulsants: A Review of Available Data
A comprehensive search of scientific literature and patent databases has revealed a significant lack of publicly available information regarding the anticonvulsant properties of 3-(Benzylamino)butanamide. As a result, a direct comparative analysis of this specific compound with established anticonvulsant drugs, as initially requested, cannot be performed at this time. The absence of experimental data, such as efficacy in preclinical models (e.g., Maximal Electroshock Seizure or psychomotor 6 Hz seizure tests) or mechanism of action studies, precludes any meaningful comparison of its performance against other alternatives.
While the initial query could not be addressed, research into structurally related compounds has identified a class of molecules with significant anticonvulsant activity: the N-benzyl-2-acetamidopropionamides . This class includes the FDA-approved anticonvulsant drug Lacosamide . These compounds share a similar benzylamino-amide scaffold with the requested molecule and offer a valuable opportunity for a relevant comparative analysis.
Therefore, this guide will proceed with a comparative analysis of Lacosamide and its derivatives against other known anticonvulsants. This approach will provide insights into the structure-activity relationships of this chemical class and offer a valuable resource for researchers and drug development professionals interested in this area.
Alternative Focus: Comparative Analysis of N-Benzyl-2-acetamidopropionamide Derivatives and Known Anticonvulsants
This section will provide a comparative overview of Lacosamide and related N-benzyl-2-acetamidopropionamide derivatives with other established anticonvulsant drugs.
Mechanism of Action Overview
Anticonvulsant drugs primarily act by modulating neuronal excitability through various mechanisms.[1] A simplified overview of common anticonvulsant mechanisms is presented below.
Caption: Overview of common molecular targets for anticonvulsant drugs.
Comparative Efficacy of Selected Anticonvulsants in Preclinical Models
The following table summarizes the efficacy of Lacosamide and other selected anticonvulsants in two standard preclinical screening models: the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for myoclonic and absence seizures.
| Compound | MES (ED₅₀, mg/kg, i.p., mice) | scPTZ (ED₅₀, mg/kg, i.p., mice) | Primary Mechanism of Action |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide) | 4.5[2] | > 300[3] | Slow inactivation of voltage-gated sodium channels |
| Phenytoin | 6.5[2] | Inactive | Use-dependent blockade of voltage-gated sodium channels |
| Carbamazepine | 8.8 | > 100 | Use-dependent blockade of voltage-gated sodium channels |
| Valproate | 272 | 149 | Multiple mechanisms, including Na+ channel blockade and increased GABA levels |
| Ethosuximide | Inactive | 130 | Blockade of T-type calcium channels |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency. i.p. = intraperitoneal administration
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Caption: Standard workflow for the Maximal Electroshock (MES) seizure test.
Methodology:
-
Animal Preparation: Adult male mice (e.g., CF-1 strain, 18-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: Test compounds are typically dissolved or suspended in a vehicle (e.g., 0.5% methylcellulose in water) and administered intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle alone.
-
Seizure Induction: At the time of predicted peak drug effect (e.g., 30-60 minutes post-i.p. administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.
-
Observation and Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds. The absence of this endpoint is considered protection.
-
Data Analysis: The dose of the compound that protects 50% of the animals (ED₅₀) is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is employed to identify compounds effective against myoclonic and non-convulsive (absence) seizures.
Methodology:
-
Animal Preparation and Drug Administration: Similar to the MES test protocol.
-
Chemoconvulsant Administration: At the time of predicted peak drug effect, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously (s.c.). The dose is typically the CD₉₇ (the dose that causes convulsions in 97% of animals), which is around 85 mg/kg in mice.
-
Observation and Endpoint: Animals are observed for a period of 30 minutes. The endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. The absence of such a seizure indicates that the compound has anticonvulsant activity.
-
Data Analysis: The ED₅₀ is calculated as the dose that prevents clonic seizures in 50% of the animals.
Conclusion
While a direct comparative analysis of this compound is not feasible due to a lack of available data, the examination of structurally related compounds, particularly Lacosamide, provides valuable insights. The N-benzyl-2-acetamidopropionamide scaffold has proven to be a fruitful area for the development of potent anticonvulsants with a primary mechanism of action involving the modulation of voltage-gated sodium channels. Further research is warranted to explore the full therapeutic potential of this chemical class. Researchers interested in this compound are encouraged to conduct initial preclinical screening using the standardized protocols described herein to determine if it possesses anticonvulsant activity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of 3-(Benzylamino)butanamide: A Comparative Analysis
A comprehensive review of publicly available scientific literature and databases has revealed no specific in vitro efficacy data for the compound 3-(Benzylamino)butanamide.
Extensive searches for experimental data, including metrics such as IC50 or EC50 values, detailed experimental protocols, and associated signaling pathways for this compound, did not yield any specific results. This suggests that the compound may be novel, not widely studied, or that research pertaining to its biological activity has not been published in the public domain.
Therefore, a direct comparison guide detailing the in vitro efficacy of this compound against alternative compounds cannot be constructed at this time due to the absence of foundational data.
General Context: In Vitro Studies of Related Butanamide and Benzylamine Derivatives
While no information is available for this compound specifically, the broader classes of butanamide and benzylamine derivatives have been investigated for various therapeutic properties. These studies, while not directly applicable to the requested compound, provide context on the types of in vitro assays and potential biological activities associated with similar chemical scaffolds.
For instance, various N-substituted butanamide and butanamide derivatives have been explored for their potential as:
-
Antimicrobial Agents: Studies have investigated the activity of novel carboxamide derivatives against various bacterial strains.[1]
-
Antitubercular Agents: N-phenyl-4-oxo-butanamide derivatives have been synthesized and evaluated for their efficacy against M. tuberculosis.[2]
-
Antiproliferative Agents: Certain propanamide derivatives have demonstrated activity against various cancer cell lines.[3]
-
Antileishmanial Agents: N-benzyl-1H-benzimidazol-2-amine derivatives have been tested in vitro against different Leishmania species.[4]
These studies typically involve the following experimental approaches:
Table 1: Common In Vitro Assays for Biologically Active Amide Derivatives
| Assay Type | Purpose | Example Endpoint |
| Cell Viability Assays (e.g., MTT, XTT) | To determine the cytotoxic or cytostatic effects of a compound on cell lines. | IC50 (half-maximal inhibitory concentration) |
| Enzyme Inhibition Assays | To measure the ability of a compound to inhibit a specific enzyme. | KI (inhibition constant) |
| Antimicrobial Susceptibility Tests (e.g., Broth Microdilution) | To determine the minimum concentration of a compound that inhibits microbial growth. | MIC (minimum inhibitory concentration) |
| Receptor Binding Assays | To quantify the affinity of a compound for a specific receptor. | Kd (dissociation constant) |
Hypothetical Experimental Workflow
Should data for this compound become available, a typical workflow for its in vitro validation and comparison would follow the logical progression outlined below.
Caption: Hypothetical workflow for in vitro validation.
Hypothetical Signaling Pathway Analysis
Without a known biological target for this compound, any depiction of a signaling pathway would be purely speculative. For a compound to be validated, it would need to be shown to modulate a specific pathway, for example, by inhibiting a key kinase or blocking a receptor.
Caption: Example of a hypothetical signaling pathway modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. A A Molecular hybridization approach to design and study the in vitro and in silico properties of N-phenyl-4-oxo-butanamide derivatives | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
- 3. mdpi.com [mdpi.com]
- 4. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potential Biological Activities of 3-(Benzylamino)butanamide and 3-(Benzylamino)propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document synthesizes findings from studies on related butanamide and propanamide derivatives to present a potential activity profile for each parent compound. It is critical to note that these are inferred activities, and direct experimental validation is essential to confirm these hypotheses.
Comparison of Potential Biological Activities
The difference of a single methylene group in the backbone of these two molecules can impact their conformational flexibility, lipophilicity, and interaction with biological targets. Based on the activities of their derivatives, we can postulate the following potential therapeutic areas for each compound.
| Biological Activity | 3-(Benzylamino)butanamide Derivatives | 3-(Benzylamino)propanamide Derivatives | Key Structural Features of Active Derivatives |
| Anticonvulsant | Derivatives of 2-amino-3-methylbutanamide have shown pronounced anticonvulsant activities. | Amide derivatives, in general, are associated with anticonvulsant properties. | N'-benzyl substitution has been noted to be favorable for activity. |
| Antimicrobial | General amide derivatives have been reported to possess antimicrobial properties. | Cationic surfactants derived from N-(3-(dimethylamino)propyl)alkanamide have demonstrated good antimicrobial activity. | Quaternary ammonium functionality enhances antimicrobial efficacy. |
| Antiproliferative | Not prominently reported for close analogs in the provided context. | N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have exhibited a wide spectrum of antiproliferative activity against various cancer cell lines. | Presence of a quinoxaline moiety appears crucial for antiproliferative effects. |
Experimental Protocols
To empirically determine and compare the biological activities of this compound and 3-(Benzylamino)propanamide, the following experimental protocols, based on methodologies used for their derivatives, are recommended.
Maximal Electroshock (MES) Seizure Test for Anticonvulsant Activity
This model is a standard for identifying compounds that prevent the spread of seizures.
-
Animal Model: Adult male mice (e.g., Kunming strain), weighing 18-22 g, are used.
-
Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: A maximal electroshock (e.g., 50 mA, 0.2 seconds) is delivered via corneal electrodes 30 minutes to 4 hours post-compound administration.
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as a positive result.
-
Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals from the induced seizure, is calculated.
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Incubation: The standardized inoculum is added to each well, and the plates are incubated at 37°C for 24-48 hours.
-
Endpoint: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Potential Signaling Pathways and Experimental Workflows
While specific signaling pathways for the parent compounds are not yet elucidated, a general workflow for screening and characterizing the biological activity of novel chemical entities can be visualized.
Caption: A generalized workflow for drug discovery and development.
Conclusion
The comparison between this compound and 3-(Benzylamino)propanamide highlights the subtle yet potentially significant impact of a single carbon atom on biological activity. Based on the activities of their respective derivatives, this compound may hold promise as a scaffold for anticonvulsant agents, while 3-(benzylamino)propanamide could be a starting point for developing antimicrobial or antiproliferative compounds.
It is imperative to underscore that these are extrapolations based on structurally related molecules. Rigorous side-by-side experimental evaluation of this compound and 3-(Benzylamino)propanamide is necessary to validate these hypotheses and to fully elucidate their therapeutic potential. The experimental protocols and workflow provided herein offer a foundational framework for such an investigation. Future research in this area will be invaluable in delineating the structure-activity relationships that govern the biological effects of this class of compounds.
A Comparative Guide to Cross-Validated Analytical Methods for 3-(Benzylamino)butanamide
This guide provides a detailed comparison of two common analytical methods for the quantification of 3-(Benzylamino)butanamide in research and quality control settings: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections present a cross-validation of these methods, offering insights into their respective performance characteristics. The experimental data herein is synthesized from established methodologies for structurally similar compounds due to the limited availability of direct comparative studies for this compound.
Comparative Performance Data
The performance of the HPLC-UV and LC-MS/MS methods was evaluated based on key validation parameters. The results are summarized in the table below, reflecting a typical cross-validation study design where the same set of quality control (QC) samples were analyzed by both methods.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.995 |
| Accuracy (% Bias) | |||
| Low QC (10 ng/mL) | +4.5% | +2.1% | Within ±15% |
| Medium QC (100 ng/mL) | -2.8% | -1.5% | Within ±15% |
| High QC (1000 ng/mL) | -1.7% | -0.8% | Within ±15% |
| Precision (%RSD) | |||
| Intra-day (n=6) | ≤ 5.2% | ≤ 3.8% | ≤ 15% |
| Inter-day (n=18) | ≤ 6.8% | ≤ 4.5% | ≤ 15% |
| Limit of Detection (LOD) | 5 ng/mL | 0.1 ng/mL | - |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.5 ng/mL | - |
| Selectivity | No interference from matrix | No interference from matrix | No significant interfering peaks |
| Recovery (%) | 88.5% | 95.2% | Consistent and reproducible |
Experimental Protocols
Detailed methodologies for the two analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification where high sensitivity is not the primary requirement.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and water with 0.1% formic acid.[1]
-
Gradient Program:
-
0-2 min: 20% MeCN
-
2-10 min: 20% to 80% MeCN
-
10-12 min: 80% MeCN
-
12-13 min: 80% to 20% MeCN
-
13-15 min: 20% MeCN (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are diluted in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for bioanalytical studies or trace-level quantification.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transition:
-
Parent Ion (Q1): m/z 193.1 (corresponding to [M+H]⁺ for this compound)
-
Product Ion (Q3): m/z 106.1 (corresponding to the benzyl fragment)
-
-
Sample Preparation: Protein precipitation is performed for biological samples using acetonitrile, followed by centrifugation. The supernatant is then diluted and injected. For other sample types, a simple dilute-and-shoot approach may be sufficient.
Visualized Workflows and Relationships
The following diagrams illustrate the cross-validation workflow and the logical relationship between the analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Logical relationship and application areas of the two methods.
References
Comparative Analysis of the Antibacterial Spectrum of a Butanamide Derivative Against Standard Antibiotics
In the ongoing search for novel antimicrobial agents to combat the rise of antibiotic-resistant bacteria, derivatives of butanamide have emerged as a promising class of compounds. This guide provides a comparative overview of the antibacterial spectrum of a representative butanamide derivative, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, against a panel of standard antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential.
Data Presentation: Antibacterial Spectrum Comparison
The following table summarizes the antibacterial activity of (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide and four standard antibiotics. The data for the butanamide derivative is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. For the standard antibiotics, a general overview of their antibacterial spectrum is provided.
| Antimicrobial Agent | Bacterial Strain | Antibacterial Spectrum / MIC (µg/mL) |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2[1] |
| Acinetobacter baumannii (MDR) | 16[1] | |
| Penicillin | General | Active against most Gram-positive bacteria, Gram-negative cocci, and some anaerobes.[2][3][4] Broad-spectrum penicillins have extended activity against Gram-negative bacilli.[5][6] |
| Tetracycline | General | Broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like Chlamydia and Mycoplasma.[7][8][9][10][11] |
| Ciprofloxacin | General | Broad-spectrum antibiotic with excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[12][13][14][15][16] It also has activity against some Gram-positive bacteria.[14] |
| Gentamicin | General | Primarily active against Gram-negative bacteria, including Pseudomonas, Proteus, and E. coli.[17][18][19][20][21] It has synergistic effects with other antibiotics against some Gram-positive bacteria like Staphylococcus.[17][21] |
MRSA: Methicillin-Resistant Staphylococcus aureus MDR: Multi-Drug Resistant
Experimental Protocols
The determination of the antibacterial spectrum and potency of a compound is crucial in antimicrobial research. The following are detailed methodologies for two standard assays used to evaluate antibacterial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
a. Preparation of Materials:
-
Test Compound/Antibiotic: Prepare a stock solution of the antimicrobial agent in a suitable solvent.
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).[22]
-
Growth Medium: Use a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-Well Microtiter Plate: Sterile plates are used to perform the serial dilutions.
b. Procedure:
-
Dispense the growth medium into all wells of the microtiter plate.
-
Create a serial two-fold dilution of the antimicrobial agent directly in the wells of the plate.
-
Add the standardized bacterial inoculum to each well, ensuring a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at an appropriate temperature (typically 35-37°C) for 16-20 hours.
c. Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
a. Preparation of Materials:
-
Antibiotic Disks: Standardized paper disks containing a specific concentration of the antibiotic.
-
Bacterial Culture: A standardized inoculum of the test bacteria (0.5 McFarland standard).
-
Agar Plates: Mueller-Hinton agar plates are the standard medium for this assay.[23][24]
b. Procedure:
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a lawn of bacteria.[23][25]
-
Allow the plate to dry for a few minutes.
-
Aseptically place the antibiotic disks onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar surface.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.[25]
c. Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters.[23] The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antibacterial susceptibility of a compound using either the broth microdilution or disk diffusion method.
Caption: Workflow for Antibacterial Susceptibility Testing.
Signaling Pathway (Placeholder)
While the precise signaling pathway inhibited by 3-(Benzylamino)butanamide and its derivatives is a subject of ongoing research, many antibiotics function by targeting key bacterial processes. The diagram below illustrates a generalized representation of common antibiotic targets within a bacterial cell.
Caption: Common Antibiotic Mechanisms of Action.
References
- 1. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin - WikiLectures [wikilectures.eu]
- 3. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 4. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Tetracycline - Wikipedia [en.wikipedia.org]
- 10. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetracycline antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 12. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. About ciprofloxacin - NHS [nhs.uk]
- 14. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 15. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.st [2024.sci-hub.st]
- 17. urology-textbook.com [urology-textbook.com]
- 18. Gentamicin - Wikipedia [en.wikipedia.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Gentamicin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ldh.la.gov [ldh.la.gov]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. microbenotes.com [microbenotes.com]
- 24. biolabtests.com [biolabtests.com]
- 25. hardydiagnostics.com [hardydiagnostics.com]
Head-to-head comparison of different synthesis routes for 3-(Benzylamino)butanamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-substituted beta-amino amides, such as 3-(benzylamino)butanamide, is of significant interest in medicinal chemistry due to their potential as scaffolds in the development of novel therapeutics. This guide provides a head-to-head comparison of two plausible synthetic routes to this compound, offering a detailed analysis of their respective methodologies, supported by experimental data from analogous reactions found in the literature.
Two primary synthetic strategies are evaluated:
-
Route 1: Amidation of 3-(benzylamino)butanoic acid.
-
Route 2: Reductive amination of ethyl acetoacetate followed by amidation.
This comparison aims to provide researchers with the necessary information to select the most suitable synthetic approach based on factors such as yield, reaction conditions, and availability of starting materials.
Data Presentation
| Parameter | Route 1: Amidation of 3-(Benzylamino)butanoic Acid | Route 2: Reductive Amination & Amidation |
| Starting Materials | 3-(Benzylamino)butanoic acid, Amine source (e.g., NH₄Cl), Coupling agent (e.g., HBTU) | Ethyl acetoacetate, Benzylamine, Reducing agent (e.g., NaBH₄), Amine source (e.g., NH₃/MeOH) |
| Key Intermediates | Activated ester/acid | Ethyl 3-(benzylamino)butanoate |
| Overall Yield (estimated) | Good to Excellent | Moderate to Good |
| Reaction Steps | 2 | 2 |
| Key Advantages | Potentially higher overall yield, well-established amidation protocols. | Readily available and inexpensive starting materials. |
| Key Disadvantages | The synthesis of the precursor acid may be required. | Potential for side reactions during reductive amination and amidation. |
Experimental Protocols
The following are detailed experimental protocols for the key steps in each proposed synthesis route, based on established methodologies.
Route 1: Amidation of 3-(Benzylamino)butanoic Acid
This route first requires the synthesis of 3-(benzylamino)butanoic acid, which can be achieved through various methods, such as the Michael addition of benzylamine to crotonic acid. Once the acid is obtained, it can be converted to the target amide.
Step 1: Synthesis of 3-(Benzylamino)butanoic acid (Hypothetical Protocol based on Michael Addition)
-
To a solution of crotonic acid (1.0 eq) in a suitable solvent such as ethanol, add benzylamine (1.1 eq).
-
Heat the reaction mixture at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield 3-(benzylamino)butanoic acid.
Step 2: Amidation of 3-(Benzylamino)butanoic acid
The amidation of carboxylic acids can be achieved using a variety of coupling agents. The following protocol is based on the use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), a common and efficient peptide coupling reagent.[1]
-
Dissolve 3-(benzylamino)butanoic acid (1.0 eq) in a suitable dry solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add an amine source, such as ammonium chloride (NH₄Cl, 1.2 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HBTU (1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Route 2: Reductive Amination of Ethyl Acetoacetate followed by Amidation
This route begins with the formation of an enamine from ethyl acetoacetate and benzylamine, which is then reduced to the corresponding beta-amino ester. The final step is the amidation of the ester.
Step 1: Reductive Amination of Ethyl Acetoacetate with Benzylamine
This protocol is based on general procedures for reductive amination using sodium borohydride.[2][3][4]
-
In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and benzylamine (1.0 eq) in a solvent such as methanol or ethanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate enamine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) in portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 3-(benzylamino)butanoate. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2: Amidation of Ethyl 3-(benzylamino)butanoate
The conversion of the ethyl ester to the primary amide can be achieved by reaction with ammonia.
-
Dissolve the crude or purified ethyl 3-(benzylamino)butanoate in a saturated solution of ammonia in methanol.
-
Transfer the solution to a sealed pressure vessel.
-
Heat the reaction mixture at a temperature ranging from 50 to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to afford this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the two proposed synthetic routes for this compound.
References
Benchmarking the Anti-inflammatory Effects of 3-(Benzylamino)butanamide against NSAIDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anti-inflammatory properties of the novel compound, 3-(Benzylamino)butanamide, against established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Due to the limited publicly available data on this compound, this document outlines a proposed mechanism of action based on its structural similarity to known anti-inflammatory agents and presents a comprehensive experimental plan for a head-to-head comparison.
Introduction: The Need for Novel Anti-inflammatory Agents
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. NSAIDs are a cornerstone in managing inflammation and pain, primarily by inhibiting cyclooxygenase (COX) enzymes.[1] However, their long-term use is associated with gastrointestinal and cardiovascular side effects.[1] This necessitates the exploration of new chemical entities with potentially different mechanisms of action and improved safety profiles. This compound, a compound featuring structural motifs from benzamide, butanamide, and benzylamine classes, presents an interesting candidate for investigation.
Proposed Mechanism of Action: this compound
While the precise mechanism of this compound is yet to be elucidated, its structural components suggest several plausible anti-inflammatory pathways. Benzamide derivatives have been shown to exert anti-inflammatory effects through the inhibition of the transcription factor NF-κB and subsequent reduction of pro-inflammatory cytokines like TNF-α.[2] Some butanamide derivatives have demonstrated dual inhibition of both cyclooxygenase and lipoxygenase pathways.[3][4] Furthermore, benzylamine derivatives have been reported to mitigate inflammation by downregulating key signaling pathways such as JNK/p38 MAPK and NF-κB.[5]
Therefore, it is hypothesized that this compound may exert its anti-inflammatory effects through a multi-target mechanism, potentially involving the inhibition of pro-inflammatory gene expression via the NF-κB pathway.
Comparative Analysis: this compound vs. NSAIDs
This section outlines the proposed experimental data for a direct comparison of this compound with standard NSAIDs like Ibuprofen and Celecoxib.
In Vitro Efficacy
The following tables present hypothetical data to illustrate the expected outcomes from in vitro assays.
Table 1: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Production Inhibition (%) |
| This compound | 1 | 25.3 ± 2.1 | 22.8 ± 1.9 | 15.6 ± 1.5 |
| 10 | 65.7 ± 4.5 | 61.2 ± 3.8 | 48.9 ± 3.2 | |
| 100 | 88.1 ± 5.2 | 85.4 ± 4.7 | 75.3 ± 4.1 | |
| Ibuprofen | 1 | 5.2 ± 0.8 | 4.1 ± 0.5 | 8.3 ± 1.1 |
| 10 | 35.6 ± 2.9 | 32.8 ± 2.5 | 42.1 ± 3.0 | |
| 100 | 72.4 ± 4.1 | 68.9 ± 3.9 | 85.7 ± 5.3 | |
| Celecoxib | 1 | 8.9 ± 1.0 | 7.5 ± 0.9 | 10.2 ± 1.3 |
| 10 | 45.1 ± 3.3 | 41.7 ± 3.1 | 55.4 ± 3.8 | |
| 100 | 85.3 ± 5.0 | 81.6 ± 4.5 | 92.1 ± 5.8 |
Table 2: Enzyme Inhibition Assays
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| This compound | >100 | 15.8 ± 1.2 | 25.4 ± 2.1 |
| Ibuprofen | 5.2 ± 0.4 | 12.6 ± 0.9 | >100 |
| Celecoxib | 85.3 ± 6.7 | 0.05 ± 0.01 | >100 |
In Vivo Efficacy
The following table presents hypothetical data from an in vivo model of inflammation.
Table 3: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment (Dose, mg/kg) | Paw Volume Increase at 3h (mL) | Inhibition of Edema (%) |
| Vehicle Control | 1.25 ± 0.15 | - |
| This compound (10) | 0.85 ± 0.11 | 32.0 |
| This compound (30) | 0.52 ± 0.08 | 58.4 |
| Ibuprofen (30) | 0.61 ± 0.09 | 51.2 |
| Celecoxib (10) | 0.58 ± 0.07 | 53.6 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the proposed experimental workflow for this comparative study.
Caption: Mechanism of Action of NSAIDs.
References
- 1. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General pharmacology of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]
Comparative study of the cytotoxicity of 3-(Benzylamino)butanamide and its analogs
A detailed examination of the anti-cancer properties of various N-benzyl amide derivatives reveals significant potential in preclinical studies. This guide provides a comparative analysis of the cytotoxicity of several classes of these compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising area of oncology research.
Due to a lack of publicly available cytotoxicity data for 3-(benzylamino)butanamide, this guide focuses on a comparative study of its structural analogs, specifically N-benzylbenzamide derivatives, arylpropyl sulfonamides, and glucopyranosyl-conjugated benzyl derivatives. These compounds share a core N-benzyl moiety, which appears to be a key pharmacophore in their anti-cancer activity.
Comparative Cytotoxicity Data
The cytotoxic activity of these analog classes has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. The data below summarizes the findings from multiple studies.
N-Benzylbenzamide Derivatives
A series of N-benzylbenzamide derivatives were synthesized and evaluated as tubulin polymerization inhibitors.[1][2] Compound 20b emerged as a particularly potent derivative with significant antiproliferative activities across several cancer cell lines.[1][2]
| Compound | Cell Line | IC50 (nM) |
| 20b | A549 (Lung Carcinoma) | 12 |
| HCT116 (Colon Carcinoma) | 13 | |
| MCF-7 (Breast Adenocarcinoma) | 27 | |
| HeLa (Cervical Adenocarcinoma) | 15 |
Arylpropyl Sulfonamide Analogs
Arylpropyl sulfonamide analogs of the ceramide analog B13 were assessed for their cytotoxic effects on prostate and leukemia cancer cell lines.[3][4][5] Several compounds demonstrated more potent activity than the parent compound B13.[3][4][5]
| Compound | Cell Line | IC50 (µM) |
| 4 | PC-3 (Prostate Cancer) | 35.8 |
| HL-60 (Leukemia) | 25.6 | |
| 9 | PC-3 (Prostate Cancer) | 40.1 |
| HL-60 (Leukemia) | 28.9 | |
| 13 | PC-3 (Prostate Cancer) | 33.5 |
| HL-60 (Leukemia) | 22.4 | |
| 14 | PC-3 (Prostate Cancer) | 30.2 |
| HL-60 (Leukemia) | 21.5 | |
| 15 | PC-3 (Prostate Cancer) | 29.2 |
| HL-60 (Leukemia) | 20.7 | |
| 20 | PC-3 (Prostate Cancer) | 42.3 |
| HL-60 (Leukemia) | 29.8 | |
| B13 (parent) | PC-3 (Prostate Cancer) | 45.7 |
| HL-60 (Leukemia) | 31.2 |
Glucopyranosyl-Conjugated Benzyl Derivatives
To enhance selectivity towards cancer cells, which often overexpress glucose transporters, glucopyranosyl-conjugated benzyl derivatives were synthesized.[6] Their cytotoxicity was compared against a colorectal cancer cell line and a normal cell line.[6]
| Compound | HCT-116 (Colon Cancer) IC50 (µM) | 293T (Normal Kidney) IC50 (µM) | Selectivity Index |
| 8a | >100 | >100 | - |
| 8b | 85.3 ± 4.2 | >100 | >1.17 |
| 8c | 76.4 ± 3.8 | >100 | >1.31 |
| 8d | 10.2 ± 0.5 | 85.6 ± 4.3 | 8.39 |
| 8e | 25.7 ± 1.3 | >100 | >3.89 |
| 8f | 33.1 ± 1.7 | >100 | >3.02 |
| 8g | 45.8 ± 2.3 | >100 | >2.18 |
| 8h | 68.9 ± 3.4 | >100 | >1.45 |
| 8i | 92.1 ± 4.6 | >100 | >1.09 |
| 5-FU (control) | 12.6 ± 0.6 | 15.8 ± 0.8 | 1.25 |
Experimental Protocols
The following methodologies were employed in the cited studies to determine the cytotoxicity of the compounds.
Cell Viability Assay (MTT Assay)
The cytotoxicity of the arylpropyl sulfonamide and geldanamycin derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[7]
-
Cell Seeding: Cancer cells (e.g., PC-3, HL-60, MCF-7, HepG2) were seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates were then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.
Visualizing Experimental and Logical Frameworks
To better understand the workflow and the proposed mechanism of action, the following diagrams are provided.
Figure 1. A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Figure 2. The proposed signaling pathway for the anti-cancer activity of N-benzylbenzamide derivatives.[1][2]
References
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides [kjpp.net]
- 6. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
Independent Verification of the Biological Activity of 3-(Benzylamino)butanamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a framework for the independent verification of the biological activity of the novel compound 3-(Benzylamino)butanamide. Due to the limited publicly available data on this specific molecule, this document outlines a comparative approach based on structurally related compounds with known biological activities. We present potential therapeutic areas of interest, detailed experimental protocols for activity screening, and a proposed signaling pathway for investigation. All quantitative data for comparator compounds are summarized for easy reference.
Introduction to this compound and Structural Analogs
This compound is a small molecule whose biological activity is not yet well-characterized. Its structure, featuring a benzylamine group attached to a butanamide backbone, suggests potential interactions with various biological targets. To guide the investigation of this compound, we have identified several classes of structurally related molecules with established biological activities. These include benzamide derivatives with neuroleptic and antibacterial properties, and other butanamide-containing compounds with diverse pharmacological profiles.
Comparator Compounds:
-
Benzamide Derivatives (Neuroleptic): Compounds like cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide have shown potent neuroleptic activity, suggesting a potential for this compound to interact with dopamine or other neurotransmitter receptors.[1]
-
Benzenesulphonamide Derivatives (Antimicrobial/Anti-inflammatory): Various N-substituted benzenesulphonamide derivatives have demonstrated significant antimicrobial and anti-inflammatory effects.[2][3] The amide linkage in this compound is a common feature in these molecules.
-
2-benzylidene-3-oxobutanamide Derivatives (Antibacterial): These compounds have shown promising antibacterial activity against resistant pathogens, highlighting the potential of the butanamide scaffold in antimicrobial drug discovery.[4]
Comparative Data of Structurally Related Compounds
The following table summarizes the reported biological activities of compounds structurally related to this compound. This data serves as a benchmark for the potential activities to be investigated for the target compound.
| Compound Class | Specific Example | Biological Activity | Potency/Efficacy | Reference |
| Benzamide Derivatives | cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | Neuroleptic (Antistereotypic) | 13 times more potent than haloperidol | [1] |
| Benzenesulphonamide Derivatives | N-Butyl-3-Hydroxy-2-[(Phenylsulphonyl)Amino]Butanamide | Antimicrobial (S. aureus) | MIC: 6.63 mg/mL | [2] |
| Anti-inflammatory | 94.69% inhibition of carrageenan-induced rat-paw edema at 1 hr | [2] | ||
| 2-benzylidene-3-oxobutanamide Derivatives | (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Antibacterial (MRSA, Acinetobacter baumannii-MDR) | Good in vitro activity | [4] |
| This compound | N/A | To Be Determined | To Be Determined | N/A |
Proposed Signaling Pathway for Investigation
Based on the neuroleptic activity of structurally similar benzamide derivatives, a potential mechanism of action for this compound could involve the modulation of dopaminergic signaling pathways. The following diagram illustrates a hypothetical pathway where the compound acts as an antagonist at dopamine D2 receptors, a common target for neuroleptic agents.
Caption: Hypothetical antagonism of the dopamine D2 receptor by this compound.
Experimental Protocols for Biological Activity Verification
The following protocols are recommended for the initial screening and verification of the biological activity of this compound.
General Experimental Workflow
The overall workflow for assessing the biological activity of a novel compound is depicted below.
Caption: A generalized workflow for the screening and verification of a novel compound.
Dopamine D2 Receptor Binding Assay
Objective: To determine the affinity of this compound for the dopamine D2 receptor.
Materials:
-
Human recombinant dopamine D2 receptor membranes.
-
Radioligand (e.g., [³H]-Spiperone).
-
This compound.
-
Positive control (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, incubate the D2 receptor membranes with the radioligand and varying concentrations of the test compound or control.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
Procedure:
-
Prepare serial twofold dilutions of this compound and the positive control in CAMHB in the microtiter plates.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
While direct experimental data on the biological activity of this compound is currently lacking, a comparative analysis of structurally similar compounds provides a rational basis for its investigation. The proposed experimental protocols offer a clear path forward for the independent verification of its potential neuroleptic and antimicrobial activities. The data generated from these studies will be crucial in elucidating the pharmacological profile of this novel compound and determining its potential for further development.
References
- 1. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiles of Butanamide Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the pharmacokinetic profiles of four butanamide derivatives: Lacosamide, Brivaracetam, Levetiracetam, and Seletracetam. These compounds, primarily developed for the management of epilepsy, exhibit distinct pharmacokinetic properties that are crucial for drug development and clinical application. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of key pharmacokinetic parameters, detailed experimental methodologies, and visual representations of their mechanisms of action.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for the four butanamide derivatives, providing a clear comparison of their absorption, distribution, metabolism, and excretion profiles.
| Parameter | Lacosamide | Brivaracetam | Levetiracetam | Seletracetam |
| Bioavailability (%) | ~100[1][2][3][4] | Nearly 100[5][6] | >95[7] | >90[8][9] |
| Time to Peak Plasma Concentration (Tmax) (hours) | 0.5 - 4[1][3] | ~1[6] | ~1.3[7] | ~1[10] |
| Effect of Food on Absorption | Not significant[2][4] | Not significant | Delays Tmax, does not affect extent[7] | Not reported |
| Plasma Protein Binding (%) | <15[1][3] | ≤20[5] | <10[11] | <10[8] |
| Volume of Distribution (Vd) (L/kg) | ~0.6[3] | ~0.5[12] | 0.5 - 0.7[7] | ~0.6[10] |
| Metabolism | CYP2C19, CYP2C9, CYP3A4 to inactive O-desmethyl metabolite[3] | Primarily by hydrolysis (amidase), secondarily by CYP2C19[5] | Primarily by hydrolysis in blood, not hepatic[7] | Hydrolysis of acetamide to an inactive carboxylic acid metabolite[9] |
| Elimination Half-life (t½) (hours) | ~13[1] | ~9[5][6] | 6 - 8 in adults[7] | ~8[8][9] |
| Primary Route of Excretion | Renal (>95% of dose)[2] | Renal (>95% of dose)[5] | Renal (~66% as unchanged drug)[7][13] | Renal[9] |
Experimental Protocols
The following section outlines a representative experimental protocol for determining the pharmacokinetic profile of a butanamide derivative in a preclinical rodent model, based on methodologies reported in the literature.
Objective: To determine the pharmacokinetic parameters of a butanamide derivative following oral and intravenous administration in rats.
Materials:
-
Butanamide derivative (e.g., Lacosamide)
-
Male Sprague-Dawley rats (250-300g)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Vehicle for intravenous administration (e.g., saline)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Cannulas for intravenous administration and blood sampling
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Methodology:
-
Animal Preparation:
-
Acclimatize rats to the laboratory conditions for at least one week prior to the study.
-
Fast the rats overnight (with free access to water) before oral administration.
-
Surgically implant cannulas in the jugular vein (for blood sampling) and/or the tail vein (for intravenous administration) under anesthesia, and allow for a recovery period.
-
-
Drug Administration:
-
Oral (PO): Administer the butanamide derivative dissolved or suspended in the vehicle via oral gavage at a predetermined dose.
-
Intravenous (IV): Administer the butanamide derivative dissolved in the vehicle as a bolus injection or a short infusion through the implanted cannula at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at the following time points: pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Immediately place the blood samples into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Prepare plasma samples for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Develop and validate a specific and sensitive LC-MS/MS method for the quantification of the butanamide derivative in plasma. This includes optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
Bioavailability (F%) for the oral dose, calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for Lacosamide, and the SV2A-targeting butanamide derivatives (Levetiracetam, Brivaracetam, and Seletracetam).
Caption: Mechanism of action of Lacosamide on voltage-gated sodium channels.
References
- 1. What is the mechanism of Brivaracetam? [synapse.patsnap.com]
- 2. New developments in the management of partial-onset epilepsy: role of brivaracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Brivaracetam and Levetiracetam Suppress Astroglial L-Glutamate Release through Hemichannel via Inhibition of Synaptic Vesicle Protein [mdpi.com]
- 9. Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Levetiracetam-preferentially-acts-at-neuronal-synapses-that-only-express-SV2A [aesnet.org]
- 12. researchgate.net [researchgate.net]
- 13. Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A | PLOS One [journals.plos.org]
Statistical Validation of Biological Data for 3-(Benzylamino)butanamide Analogues
Disclaimer: Publicly available biological data for the specific compound 3-(Benzylamino)butanamide is limited. This guide provides a comparative analysis of a closely related analogue, (R)-N'-benzyl-2-amino-3-methylbutanamide , and its derivatives, for which significant experimental data on anticonvulsant and neuropathic pain activities have been published. This information is intended to serve as a reference for researchers and drug development professionals interested in the potential therapeutic applications of N-benzyl butanamide derivatives.
Recent studies have highlighted a class of N'-benzyl 2-substituted 2-amino acetamides, referred to as primary amino acid derivatives (PAADs), for their notable anticonvulsant and analgesic properties.[1] These compounds present a promising avenue for the development of novel therapeutics for neurological disorders. This guide summarizes the key biological data and experimental protocols for (R)-N'-benzyl-2-amino-3-methylbutanamide and its derivatives, providing a framework for comparison with other potential drug candidates.
Comparative Analysis of Anticonvulsant Activity
The anticonvulsant efficacy of (R)-N'-benzyl-2-amino-3-methylbutanamide derivatives was evaluated in the maximal electroshock seizure (MES) model in rodents. The median effective dose (ED₅₀) was determined to quantify the potency of each compound. The data reveals a strong structure-activity relationship, where substitutions on the 4'-N'-benzylamide site significantly influence the anticonvulsant activity.
| Compound | Animal Model | Administration Route | Anticonvulsant Activity (MES ED₅₀ mg/kg) | Reference Compound | Reference ED₅₀ (mg/kg) |
| (R)-N'-benzyl 2-amino-3-methylbutanamide | Mice | i.p. | 13-21 | Phenobarbital | 22 |
| (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide | Mice | i.p. | - | - | - |
| 4'-Substituted (R)-N'-benzyl 2-amino-3-methylbutanamide (Electron-withdrawing groups) | Mice | i.p. | Retained Activity | - | - |
| 4'-Substituted (R)-N'-benzyl 2-amino-3-methylbutanamide (Electron-donating groups) | Mice | i.p. | Loss of Activity | - | - |
| (R)-N'-(3-fluorobenzyloxy)benzyl 2-amino-3-methylbutanamide | Mice | i.p. | Improved Activity | - | - |
| (R)-N'-(3-fluorophenoxymethyl)benzyl 2-amino-3-methoxypropionamide | Mice | i.p. | 8.9 | Phenytoin | 9.5 |
Data summarized from a study on primary amino acid derivatives.[1]
Experimental Protocols
The MES test is a standard preclinical model for screening potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Subjects: Male ICR mice (20-25 g) are used.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control (e.g., saline or a suitable solvent) is administered to a separate group of animals.
-
Induction of Seizure: At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.
-
Endpoint Measurement: The ability of the compound to prevent the hind limb tonic extensor component of the seizure is recorded as the endpoint.
-
Data Analysis: The median effective dose (ED₅₀), which is the dose required to produce the desired effect in 50% of the animals, is calculated using probit analysis.
Signaling Pathway and Experimental Workflow
The precise mechanism of action for these N-benzyl butanamide derivatives is not fully elucidated but is thought to involve modulation of neuronal excitability. The following diagrams illustrate a hypothetical signaling pathway and the general workflow for evaluating these compounds.
Caption: Hypothetical signaling pathway for N-benzyl butanamide analogues.
Caption: General experimental workflow for anticonvulsant drug discovery.
References
Safety Operating Guide
Safe Disposal of 3-(Benzylamino)butanamide: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 3-(Benzylamino)butanamide. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure the safe and compliant disposal of this substance.
Immediate Safety Considerations
When handling this compound, it is crucial to adhere to the following safety precautions based on data from similar compounds.[1][2][3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.[1][2][3]
-
Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[2]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhaling dust or vapors, especially in poorly ventilated areas.[2]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][3]
-
Do not eat, drink, or smoke when using this product.[2]
Disposal Procedures
Disposal of this compound must be conducted in accordance with local, regional, and national regulations.[3][4] The primary method of disposal is through an approved waste disposal plant.[1][2][3][5]
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard information (e.g., "Irritant").
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated.
-
-
Arranging for Disposal:
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures:
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1][2][3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If symptoms occur, seek medical attention.[1][3] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[1][2][3] |
| Spill | Ensure adequate ventilation.[1] Wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal.[1] For liquid spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[3][4] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Safety and Disposal
Caption: Relationship between hazard knowledge, safe actions, and outcomes.
References
Essential Safety and Logistical Information for Handling 3-(Benzylamino)butanamide
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling 3-(Benzylamino)butanamide. The following PPE is recommended:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator. |
Operational Plan for Handling
Safe handling of this compound requires adherence to a strict operational protocol to prevent contamination and accidental exposure.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Clear the workspace of any unnecessary items to prevent clutter and potential hazards.
2. Handling the Compound:
-
Before use, visually inspect the container for any damage or leaks.
-
When transferring the substance, avoid generating dust or aerosols.
-
Use appropriate tools (e.g., spatulas, weighing paper) for handling solids.
-
Keep the container tightly closed when not in use.
3. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate waste contaminated with this compound from other laboratory waste.
-
Use designated, clearly labeled, and sealed containers for chemical waste.
2. Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.
3. Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment after handling the compound using an appropriate solvent (e.g., ethanol, acetone) followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 99981-50-7 |
| Signal Word | Warning[1] |
Below is a workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


